Chirhostim
Beschreibung
Eigenschaften
Molekularformel |
C130H220N44O40 |
|---|---|
Molekulargewicht |
3039.4 g/mol |
IUPAC-Name |
(4S)-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C130H220N44O40/c1-60(2)43-81(120(208)173-100(66(13)14)103(134)191)153-95(183)54-149-106(194)77(31-35-92(132)180)159-116(204)84(46-63(7)8)166-118(206)85(47-64(9)10)164-111(199)75(29-23-41-146-129(139)140)155-113(201)79(32-36-93(133)181)160-117(205)83(45-62(5)6)162-110(198)73(27-21-39-144-127(135)136)154-104(192)67(15)152-94(182)53-148-107(195)78(33-37-97(185)186)158-109(197)74(28-22-40-145-128(137)138)156-115(203)82(44-61(3)4)163-112(200)76(30-24-42-147-130(141)142)157-122(210)90(57-176)170-119(207)86(48-65(11)12)165-114(202)80(34-38-98(187)188)161-123(211)91(58-177)171-126(214)102(69(17)179)174-121(209)87(49-70-25-19-18-20-26-70)168-125(213)101(68(16)178)172-96(184)55-150-108(196)88(51-99(189)190)167-124(212)89(56-175)169-105(193)72(131)50-71-52-143-59-151-71/h18-20,25-26,52,59-69,72-91,100-102,175-179H,21-24,27-51,53-58,131H2,1-17H3,(H2,132,180)(H2,133,181)(H2,134,191)(H,143,151)(H,148,195)(H,149,194)(H,150,196)(H,152,182)(H,153,183)(H,154,192)(H,155,201)(H,156,203)(H,157,210)(H,158,197)(H,159,204)(H,160,205)(H,161,211)(H,162,198)(H,163,200)(H,164,199)(H,165,202)(H,166,206)(H,167,212)(H,168,213)(H,169,193)(H,170,207)(H,171,214)(H,172,184)(H,173,208)(H,174,209)(H,185,186)(H,187,188)(H,189,190)(H4,135,136,144)(H4,137,138,145)(H4,139,140,146)(H4,141,142,147)/t67-,68+,69+,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,100-,101-,102-/m0/s1 |
InChI-Schlüssel |
OWMZNFCDEHGFEP-NFBCVYDUSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CNC=N2)N)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CNC=N2)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Mechanism of Action of Chirhostim® (Synthetic Human Secretin) on Pancreatic Ductal Cells: A Technical Guide
1.0 Executive Summary
Chirhostim®, a synthetic form of human secretin, is a 27-amino acid peptide that serves as a powerful diagnostic agent for assessing exocrine pancreatic function.[1] Its primary mechanism of action centers on the stimulation of pancreatic ductal cells to secrete a high volume of bicarbonate-rich fluid.[2][3] This action is mediated through a well-defined signal transduction pathway initiated by the binding of secretin to its specific G-protein coupled receptor on the ductal cell membrane. The subsequent activation of the adenylyl cyclase-cAMP second messenger system culminates in the opening of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel, a critical step for ion and fluid secretion. This whitepaper provides an in-depth examination of this molecular pathway, presents key pharmacokinetic and pharmacodynamic data, and details the experimental protocols used to quantify its effects.
2.0 Introduction
Endogenous secretin is a hormone released by S-cells in the duodenum in response to acidic chyme from the stomach.[2][4] Its principal physiological role is to stimulate the pancreas to release a bicarbonate-rich fluid that neutralizes gastric acid, creating an optimal pH environment for the activity of pancreatic digestive enzymes.[4] this compound® is a synthetic human secretin that mimics this natural process precisely.[1] It is clinically indicated for the stimulation of pancreatic secretions to aid in the diagnosis of exocrine pancreatic dysfunction, the diagnosis of gastrinoma, and to facilitate the identification of the ampulla of Vater and accessory papilla during Endoscopic Retrograde Cholangiopancreatography (ERCP).[1][3][5] Understanding its mechanism at the cellular level is crucial for interpreting diagnostic results and for its application in research.
3.0 Core Mechanism of Action on Pancreatic Ductal Cells
The physiological response to this compound® is orchestrated by a multi-step signaling cascade within the pancreatic ductal epithelial cells.
3.1 Receptor Binding and Signal Transduction The process begins when this compound® binds to the secretin receptor (SR), a member of the G-protein coupled receptor (GPCR) family, located on the basolateral membrane of pancreatic ductal cells.[2][6][7] This binding event induces a conformational change in the receptor, activating an associated heterotrimeric G-protein (Gs).
3.2 The cAMP Signaling Cascade The activated alpha subunit of the G-protein (Gαs) dissociates and stimulates the enzyme adenylyl cyclase.[4] This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4][7] The resulting increase in intracellular cAMP concentration activates protein kinase A (PKA), which then phosphorylates multiple downstream target proteins.
3.3 Role of the CFTR Channel A primary target of the cAMP-PKA signaling pathway is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel.[2][3][6] PKA-mediated phosphorylation opens the CFTR channel, an ATP-gated anion channel, leading to the efflux of chloride ions (Cl-) from the ductal cell into the lumen of the pancreatic duct.[8]
3.4 Bicarbonate Secretion The secretion of Cl- into the lumen creates an electrochemical gradient that drives the primary therapeutic effect: bicarbonate (HCO3-) secretion. This is accomplished via a Cl-/HCO3- anion exchanger (such as SLC26A6) on the apical membrane, which moves bicarbonate out of the cell in exchange for the luminal chloride.[8] The net result is the secretion of a large volume of fluid rich in bicarbonate, which alkalinizes the pancreatic juice.[2][3]
3.5 Vagal-Vagal Pathway In addition to the direct humoral pathway, secretin's action may be modulated by neural pathways.[2][3] Evidence suggests that secretin may also work through vagal-vagal reflexes, as the anticholinergic agent atropine (B194438) has been shown to block secretin-stimulated pancreatic secretion.[2][3][6]
4.0 Visualization of Signaling Pathway
The following diagram illustrates the molecular cascade initiated by this compound® in pancreatic ductal cells.
Caption: Molecular cascade of this compound® action in pancreatic ductal cells.
5.0 Pharmacokinetic and Pharmacodynamic Data
Quantitative data from clinical studies provide insight into the absorption, distribution, metabolism, and excretion of this compound®, as well as its physiological effect.
5.1 Pharmacokinetics The pharmacokinetic profile was evaluated in 12 healthy subjects following a single intravenous bolus dose of 0.4 mcg/kg.[2] Plasma concentrations typically decline to baseline within 90 to 120 minutes.[2]
| Parameter | Value (Mean ± SD) |
| Elimination Half-life | 45 minutes[2][5] |
| Clearance | 580.9 ± 51.3 mL/min[2][5] |
| Volume of Distribution | 2.7 L[2][5] |
| Table 1: Pharmacokinetics of this compound® |
5.2 Pharmacodynamics The pancreatic secretory response was evaluated in 35 healthy subjects, demonstrating a robust and consistent effect on bicarbonate and fluid secretion.
| Parameter | Mean Value |
| Peak Bicarbonate Concentration | 100 mEq/L[2][3] |
| Total Fluid Volume (1 hour) | 260.7 mL[2][3] |
| Table 2: Pharmacodynamic Response to this compound® in Healthy Subjects. Note: A peak bicarbonate concentration below 80 mEq/L is considered indicative of exocrine pancreas dysfunction.[3][6] |
6.0 Key Experimental Protocols
6.1 Pancreatic Function Stimulation Test This procedure is the gold standard for assessing pancreatic exocrine function and directly measures the output of the ductal cells in response to this compound®.
Protocol Steps:
-
Patient Preparation: The patient must fast for a minimum of 12 hours prior to the test.[3] Certain medications, such as anticholinergics, H2-receptor antagonists, and proton pump inhibitors, should be discontinued (B1498344) for a specified period before the test to avoid inaccurate results.[5]
-
Tube Placement: A double-lumen Dreiling-type tube is inserted fluoroscopically, with one port positioned in the gastric antrum for aspiration of gastric contents and the other positioned in the duodenum at the ligament of Treitz.
-
Baseline Collection: After a 10-15 minute equilibration period, baseline duodenal fluid is collected for 15 minutes to measure basal secretion.
-
This compound® Administration: A dose of 0.2 mcg/kg of body weight is administered as a slow intravenous injection over 1 minute.[5]
-
Post-Stimulation Collection: Duodenal fluid is collected continuously for 60 minutes following administration.[6] The aspirate is divided into four 15-minute collection periods.[6]
-
Sample Handling and Analysis: Each sample is immediately placed on ice.[6] The volume of each 15-minute sample is recorded, and the bicarbonate concentration (mEq/L) is determined by titration. The peak bicarbonate concentration from any of the collection periods is used for diagnosis.
6.2 Visualization of Experimental Workflow
The following diagram outlines the workflow for the pancreatic function stimulation test.
References
- 1. chirhoclin.com [chirhoclin.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound (Human Secretin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Physiology, Secretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound (secretin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. The physiological roles of secretin and its receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cystic Fibrosis of the Pancreas: The Role of CFTR Channel in the Regulation of Intracellular Ca2+ Signaling and Mitochondrial Function in the Exocrine Pancreas - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Function of Synthetic Human Secretin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Synthetic human secretin, a 27-amino acid peptide identical to the endogenous hormone, is a potent stimulant of pancreaticobiliary bicarbonate and fluid secretion. Its primary biological function is the neutralization of gastric acid in the duodenum, creating an optimal pH environment for digestive enzymes. This is achieved through a well-defined signaling cascade initiated by its binding to the secretin receptor (SCTR), a Class B G protein-coupled receptor (GPCR). This technical guide provides an in-depth overview of the biological functions of synthetic human secretin, focusing on its mechanism of action, quantitative physiological responses, and the experimental protocols used for its characterization. Detailed signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction
Secretin was the first hormone to be discovered, and its physiological roles have been extensively studied. The advent of synthetic human secretin has provided a valuable tool for both diagnostic and research purposes, offering a pure and standardized alternative to animal-derived extracts.[1][2] Having an identical amino acid sequence to the native hormone, synthetic human secretin demonstrates equivalent biological activity.[3][4] Its principal functions include the stimulation of pancreatic and biliary bicarbonate and water secretion, inhibition of gastric acid secretion, and a potential role in osmoregulation.[5][6] This document serves as a technical resource, consolidating key quantitative data and experimental methodologies related to the biological function of synthetic human secretin.
Mechanism of Action: The Secretin Signaling Pathway
The biological effects of secretin are mediated through its interaction with the secretin receptor (SCTR), a member of the GPCR superfamily.[5][7] The primary signaling pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[5][6]
Upon binding of synthetic human secretin to the SCTR, a conformational change in the receptor activates the associated heterotrimeric Gs protein. The Gαs subunit dissociates and activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP.[5] cAMP then acts as a second messenger, activating Protein Kinase A (PKA). PKA proceeds to phosphorylate various downstream targets, including the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, leading to the secretion of bicarbonate-rich fluid from pancreatic ductal and bile duct cells.[3][8] Some studies also suggest that the secretin receptor can couple to a secondary pathway involving increases in intracellular calcium and phosphatidylinositol hydrolysis.[2]
Quantitative Data
The biological activity of synthetic human secretin has been quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data from the literature.
Table 1: Receptor Binding and In Vitro Potency
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 0.8 nM | Human Pancreatic Membranes | [9] |
| 3.2 nM | HEK 293 cells expressing human SCTR | [2] | |
| 4 nM | CHO cells expressing human SCTR | [10] | |
| cAMP Assay (EC50) | 9.5 pM | CHO-K1 cells expressing human SCTR | [5] |
| 3.26 ± 0.80 nM | U2OS cells expressing human SCTR | [11] |
Table 2: In Vivo Pancreatic Bicarbonate Secretion in Healthy Humans
| Secretin Dose | Peak Bicarbonate Concentration (mEq/L) | Bicarbonate Output (mEq/h) | Reference |
| 0.2 mcg/kg (IV bolus) | ~100 | - | [4] |
| 32.2 ng/kg/hr (IV infusion) | 135 ± 9 | - | [3] |
| 129 ng/kg/hr (IV infusion) | - | ~383 µEq/hr/kg | [3] |
| 0.1 - 2.7 CU/kg/h (IV infusion) | - | Mean maximal: 33 ± 4 | [1][7] |
Note: CU (Clinical Units) are an older measure of biological activity. 1 CU is approximately 0.2 mcg of pure secretin.[4]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of synthetic human secretin's biological function. The following sections provide overviews of key experimental protocols.
Secretin Receptor Binding Assay
This assay quantifies the affinity of synthetic human secretin for its receptor.
Objective: To determine the dissociation constant (Kd) of secretin binding to the secretin receptor.
Methodology:
-
Membrane Preparation: Isolate crude membranes from cells or tissues endogenously or recombinantly expressing the human secretin receptor (e.g., human pancreas, HEK 293-SCTR cells).[2][9]
-
Radiolabeling: Utilize a radiolabeled form of secretin (e.g., [125I]-secretin) as a tracer.
-
Competition Binding: Incubate a fixed concentration of the radiolabeled secretin with the membrane preparation in the presence of increasing concentrations of unlabeled synthetic human secretin.
-
Separation: Separate membrane-bound from free radioligand by filtration.
-
Quantification: Measure the radioactivity of the membrane-bound fraction using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled secretin concentration. The IC50 (concentration of unlabeled ligand that inhibits 50% of specific binding) is determined and used to calculate the Kd.
In Vitro cAMP Measurement Assay
This assay measures the ability of synthetic human secretin to stimulate the production of the second messenger cAMP.
Objective: To determine the EC50 of secretin-stimulated cAMP production.
Methodology:
-
Cell Culture: Culture a suitable cell line stably expressing the human secretin receptor (e.g., CHO-K1, U2OS, HEK 293 cells) in 96-well plates.[5][12]
-
Stimulation: Treat the cells with varying concentrations of synthetic human secretin for a defined period.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).[5][13] These kits typically involve a labeled cAMP conjugate that competes with the sample cAMP for binding to a specific antibody.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the secretin concentration to generate a dose-response curve and determine the EC50 value.
In Vivo Pancreatic Secretion Study (Secretin Stimulation Test)
This protocol is used to assess the in vivo physiological response to synthetic human secretin.
Objective: To measure the volume and bicarbonate concentration of pancreatic secretions following secretin administration.
Methodology:
-
Subject Preparation: The subject fasts overnight. A multi-lumen tube (e.g., Dreiling tube) is inserted through the nose or mouth and positioned in the duodenum for aspiration of pancreatic juice.[14][15]
-
Baseline Collection: Collect baseline duodenal fluid to establish a baseline.
-
Secretin Administration: Administer a bolus intravenous injection of synthetic human secretin, typically at a dose of 0.2 mcg/kg.[15]
-
Timed Collections: Aspirate duodenal fluid continuously for a set period, typically 60-80 minutes, with samples collected at timed intervals (e.g., every 15 minutes).[16][17]
-
Sample Analysis: Immediately place the collected samples on ice. Measure the volume of each sample and determine the bicarbonate concentration using a standard chemistry autoanalyzer.[15]
-
Data Analysis: The primary endpoints are the peak bicarbonate concentration and the total volume of secretion. A peak bicarbonate concentration of greater than 80 mEq/L is generally considered a normal response in a diagnostic setting.[16]
Conclusion
Synthetic human secretin is a well-characterized peptide hormone with a clear mechanism of action and quantifiable biological effects. Its primary role in stimulating pancreaticobiliary bicarbonate secretion is mediated through the SCTR and the cAMP signaling pathway. The experimental protocols outlined in this guide provide a framework for the continued investigation and clinical application of this important therapeutic and diagnostic agent. The provided quantitative data serves as a valuable reference for researchers and drug development professionals in the field of gastroenterology and endocrinology.
References
- 1. Plasma secretin and pancreatic bicarbonate response to exogenous secretin in man - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular cloning and expression of a human secretin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bicarbonate and cyclic AMP content of pure human pancreatic juice in response to graded doses of synthetic secretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Secretin Human - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Effects of a long-acting secretin peptide analog alone and in combination with a GLP-1R agonist in a diet-induced obesity mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. gut.bmj.com [gut.bmj.com]
- 8. Pancreatic ductal bicarbonate secretion: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Secretin receptors in human pancreatic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rational development of a high-affinity secretin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Secretin Amino-Terminal Structure-Activity Relationships and Complementary Mutagenesis at the Site of Docking to the Secretin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Secretin stimulation test: MedlinePlus Medical Encyclopedia Image [medlineplus.gov]
- 15. Defining the Accuracy of Secretin Pancreatic Function Testing in Patients With Suspected Early Chronic Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. Endoscopic Pancreatic Function Test using Combined Secretin and Cholecystokinin Stimulation for the Evaluation of Chronic Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the Secretin Receptor in the Chirhostim® Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chirhostim®, a synthetic human secretin, exerts its physiological effects through the activation of the secretin receptor (SCTR), a member of the Class B G protein-coupled receptor (GPCR) superfamily. This document provides an in-depth technical overview of the signaling pathways initiated by the binding of this compound® to its receptor. It details the canonical Gs-cAMP pathway, as well as alternative signaling cascades involving Gq-mediated calcium mobilization and β-arrestin recruitment, and the more recently identified PI3K/AKT pathway. This guide includes a compilation of quantitative data on ligand-receptor interactions and downstream signaling events, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of the molecular mechanisms of this compound®.
Introduction to this compound® and the Secretin Receptor
This compound® is a synthetic peptide identical to human secretin, a 27-amino acid hormone.[1] It is primarily used as a diagnostic agent to stimulate pancreatic secretions to assess pancreatic function, aid in the diagnosis of gastrinoma, and facilitate cannulation during endoscopic retrograde cholangiopancreatography (ERCP).[1] The biological activity of synthetic human secretin is approximately 5.0 CU per microgram.[2] The effects of this compound® are mediated by the secretin receptor (SCTR), a transmembrane protein that couples to intracellular G proteins upon ligand binding.[3][4]
Secretin Receptor Signaling Pathways
The activation of the secretin receptor by this compound® initiates a cascade of intracellular events through multiple signaling pathways.
Gs-Protein Coupling and cAMP Production
The canonical and most well-characterized signaling pathway for the secretin receptor involves its coupling to the stimulatory G protein, Gs.[3] This interaction leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[5] Elevated intracellular cAMP levels subsequently activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), leading to the secretion of bicarbonate-rich fluid from pancreatic ductal cells.[2][3]
Gq-Protein Coupling and Intracellular Calcium Mobilization
In addition to Gs coupling, the secretin receptor can also signal through the Gq class of G proteins.[3] Activation of Gq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[6][7]
β-Arrestin Recruitment and Downstream Signaling
Upon agonist binding and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), the secretin receptor can recruit β-arrestins.[8] This interaction is crucial for receptor desensitization and internalization.[9] Furthermore, β-arrestin can act as a scaffold for other signaling proteins, initiating G protein-independent signaling cascades, which can include the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2.
PI3K/AKT Signaling Pathway
Recent evidence suggests that the secretin receptor can also activate the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway.[5][10] This pathway is known to play a critical role in cell proliferation, survival, and growth.[11][12] Activation of this pathway by the secretin receptor has been implicated in the proliferation of certain endocrine tumor cells.[5][13]
Quantitative Data on this compound® (Human Secretin) and Secretin Receptor Interaction
The following tables summarize the available quantitative data for the interaction of human secretin and its analogues with the secretin receptor. As this compound® is synthetic human secretin, these values are considered representative of its activity.
| Ligand | Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| Human Secretin | cAMP Accumulation | CHO-K1 SCTR Gs | EC50 | 0.0095 | [14] |
| Human Secretin | Radioligand Binding | U2OS-SCTR | IC50 | 0.325 | [3] |
| Rat Secretin | Radioligand Binding | U2OS-SCTR | IC50 | 1.231 | [3] |
| BI-3434 (Secretin Analogue) | cAMP Accumulation | CHO-K1 SCTR Gs | EC50 | 0.0155 | [14] |
| Secretin Antagonist | Radioligand Binding | CHO-SecR | Ki | 4 | [15] |
Table 1: Ligand-Receptor Interaction Parameters
| Assay Type | Ligand | Cell Line | Parameter | Value (nM) | Reference |
| β-Arrestin-2 Translocation | CXCL12 | Tango Assay | EC50 | 3.9 | [16] |
| cAMP Inhibition (Forskolin-stimulated) | DAMGO | CHO-m | EC50 | 0.311 - 1.33 | [17] |
Table 2: Downstream Signaling Parameters (Note: Data for secretin in these specific assays was not available in the search results, representative data for other GPCRs is included for context)
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound® for the secretin receptor.
Materials:
-
Membrane preparations from cells overexpressing the human secretin receptor (e.g., U2OS-SCTR or CHO-SecR).
-
Radiolabeled secretin (e.g., 125I-secretin).
-
Unlabeled this compound® or human secretin.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., GF/C).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in binding buffer.[18]
-
Assay Setup: In a 96-well plate, add a fixed concentration of 125I-secretin to each well.
-
Add increasing concentrations of unlabeled this compound® (competitor).
-
For total binding, add only the radioligand and buffer. For non-specific binding, add a high concentration of unlabeled secretin.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).[18]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[19]
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]
cAMP Accumulation Assay (GloSensor™)
Objective: To measure the potency (EC50) of this compound® in stimulating cAMP production.
Materials:
-
Cells expressing the secretin receptor and the GloSensor™ cAMP biosensor (e.g., CHO-K1 SCTR Gs).
-
GloSensor™ cAMP Reagent.
-
CO2-independent medium.
-
This compound® or human secretin.
-
Luminometer.
Procedure:
-
Cell Preparation: Plate the cells in a 96- or 384-well white-walled plate and allow them to attach overnight.
-
Reagent Preparation: Reconstitute the GloSensor™ cAMP Reagent according to the manufacturer's instructions.[20]
-
Cell Equilibration: Replace the cell culture medium with CO2-independent medium containing the GloSensor™ cAMP Reagent and incubate for 2 hours at room temperature to allow for reagent loading and signal stabilization.[21]
-
Compound Addition: Prepare serial dilutions of this compound® in assay buffer. Add the diluted compound to the cells.
-
Signal Detection: Immediately measure the luminescence signal at regular intervals (for kinetic analysis) or at a fixed time point (e.g., 15-30 minutes) after compound addition.[22]
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound® concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
β-Arrestin Recruitment Assay (PathHunter®)
Objective: To measure the recruitment of β-arrestin to the secretin receptor upon this compound® stimulation.
Materials:
-
PathHunter® cell line co-expressing the secretin receptor tagged with ProLink™ (PK) and β-arrestin tagged with Enzyme Acceptor (EA).
-
PathHunter® Detection Reagents.
-
This compound® or human secretin.
-
Chemiluminescent plate reader.
Procedure:
-
Cell Plating: Seed the PathHunter® cells in a 384-well white-walled plate and incubate overnight.[23]
-
Compound Preparation: Prepare serial dilutions of this compound® in assay buffer.
-
Cell Stimulation: Add the diluted this compound® to the cells and incubate for 90 minutes at 37°C.[23]
-
Detection: Add the PathHunter® Detection Reagents to each well and incubate for 60 minutes at room temperature.[24]
-
Signal Measurement: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the chemiluminescent signal against the logarithm of the this compound® concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 for β-arrestin recruitment.
Visualizations of Signaling Pathways and Workflows
Signaling Pathways
Caption: this compound® signaling through the Secretin Receptor.
Experimental Workflows
Caption: Workflow for key experimental assays.
Conclusion
This compound®, through its interaction with the secretin receptor, activates a complex and multifaceted network of intracellular signaling pathways. While the Gs-cAMP pathway is the primary driver of its well-established physiological effects on pancreatic secretion, the engagement of Gq, β-arrestin, and PI3K/AKT pathways highlights the potential for broader cellular responses. A thorough understanding of these signaling mechanisms is essential for researchers and drug development professionals working to elucidate the full therapeutic and diagnostic potential of secretin receptor modulation. The data and protocols presented in this guide provide a foundational resource for further investigation into the intricate signaling of the secretin receptor in response to this compound®.
References
- 1. chirhoclin.com [chirhoclin.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Secretin Receptor as a Target in Gastrointestinal Cancer: Expression Analysis and Ligand Development | MDPI [mdpi.com]
- 4. Signaling mechanisms of secretin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Secretin Receptor Promotes the Proliferation of Endocrine Tumor Cells Via the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cell Meter™ Beta-Arrestin Translocation GPCR Signaling Kit | AAT Bioquest [aatbio.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Activation of PI3K/Akt pathway by G protein-coupled receptor 37 promotes resistance to cisplatin-induced apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. google.com [google.com]
- 13. Secretin receptor promotes the proliferation of endocrine tumor cells via the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of a long-acting secretin peptide analog alone and in combination with a GLP-1R agonist in a diet-induced obesity mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rational development of a high-affinity secretin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Conformational selection guides β-arrestin recruitment at a biased G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. promega.com [promega.com]
- 21. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. promega.com [promega.com]
- 23. researchgate.net [researchgate.net]
- 24. cosmobio.co.jp [cosmobio.co.jp]
Unveiling the In Vivo Physiological Landscape of Chirhostim (Synthetic Human Secretin)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Chirhostim®, a synthetic human secretin, is a powerful tool in both the diagnostic and research arenas. While its primary clinical applications revolve around assessing pancreatic function and aiding in the diagnosis of gastrinoma, the physiological effects of its active component, secretin, extend far beyond the gastrointestinal tract. This technical guide provides a comprehensive overview of the in vivo physiological effects of this compound administration, with a focus on preclinical and clinical data. It is intended to serve as a resource for researchers, scientists, and drug development professionals seeking to understand the broader biological impact of this peptide hormone.
Core Physiological Effects and Mechanism of Action
Secretin is a 27-amino acid peptide hormone produced by S-cells in the duodenum in response to acidic chyme from the stomach.[1] Its primary physiological role is to stimulate the pancreas to secrete a bicarbonate-rich fluid, which neutralizes gastric acid and creates an optimal pH for the function of digestive enzymes.[1][2] This action is mediated by the secretin receptor (SCTR), a G-protein coupled receptor (GPCR) that, upon activation, stimulates the production of cyclic AMP (cAMP).[1][3]
The binding of secretin to its receptor on pancreatic ductal cells leads to the opening of the cystic fibrosis transmembrane conductance regulator (CFTR), resulting in the secretion of bicarbonate-rich pancreatic fluid.[3] Secretin's effects are not limited to the pancreas; receptors are also found in the stomach, liver, colon, kidneys, and the central nervous system, indicating a pleiotropic physiological role.[1][3]
Quantitative Data on In Vivo Physiological Effects
The following tables summarize the key quantitative physiological effects of synthetic human secretin administration observed in in vivo studies.
Table 1: Effects on Pancreatic and Biliary Secretion in Healthy Subjects
| Parameter | Baseline (Mean) | Post-Chirhostim® Administration (Mean) | Fold Change | Reference |
| Pancreatic Fluid Volume | Variable | >2.0 mL/kg/hr | - | [4] |
| Peak Bicarbonate Concentration | Variable | ≥80 mEq/L | - | [4] |
| Bicarbonate Output | Variable | >0.2 mEq/kg/hr | - | [4] |
| Bile Flow (Rats) | 72.24 ± 3.0 µL/min/kg | 98.3 ± 4.2 µL/min/kg | ~1.36 | [3] |
| Biliary Bicarbonate Concentration (Rats) | 32.9 ± 0.9 mEq/L | 45.1 ± 1.1 mEq/L | ~1.37 | [3] |
| Biliary Bicarbonate Secretion (Rats) | 2.38 ± 0.1 µEq/min/kg | 4.43 ± 0.2 µEq/min/kg | ~1.86 | [3] |
Table 2: Effects on Gastrin Secretion in the Diagnosis of Gastrinoma
| Parameter | Baseline Serum Gastrin | Post-Chirhostim® Administration | Diagnostic Threshold | Reference |
| Serum Gastrin Concentration | Fasting Level | Peak Level | Increase of ≥110 pg/mL from baseline | [4][5] |
Table 3: Effects on Renal Function in Healthy Human Subjects
| Parameter | Pre-infusion | During Secretin Infusion (2 CU/kg/h) | p-value | Reference |
| Urine Volume (ml/2h) | 123 ± 23 | 203 ± 34 | < 0.05 | [6] |
| Sodium Excretion (mmol/2h) | 10.9 ± 2.1 | 20.1 ± 3.3 | < 0.05 | [6] |
| Potassium Excretion (mmol/2h) | 6.8 ± 0.9 | 9.9 ± 1.2 | < 0.05 | [6] |
| Chloride Excretion (mmol/2h) | 11.5 ± 2.2 | 21.9 ± 3.6 | < 0.05 | [6] |
| Calcium Excretion (mmol/2h) | 1.8 ± 0.3 | 2.9 ± 0.5 | < 0.05 | [6] |
Table 4: Effects on Central Nervous System (CNS) Neuronal Activity (In Vitro Mouse Study)
| Parameter | Control | Secretin (100 nM) | % Change | Reference |
| GnRH Neuron Firing Frequency | 11.56 ± 1.82 Hz | Increased | 144.3 ± 10.8% | [7] |
| GABAergic mPSC Frequency | Baseline | Increased | 147.6 ± 19.2% | [7] |
Experimental Protocols
Pancreatic Function Test (Secretin Stimulation Test)
This protocol is designed to assess the exocrine function of the pancreas by measuring the volume and bicarbonate concentration of pancreatic fluid after stimulation with this compound®.
-
Patient Preparation: The patient should fast for at least 12 hours prior to the test.[1]
-
Tube Placement: A Dreiling tube (a double-lumen tube) is inserted through the patient's nose or mouth and positioned in the duodenum under fluoroscopic guidance. One lumen is for aspiration of gastric contents, and the other is for collection of duodenal fluid.
-
Baseline Collection: Gastric contents are continuously aspirated and discarded. A baseline sample of duodenal fluid is collected for 15 minutes.[4]
-
This compound® Administration: A test dose of 0.2 mcg of this compound® is administered intravenously to check for any allergic reactions. If no reaction occurs after one minute, a full dose of 0.2 mcg/kg of body weight is injected intravenously over 1 minute.[1]
-
Post-Stimulation Collection: Duodenal fluid is collected in four consecutive 15-minute intervals for a total of 60 minutes.[1][4]
-
Sample Analysis: The volume of each 15-minute sample is measured, and the bicarbonate concentration is determined.
Gastrinoma Diagnosis (Secretin Provocative Test)
This protocol is used to differentiate gastrinoma from other causes of hypergastrinemia.
-
Patient Preparation: The patient should fast for at least 12 hours. H2-receptor antagonists and proton pump inhibitors should be discontinued (B1498344) for at least 2 days and as per the specific drug's prescribing information, respectively, prior to the test.[4][5] Anticholinergic drugs should be discontinued for at least 5 half-lives.[5]
-
Baseline Blood Samples: Two blood samples are drawn to determine the fasting serum gastrin level.[4]
-
This compound® Administration: A test dose of 0.2 mcg is administered intravenously. After one minute with no allergic reaction, a dose of 0.4 mcg/kg of body weight is injected intravenously over 1 minute.[1][4]
-
Post-Injection Blood Samples: Blood samples are collected at 1, 2, 5, 10, and 30 minutes after the injection.[4]
-
Sample Analysis: Serum gastrin concentrations are measured in all collected samples. An increase of 110 pg/mL or more from the baseline level is highly indicative of gastrinoma.[4][5]
In Vivo Assessment of Biliary Secretion in Rodents
This protocol describes a method to measure the effect of secretin on bile flow and composition in rats.
-
Animal Preparation: Male rats are anesthetized, and the common bile duct is cannulated for bile collection.
-
Secretin Administration: For prolonged studies, an Alzet® osmotic minipump is implanted intraperitoneally to deliver a continuous infusion of secretin (e.g., 3.12 nmol/kg/day for seven days).[3] For acute studies, a bolus intravenous injection can be administered.
-
Bile Collection: Bile is collected at timed intervals (e.g., every 10 minutes) both before (basal) and after secretin administration.
-
Sample Analysis: The volume of bile is measured to determine the flow rate. The concentration of bicarbonate in the bile is measured using a blood gas analyzer or titration.
In Vivo Assessment of Renal Function in Humans
This protocol outlines a method to evaluate the diuretic effects of secretin.
-
Subject Preparation: Healthy male subjects are hydrated with an intravenous infusion of saline (e.g., 50 ml/h) for a baseline period (e.g., 2 hours).[6]
-
Secretin Infusion: Pure natural or synthetic human secretin is added to the saline infusion at a specific dose (e.g., 2 CU/kg/h) for a defined period (e.g., 2 hours).[6]
-
Urine and Blood Collection: Urine is collected for each period (baseline, during infusion, and post-infusion). Blood samples are drawn at regular intervals (e.g., every hour).[6]
-
Sample Analysis: Urinary volume, electrolytes (sodium, potassium, chloride, calcium), and creatinine (B1669602) are measured. Blood is analyzed for plasma secretin levels and electrolytes. Clearance rates and tubular reabsorption are calculated.[6]
Signaling Pathways and Experimental Workflows
Secretin Receptor Signaling Pathway
The primary signaling pathway activated by secretin involves the G-protein coupled secretin receptor, leading to the production of cAMP.
Caption: Secretin receptor signaling cascade leading to bicarbonate secretion.
Experimental Workflow for Pancreatic Function Test
The following diagram illustrates the logical flow of the secretin stimulation test for assessing pancreatic exocrine function.
Caption: Workflow for the secretin-stimulated pancreatic function test.
Logical Relationship in Gastrinoma Diagnosis
This diagram shows the decision-making process based on the results of the secretin provocative test.
Caption: Diagnostic logic for gastrinoma using the secretin provocative test.
Conclusion
This compound® (synthetic human secretin) is a valuable agent with well-defined physiological effects, primarily centered on the stimulation of pancreaticobiliary bicarbonate secretion. The quantitative data and established experimental protocols for its use in diagnosing pancreatic exocrine insufficiency and gastrinoma underscore its clinical utility. Furthermore, emerging preclinical and clinical evidence reveals a broader physiological role for secretin, with effects on renal function and the central nervous system. This expanded understanding opens new avenues for research and potential therapeutic applications. The signaling pathways and experimental workflows detailed in this guide provide a foundational framework for researchers and drug development professionals to further explore the multifaceted in vivo effects of this compound®. Continued investigation into the extra-pancreatic effects of secretin is warranted to fully elucidate its physiological significance and therapeutic potential.
References
- 1. Simultaneous measurement of the pancreatic and biliary response to CCK and secretin. Primate biliary physiology. XIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Secretin receptors in the rat kidney: adenylate cyclase activation and renal effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prolonged administration of secretin to normal rats increases biliary proliferation and secretin-induced ductal secretory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. The diuretic effect of secretin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Secretin Regulates Excitatory GABAergic Neurotransmission to GnRH Neurons via Retrograde NO Signaling Pathway in Mice [frontiersin.org]
Chirhostim (Synthetic Human Secretin): A Technical Guide to its Molecular Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chirhostim® is the brand name for synthetic human secretin, a polypeptide hormone used as a diagnostic agent to assess pancreatic function and to aid in the diagnosis of gastrinoma.[1][2][3] It is a 27-amino acid linear peptide that is chemically identical to the naturally occurring human secretin.[4] This technical guide provides an in-depth overview of the molecular structure of this compound, a detailed representative methodology for its chemical synthesis, and protocols for its clinical application.
Molecular Structure
This compound is a single-chain polypeptide with a molecular weight of approximately 3039.4 g/mol .[4] Its primary structure consists of 27 amino acids in the following sequence:
His-Ser-Asp-Gly-Thr-Phe-Thr-Ser-Glu-Leu-Ser-Arg-Leu-Arg-Glu-Gly-Ala-Arg-Leu-Gln-Arg-Leu-Leu-Gln-Gly-Leu-Val-NH₂
The C-terminus of the peptide is amidated, a common modification for many biologically active peptides. The three-dimensional structure of secretin in a membrane-mimetic environment is characterized by a largely alpha-helical conformation, which is crucial for its binding to the secretin receptor, a Class B G-protein coupled receptor (GPCR).
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃₀H₂₂₀N₄₄O₄₀ |
| Molecular Weight | ~3039.4 g/mol |
| Amino Acid Count | 27 |
| C-Terminus | Amidated |
| Appearance | White, lyophilized powder |
Synthesis of this compound
The chemical synthesis of this compound is achieved through Solid-Phase Peptide Synthesis (SPPS), a well-established method for producing peptides in a controlled, stepwise manner. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is commonly employed for the synthesis of complex peptides like secretin.[5][6]
Representative Solid-Phase Synthesis Protocol
This protocol describes a representative method for the synthesis of this compound on a Rink Amide resin, which yields a C-terminally amidated peptide upon cleavage.
1. Resin Preparation:
-
Resin: Rink Amide AM resin (or a similar suitable resin for peptide amides).
-
Swelling: The resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for 1-2 hours prior to the first coupling step.
2. Amino Acid Coupling Cycle (Repeated for each of the 27 amino acids):
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed by treating the resin with a 20% solution of piperidine (B6355638) in DMF for 10-20 minutes. This is followed by extensive washing with DMF to remove the piperidine and the Fmoc-adduct.
-
Amino Acid Activation and Coupling: The next Fmoc-protected amino acid (3-5 equivalents) is activated using a coupling reagent. A common activation mixture is HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in DMF. The activated amino acid is then added to the resin, and the coupling reaction proceeds for 1-2 hours.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts. A capping step with acetic anhydride (B1165640) may be performed after coupling to block any unreacted amino groups.
3. Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed.
-
Cleavage Cocktail: A common cleavage cocktail for a peptide with multiple sensitive residues like arginine and glutamine is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), water, and 1,2-ethanedithiol (B43112) (EDT). A typical ratio is 92.5:2.5:2.5:2.5 (TFA:TIS:Water:EDT).
-
Procedure: The resin is treated with the cleavage cocktail for 2-4 hours at room temperature. The cleaved peptide is then precipitated in cold diethyl ether, centrifuged, and the ether is decanted. This process is repeated to wash the crude peptide.
4. Purification:
-
The crude peptide is dissolved in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) and purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: A C18 stationary phase is typically used.
-
Mobile Phases: Mobile Phase A: 0.1% TFA in water. Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the peptide. The exact gradient will depend on the specific peptide and column characteristics.
-
Fractions are collected and analyzed for purity, and the fractions containing the pure peptide are pooled.
5. Lyophilization:
-
The pooled, pure fractions are lyophilized to obtain the final product as a white, fluffy powder.
Table 2: Representative Quantitative Data for this compound Synthesis
| Parameter | Representative Value | Notes |
| Starting Resin Loading | 0.4 - 0.7 mmol/g | Varies depending on the resin used. |
| Amino Acid Equivalents | 3 - 5 eq. per coupling | Excess is used to drive the reaction to completion. |
| Coupling Efficiency | >99% per step | Monitored by Kaiser test or other methods. |
| Crude Peptide Yield | 60 - 80% | Based on the initial resin loading. |
| Final Purity (post-HPLC) | >98% | Determined by analytical RP-HPLC and mass spectrometry. |
| Overall Yield | 15 - 30% | Highly dependent on the peptide sequence and synthesis efficiency. |
Experimental Protocols for Clinical Use
This compound is used as a diagnostic tool. The following are general protocols for its key clinical applications.
Pancreatic Function Testing
This test assesses the exocrine function of the pancreas by measuring the volume and bicarbonate concentration of pancreatic secretions after stimulation with this compound.
-
Patient Preparation: The patient should fast for at least 8 hours prior to the procedure.
-
Tube Placement: A double-lumen tube is inserted through the nose or mouth into the duodenum for aspiration of gastric and duodenal contents.
-
Baseline Collection: Duodenal fluid is collected for a baseline measurement.
-
This compound Administration: this compound is administered intravenously at a dose of 0.2 mcg/kg body weight over 1 minute.
-
Post-Stimulation Collection: Duodenal fluid is collected in 15-minute intervals for one hour.
-
Analysis: The volume and bicarbonate concentration of the collected samples are measured. A peak bicarbonate concentration of less than 80 mEq/L is indicative of impaired pancreatic function.
Diagnosis of Gastrinoma (Zollinger-Ellison Syndrome)
This test helps to differentiate gastrinoma from other causes of hypergastrinemia.
-
Patient Preparation: The patient should fast overnight.
-
Baseline Blood Samples: Two baseline blood samples are drawn to measure fasting serum gastrin levels.
-
This compound Administration: this compound is administered intravenously at a dose of 0.4 mcg/kg body weight over 1 minute.
-
Post-Stimulation Blood Samples: Blood samples are collected at 2, 5, 10, and 15 minutes after administration.
-
Analysis: Serum gastrin levels are measured in all samples. A paradoxical increase in serum gastrin of more than 110 pg/mL above the baseline is a positive test for gastrinoma.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for a pancreatic function test using this compound.
Caption: Diagnostic workflow for gastrinoma using this compound.
Caption: Simplified signaling pathway of secretin in pancreatic duct cells.
References
- 1. New analogues of secretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analogues and fragments of secretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational development of a high-affinity secretin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Secretin Human - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Greening Fmoc/tBu solid-phase peptide synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Deep Dive into Chirhostim® vs. Endogenous Secretin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth comparison of Chirhostim® (synthetic human secretin) and endogenous secretin for researchers, scientists, and drug development professionals. This compound® is a synthetic peptide identical in amino acid sequence to human secretin, used as a diagnostic agent for pancreatic function and gastrinoma.[1][2] While functionally analogous, key physiological distinctions, particularly in their pharmacokinetic profiles, exist between the synthetic and naturally occurring hormones.
Core Physiological and Structural Comparison
Endogenous secretin is a 27-amino acid peptide hormone produced by S-cells in the duodenum in response to acidic chyme from the stomach.[1][3] Its primary role is to stimulate the pancreas to release a bicarbonate-rich fluid, which neutralizes the acid and aids in digestion.[3] this compound®, being a synthetic counterpart, mimics this action precisely.[1] Studies have consistently demonstrated that synthetic and natural secretin preparations are equipotent in their biological effects, including pancreatic volume and bicarbonate output.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters comparing this compound® and endogenous secretin based on available scientific literature.
Table 1: Pharmacokinetic Properties
| Parameter | This compound® (Synthetic Human Secretin) | Endogenous Human Secretin |
| Elimination Half-Life | 45 minutes[1] | 2.5 - 4.0 minutes[3] |
| Clearance | 580.9 ± 51.3 mL/min[1] | Data not available in comparative human studies |
| Volume of Distribution | 2.7 L[1] | Data not available in comparative human studies |
Table 2: Bioactivity and Receptor Binding
| Parameter | This compound® / Synthetic Human Secretin | Endogenous/Natural Secretin |
| Receptor Binding Affinity (Ki) | 3.4 ± 0.4 nM | Not explicitly different from synthetic in available literature |
| Biological Potency (EC50) for cAMP stimulation | 9.5 pM | Not explicitly different from synthetic in available literature |
| Biological Activity | Approximately 5.0 CU per mcg[1] | Considered equipotent to synthetic secretin[4][5] |
Signaling Pathways
Both this compound® and endogenous secretin exert their effects by binding to the secretin receptor (SCTR), a member of the G-protein coupled receptor (GPCR) family B.[3] This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately resulting in the physiological response, such as bicarbonate secretion from pancreatic ductal cells.
Caption: Secretin Signaling Pathway in Pancreatic Ductal Cells.
Experimental Protocols
Secretin Stimulation Test for Pancreatic Exocrine Function
This test measures the pancreas's ability to respond to secretin.
Methodology:
-
The patient fasts for at least 12 hours prior to the test.
-
A tube is inserted through the nose, down the esophagus, and into the duodenum.
-
A baseline sample of duodenal fluid is collected.
-
This compound® is administered intravenously at a dose of 0.2 mcg/kg body weight over 1 minute.
-
Duodenal fluids are collected for 60 to 90 minutes, typically in 15-minute intervals.
-
The collected fluid is analyzed for volume, bicarbonate concentration, and enzyme levels.
Interpretation:
-
Normal Response: A peak bicarbonate concentration of >80 mEq/L.
-
Impaired Pancreatic Function: A peak bicarbonate concentration of <80 mEq/L is indicative of pancreatic exocrine insufficiency.
Caption: Workflow for the Secretin Stimulation Test for Pancreatic Function.
Secretin Stimulation Test for Gastrinoma Diagnosis
This provocative test is used to differentiate gastrinoma from other causes of hypergastrinemia.
Methodology:
-
The patient fasts for at least 12 hours.
-
Two baseline blood samples are drawn to measure fasting serum gastrin levels.
-
This compound® is administered intravenously at a dose of 0.4 mcg/kg body weight over 1 minute.
-
Blood samples for serum gastrin measurement are collected at 2, 5, 10, 15, and 30 minutes post-injection.
Interpretation:
-
Positive for Gastrinoma: A paradoxical increase in serum gastrin of more than 110 pg/mL from baseline is highly suggestive of a gastrinoma.
Caption: Workflow for the Secretin Stimulation Test for Gastrinoma Diagnosis.
Receptor Binding Assay
This assay determines the binding affinity of a ligand to its receptor.
Methodology:
-
Cell Culture: CHO-K1 cells stably expressing the human secretin receptor are cultured.
-
Membrane Preparation: Cell membranes are isolated through homogenization and centrifugation.
-
Binding Reaction: Membranes are incubated with a radiolabeled secretin analog (e.g., ¹²⁵I-Tyr¹⁰-secretin) and varying concentrations of the competitor ligand (this compound® or endogenous secretin).
-
Separation: Bound and free radioligand are separated by filtration.
-
Quantification: The radioactivity of the filters (representing bound ligand) is measured using a gamma counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the inhibitory constant (Ki).
Caption: General Workflow for a Secretin Receptor Binding Assay.
Conclusion
This compound® is a well-established and reliable synthetic analog of human secretin, demonstrating equivalent biological potency to its endogenous counterpart. The primary physiological difference lies in its significantly longer plasma half-life, a characteristic that is advantageous for its clinical use as a diagnostic agent, allowing for a more sustained stimulus during testing procedures. The detailed protocols and comparative data presented in this guide are intended to support researchers and clinicians in the effective application and understanding of this important diagnostic tool.
References
- 1. Secretin Human - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Secretin is an enterogastrone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pleiotropic Effects of Secretin: A Potential Drug Candidate in the Treatment of Obesity? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the biological potency of a new synthetic preparation of secretin with that of natural porcine secretin in the dog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human secretin. Biologic effects and plasma kinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Studies and Animal Models for Chirhostim (Synthetic Human Secretin) Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies and animal models relevant to the research and development of Chirhostim (synthetic human secretin). It is designed to offer researchers, scientists, and drug development professionals a detailed resource on the toxicology, pharmacology, and mechanistic understanding of synthetic human secretin derived from non-clinical investigations. This document summarizes key quantitative data in structured tables, provides detailed experimental protocols for pivotal studies, and visualizes complex biological pathways and workflows using Graphviz diagrams.
Preclinical Toxicology
Preclinical safety evaluation of synthetic human secretin has been conducted in various animal models to determine its toxicological profile. These studies are essential for establishing a safe starting dose for clinical trials and identifying potential target organs for toxicity.
Acute Toxicity
Single-dose toxicity studies have been performed to assess the immediate effects of high doses of synthetic human secretin.
Table 1: Acute Intravenous Toxicity of Synthetic Human Secretin
| Species | Dose (mcg/kg) | Route of Administration | Observation Period | Outcome |
| Mouse | 20 | Intravenous | 14 days | Non-lethal, no clinical signs of toxicity[1] |
| Rabbit | 20 | Intravenous | 14 days | Non-lethal, no clinical signs of toxicity[1] |
Subacute Toxicity
Repeated-dose toxicity studies have been conducted to evaluate the effects of synthetic human secretin over a longer duration.
Table 2: 14-Day Intravenous Toxicity of Synthetic Human Secretin
| Species | Dose (mcg/kg/day) | Route of Administration | Key Findings | NOAEL (mcg/kg/day) |
| Rat | 0.4, 10 | Intravenous | No adverse toxicity observed at tested doses. No target organ of toxicity identified.[1] | 10[1] |
| Dog | 5 | Intravenous | No relevant toxicity observed. | 5[1] |
Animal Models in this compound Research
A variety of animal models have been instrumental in elucidating the physiological roles of secretin and the effects of its synthetic counterpart, this compound. These models range from genetically modified organisms to surgical preparations designed to investigate specific physiological questions.
Secretin Receptor-Deficient (Sctr-/-) Mice
Genetically engineered mice lacking the secretin receptor (Sctr-/-) are a critical tool for understanding the specific functions of the secretin signaling pathway.
-
Phenotype: These mice are overtly normal and fertile but exhibit impaired synaptic plasticity in the hippocampus and fewer dendritic spines in CA1 hippocampal pyramidal cells.[2] They also show abnormalities in reversal water maze behavior.[2]
-
Applications: This model is invaluable for studying the downstream signaling cascades of the secretin receptor and their role in neuronal function and behavior.[2] It has been used to investigate the potential link between secretin signaling and conditions like autism.[2] Additionally, these mice have been used to explore the role of secretin in renal water reabsorption and intestinal lipid absorption.
Isolated Vascularly Perfused Rat Stomach
This ex vivo model allows for the controlled study of gastric acid secretion and its regulation by various factors, including secretin, independent of systemic influences.
-
Preparation: The rat stomach is surgically isolated and its vasculature is perfused with an artificial medium.[3] The gastric lumen is also perfused to collect secretions for analysis.[3]
-
Applications: This model has been used to demonstrate that secretin's inhibition of gastric acid secretion is mediated by the release of both somatostatin (B550006) and prostaglandin (B15479496) E2.[3]
Experimental Protocols
Acute Intravenous Toxicity Study in Rodents
Objective: To determine the potential for toxicity from a single intravenous dose of synthetic human secretin.
Protocol:
-
Animal Model: Healthy, young adult mice or rats of a standard laboratory strain.
-
Grouping: Animals are divided into a control group (receiving vehicle) and a treatment group.
-
Dosing: The treatment group receives a single intravenous bolus injection of synthetic human secretin at a dose of 20 mcg/kg. The control group receives an equivalent volume of the vehicle.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and physiological functions), and body weight changes over a 14-day period.
-
Necropsy: At the end of the observation period, all animals are euthanized and subjected to a gross necropsy to identify any visible abnormalities in organs and tissues.
14-Day Repeated-Dose Intravenous Toxicity Study in Rats and Dogs
Objective: To evaluate the toxic potential of synthetic human secretin following daily intravenous administration for 14 days.
Protocol:
-
Animal Model: Healthy, young adult Sprague-Dawley rats and Beagle dogs.
-
Grouping: Animals are randomly assigned to a control group (vehicle) and at least two dose groups (e.g., low dose and high dose).
-
Dosing: The respective doses of synthetic human secretin (e.g., for rats: 0.4 and 10 mcg/kg/day; for dogs: 5 mcg/kg/day) are administered intravenously once daily for 14 consecutive days.
-
Clinical Observations: Daily cage-side observations for signs of toxicity are performed. Detailed clinical examinations are conducted weekly. Body weight and food consumption are measured regularly.
-
Clinical Pathology: Blood and urine samples are collected at baseline and at the end of the study for hematology, clinical chemistry, and urinalysis.
-
Necropsy and Histopathology: At the end of the 14-day dosing period, animals are euthanized. A full necropsy is performed, and selected organs are weighed. A comprehensive set of tissues is collected and preserved for microscopic examination.
Generation of Secretin Receptor-Deficient (Sctr-/-) Mice
Objective: To create a knockout mouse model to study the in vivo functions of the secretin receptor.
Protocol:
-
Targeting Vector Construction: A targeting vector is designed to replace a critical exon of the secretin receptor gene with a selectable marker cassette (e.g., neomycin resistance gene).
-
Embryonic Stem (ES) Cell Transfection: The targeting vector is introduced into ES cells.
-
Selection of Recombinant ES Cells: ES cells that have undergone homologous recombination are selected for using the selectable marker.
-
Blastocyst Injection: The targeted ES cells are injected into blastocysts.
-
Generation of Chimeric Mice: The injected blastocysts are transferred to pseudopregnant female mice to produce chimeric offspring.
-
Germline Transmission: Chimeric mice are bred to establish germline transmission of the targeted allele.
-
Genotyping: Offspring are genotyped to identify heterozygous and homozygous knockout animals.
Signaling Pathways and Experimental Workflows
Secretin Signaling Pathway in Pancreatic Ductal Cells
Caption: Secretin signaling cascade in pancreatic ductal cells.
Experimental Workflow for Acute Toxicity Study
Caption: Workflow for an acute intravenous toxicity study.
Logical Relationship in Secretin-Mediated Inhibition of Gastric Acid Secretion
Caption: Dual mechanism of secretin's inhibition of gastric acid secretion.
References
Unveiling the Dynamics of Chirhostim (Synthetic Human Secretin): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pharmacokinetics and pharmacodynamics of Chirhostim, a synthetic human secretin. Designed for a scientific audience, this document synthesizes key data into structured tables, elucidates experimental protocols, and visualizes complex biological pathways and workflows to facilitate a comprehensive understanding of this diagnostic agent.
Introduction to this compound (Synthetic Human Secretin)
This compound is a purified synthetic human secretin, a gastrointestinal peptide hormone that plays a crucial role in regulating pancreatic and other digestive secretions.[1] It is chemically identical to the endogenous human secretin, consisting of a 27-amino acid peptide.[1] Primarily utilized as a diagnostic tool, this compound aids in the assessment of exocrine pancreatic function, the diagnosis of gastrinoma, and the identification of the ampulla of Vater and accessory papilla during endoscopic retrograde cholangiopancreatography (ERCP).[1][2][3][4]
Pharmacodynamics: The Mechanism of Action
The primary pharmacodynamic effect of this compound is the stimulation of the exocrine pancreas to secrete a large volume of bicarbonate-rich pancreatic fluid.[5][6] This mimics the natural physiological response to duodenal acidification.
Signaling Pathway:
Upon intravenous administration, this compound binds to secretin receptors on the basolateral surface of pancreatic ductal cells. This interaction triggers a cascade of intracellular events, primarily mediated by the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway.[1] This leads to the activation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel and the Cl-/HCO3- anion exchanger, resulting in the secretion of bicarbonate, water, and electrolytes into the pancreatic duct.[1]
Figure 1: Simplified signaling pathway of this compound in pancreatic ductal cells.
Beyond the pancreas, secretin also stimulates pepsin secretion from the stomach and bile production from the liver.[1] It can also act as a neuropeptide, as it is expressed in the central nervous system.[1]
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
Following intravenous administration, this compound exhibits a rapid onset of action and a relatively short duration of effect.
| Pharmacokinetic Parameter | Value | Reference |
| Time to Baseline Concentration | 90 to 120 minutes | [1][5] |
| Elimination Half-Life | 45 minutes | [5][6] |
| Volume of Distribution | 2.7 Liters | [1][5][6] |
| Clearance | 580.9 ± 51.3 mL/min | [1][5] |
Clinical Applications and Experimental Protocols
This compound is employed in several diagnostic procedures, each with a specific protocol to ensure accurate and reliable results.
Diagnosis of Pancreatic Exocrine Dysfunction
This test assesses the capacity of the pancreas to secrete bicarbonate in response to secretin stimulation.
Experimental Protocol:
Figure 2: Workflow for the diagnosis of pancreatic exocrine dysfunction using this compound.
Interpretation of Results:
| Parameter | Normal Response | Indicative of Pancreatic Dysfunction | Reference |
| Peak Bicarbonate Concentration | ≥ 80 mEq/L | < 80 mEq/L | [1] |
| Total Volume (1 hour) | Mean of 260.7 mL | < 2 mL/kg/hr | [1] |
| Bicarbonate Output | - | < 0.2 mEq/kg/hr | [1] |
Diagnosis of Gastrinoma (Zollinger-Ellison Syndrome)
This test is based on the paradoxical stimulation of gastrin release from gastrinoma cells by secretin.
Experimental Protocol:
Figure 3: Workflow for the diagnosis of gastrinoma using this compound.
Interpretation of Results: An increase in serum gastrin concentration of more than 110 pg/mL from the basal level is highly suggestive of a gastrinoma.[7]
Facilitation of ERCP
This compound can be used to stimulate pancreatic secretions to aid in the identification and cannulation of the pancreatic duct during ERCP. The dosage for this indication is 0.2 mcg/kg administered intravenously over 1 minute.[6]
Drug Interactions and Contraindications
The pharmacodynamic effects of this compound can be influenced by concomitant medications.
| Interacting Drug Class | Effect on this compound Test | Recommendation | Reference |
| Anticholinergic Drugs | May cause a hyporesponsive to stimulation, falsely suggesting pancreatic disease. | Discontinue at least 5 half-lives prior to testing. | [5][6] |
| H2-Receptor Antagonists | May cause a hyperresponse in gastrin secretion, falsely suggesting gastrinoma. | Discontinue at least 2 days prior to gastrinoma testing. | [4][6] |
| Proton Pump Inhibitors (PPIs) | May cause a hyperresponse in gastrin secretion. | Consult prescribing information for the specific PPI. | [6] |
This compound is contraindicated in patients with known hypersensitivity to secretin and in those with acute pancreatitis.[3]
Adverse Reactions
The most common adverse reactions reported in clinical trials (in at least 2 patients) include nausea and abdominal discomfort.[3][5]
Conclusion
This compound (synthetic human secretin) is a valuable diagnostic agent with well-defined pharmacokinetic and pharmacodynamic properties. A thorough understanding of its mechanism of action, clinical protocols, and potential drug interactions is essential for its appropriate and effective use in the clinical and research settings. This guide provides a foundational resource for professionals in the field of drug development and gastroenterological research.
References
Chirhostim® (Human Secretin for Injection): A Technical Guide for Researchers and Drug Development Professionals
An in-depth overview of the regulatory landscape, clinical applications, and mechanism of action of Chirhostim®, a synthetic human secretin utilized as a diagnostic agent for pancreatic and gastrin-related disorders.
Executive Summary
This compound® is a sterile, lyophilized powder for intravenous injection, which, upon reconstitution, contains synthetic human secretin, a 27-amino acid peptide identical to the endogenous hormone. It is a potent diagnostic agent employed in the evaluation of exocrine pancreas function, the diagnosis of gastrinoma, and to facilitate endoscopic retrograde cholangiopancreatography (ERCP) procedures. This document provides a comprehensive technical overview of this compound®, including its regulatory approvals, detailed clinical indications, mechanism of action, and protocols for its use in diagnostic testing.
Regulatory Approval and Market Status
This compound® has received regulatory approval from the U.S. Food and Drug Administration (FDA) as an orphan drug product.[1][2] Recent updates to its package insert by the FDA have streamlined its administration by eliminating the requirement for a prior test dose and removing the contraindication section, which may shorten procedure times.[1][3] The product has an approved shelf life of five years when stored at -20°C.[1][3]
Clinical Indications
The clinical utility of this compound® is centered on its ability to stimulate pancreatic and gastric secretions, providing a dynamic assessment of organ function.
Primary Approved Indications:
-
Stimulation of Pancreatic Secretions: To aid in the diagnosis of exocrine pancreatic dysfunction, such as in chronic pancreatitis and cystic fibrosis.[4][5][6][7][8][9][10]
-
Stimulation of Gastrin Secretion: To assist in the diagnosis of gastrinoma (Zollinger-Ellison Syndrome).[4][5][7][8][9][10][11][12][13]
-
Facilitation of ERCP: To aid in the identification of the ampulla of Vater and the accessory papilla, thereby facilitating cannulation of the pancreatic duct.[4][5][7][8][9][10]
This compound® is also utilized as an adjunct to various imaging modalities, including magnetic resonance cholangiopancreatography (MRCP), computed tomography (CT), and endoscopic ultrasound (EUS), to enhance visualization of the pancreatic ductal system.[1][2][7]
Mechanism of Action
This compound® is a synthetic human secretin, a 27-amino acid peptide that mimics the physiological effects of the endogenous hormone.[7][14] Upon intravenous administration, it primarily targets pancreatic ductal cells.[4] The binding of secretin to its G-protein coupled receptors on these cells activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade results in the opening of the cystic fibrosis transmembrane conductance regulator (CFTR) channels, promoting the secretion of a large volume of bicarbonate-rich pancreatic fluid.[4][8][14]
Additionally, secretin may exert its effects through vagal-vagal neural pathways.[4][8][14] It also inhibits the secretion of gastric acid and causes relaxation of the sphincter of Oddi, which further aids in diagnostic procedures.[6][7][14]
Pharmacokinetics
Following intravenous administration, this compound® exhibits rapid clearance. The key pharmacokinetic parameters are summarized in the table below.
| Parameter | Value |
| Elimination Half-Life | 45 minutes[9] |
| Clearance | 580.9 ± 51.3 mL/min[9] |
| Volume of Distribution | 2.7 liters[9] |
Experimental and Diagnostic Protocols
The administration of this compound® is performed intravenously by a healthcare professional in a clinical setting. Patients are typically required to fast for at least 12-15 hours prior to the procedure.[11]
Pancreatic Function Testing (PFT)
This procedure assesses the exocrine function of the pancreas by measuring the volume and bicarbonate concentration of pancreatic fluid following this compound® stimulation.
Protocol:
-
Administer this compound® at a dose of 0.2 mcg/kg of body weight intravenously over 1 minute.[8][9][10]
-
Collect duodenal fluid aspirates over a 60-minute period, typically in four 15-minute intervals.[8][15]
-
Analyze the collected samples for volume and bicarbonate concentration. A peak bicarbonate concentration of less than 80 mEq/L is generally considered indicative of impaired pancreatic function.[7][15]
A shortened two-sample collection method, with samples taken at 30 and 45 minutes post-administration, has also been validated.[7][13]
Gastrinoma (Zollinger-Ellison Syndrome) Testing
This provocative test is used to differentiate gastrinoma from other causes of hypergastrinemia.
Protocol:
-
Draw two baseline blood samples to determine fasting serum gastrin levels.[8][13]
-
Administer this compound® at a dose of 0.4 mcg/kg of body weight intravenously over 1 minute.[8][9][10]
-
Collect post-injection blood samples at 1, 2, 5, 10, and 30 minutes.[8][13][15]
-
Measure serum gastrin concentrations in all samples. An increase in serum gastrin of 110 pg/mL or more above the baseline level in any of the post-injection samples is highly suggestive of gastrinoma.[8][9][15]
Facilitation of ERCP
Protocol:
-
During the ERCP procedure, if identification of the ampulla of Vater or accessory papilla is difficult, administer this compound® at a dose of 0.2 mcg/kg of body weight intravenously over 1 minute.[8][10]
-
The resulting visible excretion of pancreatic fluid from the papillary orifices aids in their identification and subsequent cannulation.[8]
A clinical study in patients with pancreas divisum undergoing ERCP demonstrated a significantly higher rate of successful cannulation of the minor duct with this compound® (16 out of 24 patients) compared to placebo (2 out of 24 patients).[9][15]
Clinical Trial Data and Adverse Reactions
In a clinical trial involving 531 patients, the most common adverse reactions reported in at least 2 patients are listed in the table below.
| Adverse Reaction | Number of Patients (N=531) |
| Nausea | 9[15] |
| Vomiting | 3[15] |
| Flushing | 2[15] |
| Upset stomach | 2[15] |
Drug Interactions
Certain medications can interfere with the results of this compound® stimulation testing and should be discontinued (B1498344) prior to the procedure.
| Drug Class | Effect on Testing | Recommendation |
| Anticholinergic agents | May cause a hyporesponsive result in pancreatic function testing.[8][10] | Discontinue at least 5 half-lives before administration.[10][15] |
| H₂-receptor antagonists | May cause a hyperresponsive gastrin secretion, leading to a false positive for gastrinoma.[10][15] | Discontinue at least 2 days before administration.[10][15] |
| Proton Pump Inhibitors (PPIs) | May cause a hyperresponsive gastrin secretion, leading to a false positive for gastrinoma.[10] | Consult prescribing information for the specific PPI regarding discontinuation.[10] |
Conclusion
This compound® is a well-established and valuable diagnostic tool for the assessment of pancreatic and gastrin-related disorders. Its mechanism of action, which mimics the natural physiology of human secretin, allows for a dynamic and functional evaluation that complements anatomical imaging. A thorough understanding of its clinical indications, administration protocols, and potential drug interactions is essential for its effective and safe use in both clinical practice and research settings. This guide provides a foundational resource for scientists and drug development professionals working with or investigating this important diagnostic agent.
References
- 1. ChiRhoClin Release: this compound (Human Secretin For Injection) ChiRhoClin Approved Labeling Update And 5-Year Shelf Life Approval - BioSpace [biospace.com]
- 2. ChiRhoClin Release: this compound® (Human Secretin for Injection) is Now Commercially Available - BioSpace [biospace.com]
- 3. auntminnie.com [auntminnie.com]
- 4. drugs.com [drugs.com]
- 5. connectrx.com [connectrx.com]
- 6. Articles [globalrx.com]
- 7. chirhoclin.com [chirhoclin.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. reference.medscape.com [reference.medscape.com]
- 11. This compound: Key Safety & Patient Guidance [drugs.com]
- 12. Facebook [cancer.gov]
- 13. chirhoclin.com [chirhoclin.com]
- 14. Secretin Human - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound (Human Secretin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Methodological & Application
Application Notes and Protocols for Chirhostim (Secretin) Pancreatic Function Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Chirhostim® (synthetic human secretin) in pancreatic function testing. This document outlines the scientific basis of the test, procedural details for clinical and research applications, and expected outcomes.
Introduction
Pancreatic function testing (PFT) with secretin is a cornerstone for evaluating exocrine pancreatic insufficiency (EPI). Secretin, a hormone naturally released by the duodenum in response to acidic chyme, potently stimulates pancreatic ductal cells to secrete a large volume of bicarbonate-rich fluid. This compound®, a synthetic human secretin, mimics this physiological action, allowing for a standardized and quantifiable assessment of pancreatic ductal function. When used in conjunction with cholecystokinin (B1591339) (CCK), which stimulates acinar cells to release digestive enzymes, a comprehensive evaluation of both ductal and acinar pancreatic function can be achieved.
The endoscopic pancreatic function test (ePFT) is a minimally invasive method that has largely replaced traditional tube-based collection methods. It involves the endoscopic collection of duodenal fluid following hormonal stimulation.
Principle of the Test
The this compound protocol is based on the physiological response of the pancreas to secretin. Intravenous administration of this compound® stimulates pancreatic ductal cells to secrete water and bicarbonate.[1][2] The volume and bicarbonate concentration of the secreted fluid are direct measures of the functional capacity of these cells. A reduced bicarbonate output is an early and sensitive indicator of pancreatic ductal dysfunction, as seen in conditions like chronic pancreatitis.[2][3]
The addition of cholecystokinin (CCK) to the protocol allows for the assessment of the acinar compartment of the exocrine pancreas. CCK induces the secretion of digestive enzymes, such as amylase and lipase, from pancreatic acinar cells.[4][5] Measuring the concentration of these enzymes in the collected duodenal fluid provides an indication of acinar cell function.
Signaling Pathways
Secretin Signaling in Pancreatic Ductal Cells
Secretin binds to the secretin receptor (SR), a G-protein coupled receptor (GPCR), on the basolateral membrane of pancreatic ductal cells. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[6][7][8][9] cAMP, acting as a second messenger, activates Protein Kinase A (PKA), which in turn phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel on the apical membrane.[8][10] The efflux of chloride ions into the ductal lumen drives the secretion of bicarbonate ions via a Cl-/HCO3- exchanger.[3][11]
Caption: Secretin Signaling Pathway in Pancreatic Ductal Cells
Cholecystokinin (CCK) Signaling in Pancreatic Acinar Cells
CCK binds to its G-protein coupled receptor on pancreatic acinar cells, activating phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). The rise in intracellular Ca2+ is a key signal for the fusion of zymogen granules with the apical membrane, leading to the exocytosis of digestive enzymes.
References
- 1. Cholecystokinin activates a variety of intracellular signal transduction mechanisms in rodent pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholecystokinin (CCK) Regulation of Pancreatic Acinar Cells: Physiological Actions and Signal Transduction Mechanisms. | Semantic Scholar [semanticscholar.org]
- 3. Mechanisms of bicarbonate secretion in the pancreatic duct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pancreas - Wikipedia [en.wikipedia.org]
- 5. Pancreatic acinar cell: new insights into the control of secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiology, Secretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Secretin - Wikipedia [en.wikipedia.org]
- 8. The physiological roles of secretin and its receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are Secretin receptor agonists and how do they work? [synapse.patsnap.com]
- 10. PHYSIOLOGY AND PATHOPHYSIOLOGY OF BICARBONATE SECRETION BY PANCREATIC DUCT EPITHELIUM - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MECHANISMS OF BICARBONATE SECRETION IN THE PANCREATIC DUCT | Annual Reviews [annualreviews.org]
Standard Operating Procedure for Chirhostim (Secretin) Administration in Endoscopic Retrograde Cholangiopancreatography (ERCP)
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Introduction
Chirhostim® (synthetic human secretin) is a valuable diagnostic agent employed during Endoscopic Retrograde Cholangiopancreatography (ERCP) to facilitate the identification and cannulation of the ampulla of Vater and the accessory papilla. Secretin, a naturally occurring hormone, stimulates the pancreatic ductal cells to secrete a bicarbonate-rich fluid. This increased flow of pancreatic juice makes the papillary orifices more prominent and aids in their cannulation, particularly in challenging cases such as pancreas divisum or in the presence of anatomic deformities.[1][2] This document provides a detailed standard operating procedure for the preparation and administration of this compound in the context of ERCP, along with relevant quantitative data from clinical studies and a description of the underlying physiological mechanisms.
Mechanism of Action
Secretin acts by binding to the secretin receptor, a G-protein coupled receptor located on the basolateral membrane of pancreatic ductal cells. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels subsequently activate Protein Kinase A (PKA), which in turn phosphorylates and opens the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel on the apical membrane. The efflux of chloride ions into the ductal lumen creates an electrochemical gradient that drives the secretion of bicarbonate ions (HCO3-) into the pancreatic juice via a chloride-bicarbonate exchanger. This process results in the secretion of a large volume of alkaline, watery pancreatic fluid.
Data Presentation
The administration of secretin has been shown to significantly improve the success rate of cannulation during ERCP, especially in difficult cases. The following tables summarize key quantitative data from a multicenter, randomized, double-blind, placebo-controlled comparative study.
Table 1: Cannulation Success Rate with Synthetic Porcine Secretin vs. Placebo in ERCP for Pancreas Divisum
| Treatment Group | Phase 1 Cannulation Success | Overall Cannulation Success |
| Synthetic Porcine Secretin | 81.3% (13 of 16 patients)[3] | 89.3% (25 of 28 patients)[3] |
| Placebo | 7.7% (1 of 13 patients)[3] | 6.3% (1 of 16 patients)[3] |
P-value for Phase 1 comparison: < 0.0001[3] P-value for overall comparison: < 0.0001[3]
Table 2: Time to Successful Cannulation
| Treatment Group | Mean Time to Cannulation (minutes) |
| Synthetic Porcine Secretin | 2.63[3] |
| Placebo | 4.75[3] |
P-value: 0.0001[3]
Table 3: Incidence of Post-ERCP Pancreatitis with Secretin Prophylaxis
| Treatment Group | Incidence of Post-ERCP Pancreatitis |
| Secretin | 8.7% (36 of 413 patients)[4] |
| Placebo | 15.1% (65 of 431 patients)[4] |
P-value: 0.004[4]
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Facilitating Cannulation in ERCP
1. Patient Preparation:
-
Patients should fast for at least 8 hours prior to the ERCP procedure.
-
A thorough review of the patient's medical history and current medications should be conducted to identify any potential contraindications or drug interactions. Anticholinergic drugs should be discontinued (B1498344) at least 5 half-lives before the procedure, and H2-receptor antagonists should be stopped for at least 2 days.[2]
2. Reconstitution of this compound:
-
This compound is supplied as a lyophilized powder in a single-dose vial.
-
Reconstitute the 16 mcg vial with 8 mL of 0.9% Sodium Chloride Injection, USP, to yield a final concentration of 2 mcg/mL.
-
Shake the vial vigorously to ensure complete dissolution of the powder.
-
Visually inspect the reconstituted solution for particulate matter and discoloration. The solution should be clear and colorless. Discard if any particulate matter or discoloration is observed.
-
The reconstituted solution should be used immediately, and any unused portion should be discarded.
3. Dosing and Administration:
-
The recommended dose of this compound for facilitating the identification of the ampulla of Vater and accessory papilla during ERCP is 0.2 mcg/kg of body weight.[2]
-
Administer the calculated dose as a slow intravenous injection over 1 minute.[2]
4. Post-Administration Observation:
-
Following administration, observe the papillary orifice for the visible excretion of pancreatic fluid. This increased flow will aid in the identification and cannulation of the pancreatic duct.
Protocol 2: Endoscopic Pancreatic Function Test (ePFT) following this compound Administration (for diagnostic purposes beyond simple cannulation facilitation)
1. Baseline Sample Collection:
-
Prior to this compound administration, a baseline sample of duodenal fluid may be collected via the endoscope.
2. This compound Administration:
-
Administer this compound at a dose of 0.2 mcg/kg intravenously over 1 minute.
3. Timed Duodenal Fluid Collection:
-
Following administration, collect duodenal fluid samples at specified time intervals (e.g., 15, 30, 45, and 60 minutes).
-
Aspirate approximately 3-5 mL of fluid for each sample.
4. Sample Handling and Analysis:
-
Place the collected fluid samples on ice immediately.
-
Analyze the samples for bicarbonate concentration. A peak bicarbonate concentration of ≥80 mEq/L is generally considered indicative of normal pancreatic exocrine function.[5]
Mandatory Visualization
Caption: Secretin signaling pathway in a pancreatic ductal cell.
Caption: Workflow for this compound administration during ERCP.
References
- 1. Facilitation of pancreatic duct cannulation using a new synthetic porcine secretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reference.medscape.com [reference.medscape.com]
- 3. A new synthetic porcine secretin for facilitation of cannulation of the dorsal pancreatic duct at ERCP in patients with pancreas divisum: a multicenter, randomized, double-blind comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intravenous synthetic secretin reduces the incidence of pancreatitis induced by endoscopic retrograde cholangiopancreatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endoscopic Pancreas Fluid Collection: Methods and Relevance for Clinical Care and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of ChiRhoStim® (Human Secretin) in the Diagnosis of Zollinger-Ellison Syndrome
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zollinger-Ellison Syndrome (ZES) is a rare gastrointestinal disorder characterized by severe peptic ulcer disease and diarrhea resulting from a gastrin-producing neuroendocrine tumor, known as a gastrinoma.[1][2] The diagnosis of ZES can be challenging, particularly in patients with borderline or normal fasting serum gastrin levels.[3][4] The secretin stimulation test is a cornerstone in the diagnostic workup of ZES, offering a reliable method to differentiate gastrinomas from other causes of hypergastrinemia.[1][5] ChiRhoStim®, a synthetic human secretin, is a crucial tool for this provocative test.[6][7]
These application notes provide detailed protocols and data for the use of this compound® in the diagnosis of Zollinger-Ellison Syndrome, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action
In healthy individuals, secretin, a hormone released by the small intestine in response to gastric acid, inhibits the release of gastrin from antral G-cells.[3][8] However, in patients with gastrinomas, secretin paradoxically stimulates the tumor cells to release gastrin.[1][3] This differential response forms the physiological basis of the secretin stimulation test for diagnosing ZES.[3] The exact mechanism for this paradoxical stimulation is not fully understood but is believed to involve the expression of ectopic secretin receptors on gastrinoma cells.[8]
Diagnostic Applications
The primary application of the this compound® stimulation test in this context is to confirm the diagnosis of a gastrinoma.[6][9] It is particularly valuable for patients with fasting serum gastrin levels that are elevated but not definitively diagnostic (e.g., between 200-1000 pg/mL).[10] A positive test strongly indicates the presence of a gastrinoma and the need for further tumor localization studies.[11][12]
Data Presentation
Table 1: Diagnostic Thresholds for this compound® Stimulation Test
| Diagnostic Threshold (Increase in Serum Gastrin from Baseline) | Sensitivity | Specificity | Reference |
| ≥ 110 pg/mL | 93% | 93% | [3] |
| ≥ 120 pg/mL | 94% | 100% | [3][8] |
| > 100 ng/L (equivalent to 100 pg/mL) | 80.5% | 81.3% | [13] |
| ≥ 200 pg/mL | -- | -- | [11] |
Note: Different studies have proposed various diagnostic thresholds with corresponding sensitivities and specificities. The choice of threshold may depend on the clinical context and the desired balance between sensitivity and specificity.
Table 2: Factors Influencing Test Results
| Factor | Effect on Gastrin Response | Recommendation | Reference |
| Proton Pump Inhibitors (PPIs) | May cause a hyperresponse, falsely suggesting a gastrinoma. | Discontinue at least 2 weeks before the test. | [3] |
| H2-Receptor Antagonists | May cause a hyperresponse, falsely suggesting a gastrinoma. | Discontinue at least 2 days before the test. | [14] |
| Anticholinergic Drugs | May cause a hyporesponse. | Discontinue at least 5 half-lives before the test. | [14] |
| Chronic Atrophic Gastritis | Can cause elevated basal gastrin levels. | Rule out before testing. | [3] |
| Helicobacter pylori Infection | Can cause elevated basal gastrin levels. | Rule out before testing. | [3] |
Experimental Protocols
Patient Preparation
-
The patient must fast for a minimum of 12 hours prior to the test.[3][15]
-
Discontinue medications that can interfere with the test results as outlined in Table 2.[3][14]
This compound® Reconstitution and Dosage
-
Reconstitution : Reconstitute the lyophilized this compound® powder with 8 mL of 0.9% Sodium Chloride Injection, USP, to achieve a final concentration of 2 mcg/mL. Shake the vial vigorously to ensure complete dissolution. Visually inspect the solution for particulate matter and discoloration before administration.[16]
-
Dosage : The recommended dosage of this compound® for the diagnosis of gastrinoma is 0.4 mcg/kg of body weight.[15][16][17]
Administration and Sample Collection
-
Baseline Samples : Before administering this compound®, draw two blood samples to determine the fasting baseline serum gastrin levels.[15][16]
-
Administration : Administer the calculated dose of this compound® intravenously over 1 minute.[15][16]
-
Post-Injection Samples : Collect blood samples for serum gastrin determination at 1, 2, 5, 10, and 30 minutes after the injection.[15][17]
Interpretation of Results
A positive test for gastrinoma is indicated by a significant increase in serum gastrin levels from the baseline. An increase of >110 pg/mL above the baseline is a strong indicator for the diagnosis of Zollinger-Ellison Syndrome.[15] Some sources suggest a more specific threshold of ≥120 pg/mL.[3][10]
Visualizations
Signaling Pathways
Caption: Secretin's differential effect on gastrin release.
Experimental Workflow
Caption: Workflow for ZES diagnosis using this compound®.
References
- 1. ama-assn.org [ama-assn.org]
- 2. Current diagnosis and management of Zollinger-Ellison syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secretin Stimulation Test – My Endo Consult [myendoconsult.com]
- 4. Secretin Stimulation Test and Early Diagnosis of Gastrinoma in MEN1 Syndrome: Survey on the MEN1 Florentine Database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Secretin provocation test in the diagnosis of Zollinger-Ellison syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chirhoclin.com [chirhoclin.com]
- 7. Facebook [cancer.gov]
- 8. ovid.com [ovid.com]
- 9. This compound (Human Secretin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. Zollinger-Ellison Syndrome - Gastrinoma | Choose the Right Test [arupconsult.com]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. Zollinger-Ellison syndrome - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 13. karger.com [karger.com]
- 14. This compound (secretin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 15. chirhoclin.com [chirhoclin.com]
- 16. drugs.com [drugs.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Chirhostim® (human secretin) in a Research Setting
Disclaimer: The safety and effectiveness of Chirhostim® in pediatric patients have not been established.[1][2] The following information is based on adult protocols and is intended for researchers, scientists, and drug development professionals for investigational purposes only. These notes and protocols are not a substitute for pediatric-specific clinical trials and do not constitute a recommendation for pediatric use.
Introduction
This compound® is a synthetic version of human secretin, a hormone that plays a crucial role in gastrointestinal physiology.[3] It is primarily used as a diagnostic agent to stimulate pancreatic secretions, including bicarbonate, to aid in the diagnosis of exocrine pancreatic dysfunction and gastrinoma.[1][4][5] It is also used to facilitate the identification of the ampulla of Vater and accessory papilla during endoscopic retrograde cholangiopancreatography (ERCP).[1][5][6] While its application in adult populations is well-documented, there is a lack of data regarding its use in pediatric research subjects. These application notes provide a summary of the known mechanism of action, established adult dosage and administration protocols, and relevant experimental procedures to inform the design of future pediatric research.
Mechanism of Action
This compound® mimics the action of endogenous secretin, a 27-amino acid peptide hormone.[3][6] Secretin is naturally released from enterochromaffin cells in the duodenum in response to acidic conditions in the intestinal lumen.[1][3]
The primary mechanism of action involves the following steps:
-
Receptor Binding: this compound® binds to secretin receptors located on pancreatic ductal cells.[1][2][5] Receptors are also found in the stomach, liver, and colon.[1][2][5]
-
Signal Transduction: This binding activates a signaling cascade that leads to the opening of the cystic fibrosis transmembrane conductance regulator (CFTR) channel.[1][2][5]
-
Bicarbonate Secretion: The opening of the CFTR channel results in the secretion of a large volume of bicarbonate-rich pancreatic fluid.[1][2][5]
-
Neural Pathways: Secretin may also act through vagal-vagal neural pathways to stimulate bicarbonate secretion.[1][2][3][5]
This physiological response is central to its use in diagnostic testing.
Dosage and Administration (Adults)
The following table summarizes the recommended dosages of this compound® for different indications in adult patients. Dosage for pediatric subjects has not been determined.
| Indication | Recommended Adult Dosage | Administration |
| Stimulation of Pancreatic Secretions (for diagnosis of exocrine pancreas dysfunction) | 0.2 mcg/kg of body weight | Intravenous injection over 1 minute |
| Stimulation of Gastrin Secretion (for diagnosis of gastrinoma) | 0.4 mcg/kg of body weight | Intravenous injection over 1 minute |
| Facilitation of ERCP | 0.2 mcg/kg of body weight | Intravenous injection over 1 minute |
Data sourced from Drugs.com and FDA prescribing information.[1][7][8]
Dosage Calculation for Adult Research Subjects:
The following steps are used to calculate the total dose and injection volume for an adult research subject:
-
Total Dose (mcg) = Patient's weight (kg) x Prescribed dose (mcg/kg) [1][8]
-
Total Injection Volume (mL) = Total dose (mcg) / Concentration of reconstituted solution (2 mcg/mL) [1][8]
-
Round the total injection volume to the nearest tenth of a mL.[1][8]
-
Total Number of Vials = Total injection volume / Vial volume (8 mL) [1][8]
Experimental Protocols (Adults)
The following are detailed methodologies for key experiments using this compound® in adult subjects. These protocols should be adapted and rigorously tested in appropriate preclinical models before any consideration for pediatric research.
Protocol 1: Stimulation of Pancreatic Secretions for Diagnosis of Exocrine Dysfunction
Objective: To collect and analyze duodenal fluid for bicarbonate concentration and volume after this compound® stimulation.
Procedure:
-
Patient Preparation: The patient should fast for at least 12 hours prior to the test.[9] Certain medications that may interfere with the test, such as anticholinergics, H2-receptor antagonists, and proton pump inhibitors, should be discontinued (B1498344) for a specified period before administration.[1][7]
-
Tube Placement: A Dreiling tube or equivalent is passed through the nose or mouth into the duodenum.
-
Baseline Collection:
-
This compound® Administration: Administer this compound® at a dose of 0.2 mcg/kg of body weight intravenously over 1 minute.[1][8]
-
Post-Stimulation Collection:
-
Sample Analysis: Analyze the collected samples for bicarbonate concentration and volume.
Protocol 2: Stimulation of Gastrin Secretion for Diagnosis of Gastrinoma
Objective: To measure the change in serum gastrin levels in response to this compound® stimulation.
Procedure:
-
Patient Preparation: The patient should have fasted for at least 12 hours.[9]
-
Baseline Blood Collection: Draw two blood samples to determine fasting serum gastrin levels (baseline values).[1][8][9]
-
This compound® Administration: Administer this compound® at a dose of 0.4 mcg/kg of body weight intravenously over 1 minute.[1][8][9]
-
Post-Stimulation Blood Collection: Collect blood samples at 1, 2, 5, 10, and 30 minutes after the injection.[2][9]
-
Sample Analysis: Determine the serum gastrin concentrations in all collected samples. An increase of 110 pg/mL or more over the basal level in any post-injection sample is strongly indicative of gastrinoma.[2][9]
Considerations for Pediatric Research
The absence of established safety and efficacy data for this compound® in pediatric populations necessitates a cautious and methodologically sound approach to any future research. Key considerations for designing pediatric studies should include:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Initial studies should focus on determining the PK/PD profile of this compound® in different pediatric age groups to inform dose selection.
-
Dose-Finding Studies: Carefully designed dose-escalation studies are required to identify the minimum effective and safe dose for various indications in children.
-
Safety Monitoring: Rigorous safety monitoring protocols must be in place to identify and manage any potential adverse events in pediatric research subjects.
-
Ethical Considerations: All pediatric research must adhere to the highest ethical standards, with a clear rationale for the potential benefits to child health.
Conclusion
This compound® is a valuable diagnostic tool in adults for assessing pancreatic function and diagnosing gastrinoma. However, the complete lack of pediatric data means that its use in children remains investigational. The protocols and information presented here, based on adult studies, should serve as a foundation for the design of well-controlled clinical trials to establish the safety, efficacy, and appropriate dosage of this compound® in pediatric populations. Direct extrapolation of adult dosages to children is not appropriate and could be harmful. Future research is essential to bridge this knowledge gap and potentially extend the diagnostic benefits of this compound® to pediatric patients.
References
- 1. This compound: Package Insert / Prescribing Information / MOA [drugs.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Secretin Human - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. This compound (Human Secretin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. chirhoclin.com [chirhoclin.com]
- 7. reference.medscape.com [reference.medscape.com]
- 8. This compound Dosage Guide - Drugs.com [drugs.com]
- 9. chirhoclin.com [chirhoclin.com]
Application Notes and Protocols for the Preparation of Chirhostim® (human secretin) for Intravenous Injection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chirhostim® is a sterile, lyophilized powder containing human secretin, a gastrointestinal peptide hormone. It is used as a diagnostic agent to stimulate pancreatic secretions, including bicarbonate, to aid in the diagnosis of exocrine pancreatic dysfunction and gastrinoma. It also facilitates the identification of the ampulla of Vater and accessory papilla during endoscopic retrograde cholangiopancreatography (ERCP).[1][2] Proper and aseptic preparation of the this compound® solution for intravenous injection is critical to ensure patient safety and the accuracy of diagnostic procedures. These application notes provide detailed protocols for the reconstitution and preparation of this compound® for intravenous administration.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the reconstitution of this compound®.
Table 1: Reconstitution Parameters for this compound® Vials
| Vial Strength (mcg) | Diluent | Diluent Volume (mL) | Final Concentration (mcg/mL) |
| 16 | 0.9% Sodium Chloride Injection, USP | 8 | 2 |
| 40 | 0.9% Sodium Chloride Injection, USP | 10 | 4 |
Table 2: Physicochemical Properties of Reconstituted this compound®
| Parameter | Value |
| pH of reconstituted solution | 3.0 - 6.5 |
| Storage of lyophilized powder | -20°C (freezer), protect from light |
| Stability of reconstituted solution | Use immediately, discard unused portion |
Experimental Protocols
Protocol 1: Reconstitution of this compound® Lyophilized Powder
This protocol describes the step-by-step procedure for the reconstitution of this compound® from its lyophilized form to a solution ready for intravenous injection.
Materials:
-
This compound® vial (16 mcg or 40 mcg)
-
Sterile syringe (10 mL or appropriate size)
-
Sterile needle
-
0.9% Sodium Chloride Injection, USP
-
Alcohol swabs
-
Sharps container
Procedure:
-
Preparation:
-
Ensure all materials are sterile and readily accessible in a clean, aseptic environment.
-
Visually inspect the this compound® vial to ensure the lyophilized powder is a white cake and the vial is intact. Do not use if discoloration or damage is observed.
-
Allow the vial to reach room temperature if stored in a freezer.
-
-
Diluent Preparation:
-
Reconstitution:
-
Inspection:
-
Dosage Calculation and Withdrawal:
-
Calculate the total required dose in mcg based on the patient's weight and the prescribed dosage (0.2 mcg/kg for pancreatic function testing and ERCP facilitation, or 0.4 mcg/kg for gastrinoma diagnosis).[3]
-
Calculate the total injection volume in mL by dividing the total dose (mcg) by the final concentration of the reconstituted solution (2 mcg/mL or 4 mcg/mL).[3][8]
-
Using a sterile syringe and needle, withdraw the calculated volume of the reconstituted this compound® solution.
-
-
Administration:
Visualizations
Diagram 1: Experimental Workflow for this compound® Preparation
Caption: Workflow for the preparation of this compound® for intravenous injection.
Diagram 2: Simplified Signaling Pathway of Secretin Action
Caption: Simplified signaling pathway of secretin in pancreatic duct cells.
References
- 1. drugs.com [drugs.com]
- 2. This compound (Human Secretin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. drugs.com [drugs.com]
- 4. This compound (secretin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. DailyMed - this compound- human secretin injection, powder, lyophilized, for solution this compound 40- human secretin injection, powder, lyophilized, for solution [dailymed.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. This compound | Medidex [themedidex.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. chirhoclin.com [chirhoclin.com]
Application Notes and Protocols: Enhancing Pancreatic Imaging with ChiRhoStim®-MRCP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the combined use of ChiRhoStim® (synthetic human secretin) with Magnetic Resonance Cholangiopancreatography (MRCP) for advanced pancreatic imaging and functional assessment.
Introduction
Secretin-enhanced MRCP (S-MRCP) is a non-invasive imaging technique that significantly improves the visualization and functional assessment of the pancreaticobiliary system compared to standard MRCP.[1] this compound®, a synthetic human secretin, acts as a potent stimulator of pancreatic exocrine function, inducing the secretion of bicarbonate-rich fluid from the pancreatic ductal cells.[2][3] This increased fluid flow distends the pancreatic ducts, enhancing their visibility on T2-weighted MR images and enabling a dynamic assessment of pancreatic function.[2][4]
The primary mechanism of action involves this compound® stimulating pancreatic ductal cells to secrete a large volume of fluid containing bicarbonate.[3][5] This mimics the natural physiological response to acid in the duodenum.[6] The resulting distention of the main pancreatic duct and its side branches allows for improved morphologic evaluation and detection of abnormalities that may not be apparent on standard MRCP.[7][8]
Clinical and Research Applications
The administration of this compound® during an MRCP procedure has several established and emerging applications in both clinical diagnostics and research:
-
Improved Visualization of Pancreatic Ductal Anatomy : S-MRCP provides superior delineation of the main pancreatic duct and side branches, aiding in the diagnosis of anatomical variants like pancreas divisum, and pathologies such as strictures, and intraductal papillary mucinous neoplasms (IPMNs).[1][9]
-
Functional Assessment of Pancreatic Exocrine Function : By quantifying the volume and rate of pancreatic secretion into the duodenum, S-MRCP offers a non-invasive method to assess exocrine function, which can be impaired in conditions like chronic pancreatitis.[9][10]
-
Detection of Pancreatic Duct Leaks : In cases of acute pancreatitis or post-operative complications, S-MRCP can highlight active pancreatic fluid leaks.[7]
-
Evaluation of Sphincter of Oddi Dysfunction : The dynamic nature of S-MRCP can help in assessing the function of the sphincter of Oddi.[1]
-
Clarification of Equivocal Findings on Standard MRCP : S-MRCP can provide additional diagnostic information when standard MRCP findings are inconclusive.[8]
Quantitative Data Summary
The following tables summarize key quantitative parameters obtained from studies utilizing this compound®-enhanced MRCP.
| Parameter | Normal Pancreas | Chronic Pancreatitis (CP) | Source |
| Main Pancreatic Duct (MPD) Diameter (pre-secretin) | Up to 3 mm | Variable, may be dilated or strictured | [7] |
| MPD Diameter (post-secretin) | Increase of 1-2 mm (peak at 3-5 min), not exceeding 5 mm | Diminished or no significant change in caliber | [7] |
| Return to Baseline MPD Diameter | Near baseline at 10 minutes (≤ 3 mm) | Delayed return to baseline | [7] |
| Duodenal Filling Grade (10 minutes post-secretin) | Grade 3 (fluid beyond the genu inferius) | Reduced filling (Grade 0-2) | [10] |
| Pancreatic Flow Rate (PFR) | 8.18 ± 1.11 mL/min | Mild CP: 7.27 ± 2.04 mL/minModerate CP: 4.98 ± 2.57 mL/minAdvanced CP: 4.13 ± 1.83 mL/min | [10] |
| Pancreatic Transit Time (PT) | 5.76 ± 1.71 min | Mild CP: 7.71 ± 2.55 minModerate CP: 9.10 ± 3.00 minAdvanced CP: 12.33 ± 1.55 min | [10] |
| Indication | This compound® Dosage | Administration | Source |
| Stimulation of pancreatic secretions for diagnosis of exocrine pancreas dysfunction | 0.2 mcg/kg | Intravenous injection over 1 minute | [11][12] |
| Stimulation of gastrin secretion for diagnosis of gastrinoma | 0.4 mcg/kg | Intravenous injection over 1 minute | [11][12] |
| Facilitation of ampulla of Vater and accessory papilla identification during ERCP | 0.2 mcg/kg | Intravenous injection over 1 minute | [11][12] |
Experimental Protocols
Patient/Subject Preparation
-
Fasting: Patients should fast for a minimum of 3-4 hours prior to the examination to reduce gastrointestinal motility and secretions.[7]
-
Oral Contrast: To suppress the signal from fluid in the stomach and duodenum on T2-weighted images, an oral negative contrast agent (e.g., a superparamagnetic iron oxide-containing agent) may be administered 30 minutes before the scan.[7][9]
-
Informed Consent: Obtain informed consent after explaining the procedure, including the administration of this compound® and potential side effects (nausea, flushing, abdominal pain in <5% of patients).[9]
-
Contraindications: Acute pancreatitis is a contraindication for secretin administration.[9] Concomitant use of anticholinergic drugs may lead to a hyporesponse, while H2-receptor antagonists and proton pump inhibitors can cause a hyperresponse in gastrin secretion testing.[12]
This compound® Preparation and Administration
-
Reconstitution: this compound® is a lyophilized powder that requires reconstitution with 0.9% Sodium Chloride Injection, USP.[11]
-
For the 16 mcg vial, dissolve in 8 mL of saline to yield a concentration of 2 mcg/mL.
-
For the 40 mcg vial, dissolve in 10 mL of saline to yield a concentration of 4 mcg/mL.
-
Shake vigorously to ensure complete dissolution and inspect for particulate matter or discoloration.[11]
-
-
Dosage Calculation: The standard dose for S-MRCP is 0.2 mcg/kg of body weight.[7]
-
Administration: Administer the calculated dose as an intravenous injection over 1 minute.[7][11] A saline flush of approximately 20 mL is recommended immediately following administration to ensure the full dose is delivered, especially when using long IV tubing.[1]
MR Imaging Protocol
-
Baseline Imaging: Prior to this compound® administration, acquire standard MRCP sequences, including:
-
Axial and coronal T2-weighted images (e.g., HASTE or single-shot fast spin-echo).
-
3D MRCP sequences. It is recommended to acquire 3D images before secretin administration as increased small bowel fluid can impair image quality.[1]
-
-
Dynamic S-MRCP Imaging:
-
Immediately following the administration of this compound®, begin dynamic imaging.[9]
-
Acquire a series of single, thick-slab, heavily T2-weighted coronal images (e.g., HASTE) every 30-60 seconds for 10-15 minutes.[4][7]
-
These rapid acquisitions should be performed during breath-holds to minimize motion artifacts.[1] The imaging slab should be positioned to cover the entire pancreas and duodenum.[9]
-
Post-Processing and Analysis
-
Morphological Assessment: The dynamic series of images are reviewed to assess for changes in the pancreatic duct diameter, visualization of side branches, and the presence of any ductal abnormalities.[1]
-
Functional Assessment (Quantitative):
-
Duodenal Filling: The volume of high T2 signal fluid in the duodenum is visually graded over time.
-
Pancreatic Flow Rate: Specialized software can be used to measure the change in small intestinal water volume over time to calculate a flow rate.[13]
-
Visualizations
Caption: Experimental workflow for this compound®-enhanced MRCP.
Caption: Simplified signaling pathway of secretin in pancreatic ductal cells.
References
- 1. Secretin-Enhanced MRCP: How and Why—AJR Expert Panel Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsna.org [pubs.rsna.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. mrimaster.com [mrimaster.com]
- 5. This compound (Human Secretin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. chirhoclin.com [chirhoclin.com]
- 7. appliedradiology.com [appliedradiology.com]
- 8. The Value of Secretin-Enhanced MRCP in Patients With Recurrent Acute Pancreatitis [scholarworks.indianapolis.iu.edu]
- 9. ajronline.org [ajronline.org]
- 10. Quantification of pancreatic exocrine function of chronic pancreatitis with secretin-enhanced MRCP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. reference.medscape.com [reference.medscape.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Laboratory Analysis of Pancreatic Fluid Following ChiRhoStim® Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
ChiRhoStim® (synthetic human secretin) is a valuable diagnostic agent used to stimulate pancreatic secretions, enabling the assessment of pancreatic exocrine function and aiding in the diagnosis of various pancreatic disorders. Analysis of the collected pancreaticobiliary fluid provides crucial information for both clinical diagnostics and research applications, including biomarker discovery and drug development. These application notes provide detailed protocols for the collection and analysis of pancreatic fluid following this compound® administration for different research and clinical scenarios.
Application 1: Assessment of Pancreatic Exocrine Insufficiency
The primary application of this compound® is to assess the exocrine function of the pancreas, particularly in cases of suspected chronic pancreatitis.[1][2] The test measures the pancreas's ability to secrete bicarbonate-rich fluid in response to secretin stimulation.[3]
Quantitative Data Summary
| Parameter | Normal Value | Abnormal Value (Suggestive of Exocrine Insufficiency) |
| Peak Bicarbonate Concentration | ≥ 80 mEq/L[2][3][4] | < 80 mEq/L[4] |
| Volume Response | ≥ 2.0 mL/kg/hr | < 2.0 mL/kg/hr[4][5] |
| Bicarbonate Output | ≥ 0.2 mEq/kg/hr | < 0.2 mEq/kg/hr[4][5] |
Experimental Protocol: Endoscopic Pancreatic Function Test (ePFT)
This protocol outlines the endoscopic collection of duodenal fluid for the assessment of pancreatic exocrine function.
1. Patient Preparation:
-
Patients must fast for a minimum of 12-15 hours prior to the procedure.[4][6]
-
Discontinue anticholinergic medications and H2 blockers, as they can interfere with the test results.[7]
2. This compound® Administration:
-
Administer a 0.2 mcg intravenous test dose of this compound® to assess for any allergic reactions.[5]
-
If no reaction occurs within one minute, proceed with the full dose.
-
Administer this compound® at a dose of 0.2 mcg/kg of body weight intravenously over 1 minute.[5][6]
3. Sample Collection:
-
Perform an upper endoscopy with the patient under conscious sedation.
-
Position the endoscope in the second or third portion of the duodenum.
-
Aspirate and discard all gastric fluid to prevent contamination.[5][8]
-
Collect a baseline sample of duodenal fluid (3-5 mL) before this compound® administration.[6]
-
Following administration, collect duodenal fluid samples at 15-minute intervals for a total of 60 minutes (i.e., at 15, 30, 45, and 60 minutes).[4][9] A shortened two-sample collection at 30 and 45 minutes can also be utilized for screening.[1][8]
-
Clear the endoscope channel with an injection of air after each collection.[4][6]
4. Sample Handling and Analysis:
-
Analyze the samples for bicarbonate concentration within 6 hours, or freeze for later analysis.[8]
-
Bicarbonate concentration can be measured using a standard hospital laboratory auto-analyzer.[8]
-
The highest bicarbonate concentration from all collected samples is considered the peak bicarbonate level.[8]
Experimental Workflow Diagram
Caption: Workflow for the Endoscopic Pancreatic Function Test (ePFT).
Application 2: Diagnosis of Gastrinoma (Zollinger-Ellison Syndrome)
This compound® can be used to differentiate gastrinomas from other causes of hypergastrinemia.[1] Gastrinoma cells paradoxically increase gastrin secretion in response to secretin.
Quantitative Data Summary
| Parameter | Baseline | Post-ChiRhoStim® (Diagnostic for Gastrinoma) |
| Serum Gastrin | Fasting level | Increase of > 110 pg/mL over baseline[1][5] |
Experimental Protocol: Secretin Stimulation Test for Gastrinoma
1. Patient Preparation:
2. Sample Collection:
-
Draw two baseline blood samples for fasting serum gastrin levels.[1][6]
-
Administer a 0.2 mcg intravenous test dose of this compound®.
-
If no allergic reaction, administer this compound® at a dose of 0.4 mcg/kg of body weight intravenously over 1 minute.[1][6]
-
Collect post-injection blood samples at 1, 2, 5, 10, and 30 minutes for serum gastrin determination.[1][5]
3. Sample Analysis:
-
Centrifuge blood samples to separate serum.
-
Analyze serum for gastrin concentration using a validated immunoassay.
Secretin's Effect on Gastrin Release Diagram
Caption: Differential effect of secretin on normal and gastrinoma cells.
Application 3: Analysis of Pancreatic Cyst Fluid
Pancreatic fluid collected from cysts via Endoscopic Ultrasound-guided Fine Needle Aspiration (EUS-FNA) can be analyzed for various biomarkers to differentiate between benign, premalignant, and malignant cysts.[10] While not a direct application of systemic this compound® administration, the analysis of pancreatic fluid is a key related area.
Quantitative Data Summary for Cyst Fluid Analysis
| Analyte | Significance | Typical Cut-off/Finding |
| Carcinoembryonic Antigen (CEA) | Most accurate marker for diagnosing mucinous cysts.[10] | > 192 ng/mL is highly suggestive of a mucinous cyst (e.g., IPMN, MCN).[10] |
| Amylase | Low levels may indicate a neoplastic tumor.[11] | Variable; often high in pseudocysts. |
| KRAS Mutation | Specific for mucinous cysts.[10] | Presence of mutation is indicative of a mucinous lesion. |
| Cytology | Helpful in diagnosing malignancy, especially with a solid component.[10] | Presence of high-grade dysplasia or malignant cells. |
Experimental Protocol: Pancreatic Cyst Fluid Analysis
1. Sample Collection:
-
Perform EUS-FNA to aspirate fluid from the pancreatic cyst.[10]
-
Approximately 0.2 to 1.0 mL of cyst fluid is typically required for analysis.[10]
2. Sample Processing and Analysis:
-
Cytology: A portion of the aspirate should be sent for cytopathological examination.
-
Tumor Markers: Analyze the fluid for CEA and potentially other markers like CA 19-9.[11][12]
-
Molecular Analysis: If indicated, perform DNA analysis to detect mutations such as KRAS.[13]
-
Chemistry: Measure amylase levels.
Application 4: Biomarker Discovery for Early Cancer Detection
The analysis of pancreatic juice collected after this compound® stimulation is an emerging field for the discovery of novel biomarkers (DNA, proteins, microRNAs) for the early detection of pancreatic cancer.[14][15]
Protocol: Pancreatic Fluid Collection for Biomarker Research
1. Patient Selection:
-
Enroll high-risk individuals (e.g., strong family history, known genetic syndromes) or patients with suspicious pancreatic lesions.
2. Sample Collection:
-
Follow the ePFT protocol for this compound® administration and duodenal fluid collection.[9]
-
Larger volumes (15-20 cc) may be desirable for comprehensive biomarker studies.[9]
3. Sample Processing and Storage:
-
Immediately place samples on ice.
-
Process samples to isolate specific components (e.g., DNA, RNA, proteins, exosomes). This may involve centrifugation to remove particulate matter.[9]
-
Aliquot and store samples at -80°C for long-term preservation.[9]
4. Downstream Analysis:
-
Genomics: DNA sequencing for mutations (e.g., KRAS, GNAS).[16]
-
Proteomics: Mass spectrometry-based analysis to identify differentially expressed proteins.
-
Transcriptomics: RNA sequencing to identify novel RNA biomarkers.
Signaling Pathway: Secretin Action on Pancreatic Duct Cells
Caption: Secretin signaling pathway in pancreatic ductal cells.
Conclusion
The analysis of pancreatic fluid collected after this compound® stimulation is a powerful tool in both the clinical setting and in translational research. Adherence to standardized protocols for patient preparation, sample collection, and analysis is critical for obtaining accurate and reproducible results. The continued exploration of biomarkers within this fluid holds significant promise for improving the diagnosis and management of pancreatic diseases, including the early detection of pancreatic cancer.
References
- 1. chirhoclin.com [chirhoclin.com]
- 2. Update on endoscopic pancreatic function testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. drugs.com [drugs.com]
- 7. drugs.com [drugs.com]
- 8. chirhoclin.com [chirhoclin.com]
- 9. Endoscopic Pancreas Fluid Collection: Methods and Relevance for Clinical Care and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Update on pancreatic cyst fluid analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pancreatic cyst fluid analysis for differential diagnosis between benign and malignant lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. documents.cap.org [documents.cap.org]
- 14. chirhoclin.com [chirhoclin.com]
- 15. Early Detection of Pancreatic Cancer: Role of Biomarkers in Pancreatic Fluid Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Chirhostim® in Pancreatic Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chirhostim®, a synthetic human secretin, is a valuable tool in the study of pancreatic function and pathology.[1][2][3][4] In the context of pancreatic cancer research, its primary application lies in its ability to stimulate pancreatic exocrine secretions.[1][4] This allows for the collection of pancreatic fluid for subsequent analysis of biomarkers, such as DNA mutations, which can aid in early diagnosis and understanding of the disease.[5] While direct therapeutic applications of this compound® in pancreatic cancer models are not extensively documented in publicly available literature, its use as a diagnostic and research tool for sample collection is well-established.[3][5]
These application notes provide an overview of this compound®'s mechanism of action and detailed protocols for its use in research settings to collect pancreatic fluid for analysis.
Mechanism of Action
This compound® mimics the action of endogenous secretin, a hormone naturally released by the duodenum in response to gastric acid.[1][3] Its primary function is to stimulate the ductal cells of the pancreas to secrete a large volume of bicarbonate-rich fluid.[1][4] This mechanism is mediated by the binding of secretin to its receptors on pancreatic ductal cells, which leads to the opening of the cystic fibrosis transmembrane conductance regulator (CFTR) channel.[4][6] The resulting increase in fluid secretion can be leveraged in a research setting to flush the pancreatic ducts and collect cellular and molecular components for analysis.
Signaling Pathway for Secretin-Stimulated Pancreatic Fluid Secretion
Caption: Secretin stimulates pancreatic fluid secretion.
Quantitative Data
The primary quantitative data available for this compound® relates to its diagnostic use in assessing pancreatic exocrine function. While not directly measuring anti-cancer effects, these parameters are crucial for ensuring the successful collection of pancreatic fluid for research analysis.
| Parameter | Value | Indication | Reference |
| Recommended Dose | 0.2 mcg/kg | Stimulation of pancreatic secretions for diagnosis of exocrine dysfunction | [7] |
| Onset of Action | ~1 minute | Stimulation of pancreatic fluid secretion | [3] |
| Elimination Half-life | 45 minutes | Pharmacokinetics | [1][7] |
| Mean Peak Bicarbonate Concentration (in healthy subjects) | 100 mEq/L | Pancreatic secretory response | [1] |
| Mean Total Volume over one hour (in healthy subjects) | 260.7 mL | Pancreatic secretory response | [1] |
Experimental Protocols
The following protocols are adapted from clinical guidelines for the use of this compound® to stimulate and collect pancreatic secretions. These methods can be applied in research models, particularly in vivo animal models or in clinical research settings, to obtain pancreatic fluid for subsequent molecular and cellular analysis.
Protocol 1: Stimulation and Collection of Pancreatic Fluid for Biomarker Analysis
This protocol is designed for the collection of pancreatic fluid for the analysis of DNA mutations, such as K-ras, or other potential biomarkers for pancreatic cancer.[5]
Materials:
-
This compound® (lyophilized powder)
-
Sterile Sodium Chloride Injection, USP
-
Syringes and needles for reconstitution and administration
-
Endoscopic equipment for duodenal aspiration
-
Collection vials
-
Centrifuge
Procedure:
-
Animal/Patient Preparation: The subject should be fasted for at least 12-15 hours prior to the procedure.[1]
-
Reconstitution of this compound®: Reconstitute the lyophilized this compound® powder with Sodium Chloride Injection, USP, to the desired concentration as per the manufacturer's instructions. For a 16 mcg vial, dissolving in 8 mL of saline yields a concentration of 2 mcg/mL.[6]
-
Administration: Administer this compound® intravenously at a dose of 0.2 mcg/kg of body weight over 1 minute.[7]
-
Sample Collection:
-
Using an endoscope, position a collection tube in the duodenum near the ampulla of Vater.
-
Collect duodenal fluid, which will contain the stimulated pancreatic secretions, continuously for a period of 60 minutes post-injection.[1]
-
It is recommended to collect four consecutive 15-minute samples.[1]
-
Clear the duodenal lumen of the tube with an injection of air after each 15-minute sample collection to ensure complete sample retrieval.[1]
-
-
Sample Processing:
-
Immediately place the collected fluid on ice.
-
Centrifuge the samples to pellet cellular debris.
-
Separate the supernatant (pancreatic fluid) and the cell pellet.
-
Store samples at -80°C until further analysis.
-
Experimental Workflow for Pancreatic Fluid Collection and Analysis
Caption: Workflow for pancreatic biomarker research.
Limitations and Future Directions
The current body of scientific literature primarily focuses on the diagnostic applications of this compound®.[1][2][3][4] There is a notable lack of studies investigating its direct therapeutic effects or its use as a tool to modulate the tumor microenvironment in pancreatic cancer research models.
Future research could explore:
-
The effect of secretin on pancreatic cancer cell lines expressing the secretin receptor.
-
The potential of this compound® to alter the dense stroma of pancreatic tumors to enhance the delivery of chemotherapeutic agents.
-
The use of secretin-stimulated pancreatic fluid as a liquid biopsy for monitoring treatment response in preclinical models.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Facebook [cancer.gov]
- 3. chirhoclin.com [chirhoclin.com]
- 4. This compound (Human Secretin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. reference.medscape.com [reference.medscape.com]
Troubleshooting & Optimization
Technical Support Center: Chirhostim® (synthetic human secretin)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Chirhostim® in their experiments. The information is derived from clinical study data and approved prescribing information.
Frequently Asked Questions (FAQs)
Q1: What is this compound® and what is its primary mechanism of action?
A1: this compound® is a synthetic version of human secretin, a naturally occurring hormone.[1][2] Its primary action is to stimulate pancreatic ductal cells to secrete a large volume of bicarbonate-rich pancreatic fluid.[3][4] This is achieved through binding to secretin receptors on these cells, which in turn opens the cystic fibrosis transmembrane conductance regulator (CFTR) channels.[3][5] Secretin may also act through vagal-vagal neural pathways.[3][5] In research and clinical settings, it is used to diagnose pancreatic exocrine dysfunction, aid in the diagnosis of gastrinoma, and facilitate certain endoscopic procedures.[3][6][7]
Q2: A subject in our study experienced an unexpected adverse reaction not listed in our initial protocol. Where can I find a list of documented side effects?
A2: Unexpected side effects can occur. Clinical studies on this compound® have documented a range of adverse reactions. Mild to moderate reactions are more common, with severe reactions being rare.[5] Below are tables summarizing adverse reactions from key clinical studies. It is crucial to monitor subjects for any of these potential effects.
Troubleshooting Guide: Unexpected Experimental Results & Side Effects
This guide addresses specific issues that may arise during experiments involving this compound®, focusing on unexpected side effects and results.
Issue 1: Subject exhibits gastrointestinal distress after this compound® administration.
Troubleshooting:
-
Identify the Symptom: Gastrointestinal side effects are among the most commonly reported adverse reactions. These can include nausea, abdominal pain, and vomiting.[5][8]
-
Quantify the Risk: Refer to the clinical trial data to understand the frequency of these events. For example, in a study involving 584 individuals, nausea was the most reported reaction.[5]
-
Action: Document the event thoroughly. For severe reactions like intense abdominal pain, medical intervention may be necessary.[5]
Issue 2: Test results suggest a false positive for gastrinoma.
Troubleshooting:
-
Review Concomitant Medications: The use of H2-receptor antagonists or proton pump inhibitors (PPIs) can cause a hyperresponse in gastrin secretion following this compound® administration, leading to a false positive for gastrinoma.[6][9]
-
Protocol Adjustment: Ensure that subjects have discontinued (B1498344) H2-receptor antagonists for at least two days prior to this compound® administration.[6][9] The washout period for PPIs is drug-specific and the relevant prescribing information should be consulted.[6]
Issue 3: The pancreatic secretory response is lower than expected, suggesting a false negative for pancreatic dysfunction.
Troubleshooting:
-
Review Subject History and Medications: Patients who have had a vagotomy or have inflammatory bowel disease may show a hyporesponsive reaction to secretin stimulation.[5][10]
-
Check for Anticholinergic Drug Use: Concomitant use of anticholinergic agents can decrease the pancreatic response to this compound®, potentially masking underlying pancreatic disease.[5][8] These drugs should be discontinued for at least 5 half-lives before the procedure.
Issue 4: A subject with a history of atopic allergies is scheduled for a study.
Troubleshooting:
-
Precautionary Measures: Although no allergic reactions were observed in a study of 584 individuals, the potential for hypersensitivity exists.[5] Historically, a test dose was recommended, especially for patients with a history of atopic allergy or asthma.[5] While the FDA has since approved a label update that eliminates the mandatory test dose, researchers should have measures for treating acute hypersensitivity reactions readily available.[5][11]
Data Presentation: Summary of Adverse Reactions
The following tables summarize quantitative data on adverse reactions observed in clinical studies of this compound®.
Table 1: Adverse Reactions in a Pooled Population of 584 Subjects[5]
| Adverse Reaction | Incidence (Number of Patients) | Percentage of Patients |
| Nausea | 11 | 1.9% |
| Details on other reactions from this specific table were not fully provided in the source. |
Note: The source states that 29 out of 584 patients (5%) experienced at least one adverse reaction. Two severe reactions (nausea and abdominal pain) occurred in one patient.[5]
Table 2: Adverse Reactions in a Clinical Trial of 531 Patients[6]
| Adverse Reaction | Number of Patients (N=531) | Percentage of Patients |
| Nausea | 9 | 1.7% |
| Vomiting | 3 | 0.6% |
| Flushing | 2 | 0.4% |
| Upset stomach | 2 | 0.4% |
Experimental Protocols
Protocol 1: Stimulation of Pancreatic Secretions for Diagnosis of Exocrine Dysfunction
-
Patient Preparation: The patient should be fasting for at least 12-15 hours prior to the procedure.[7]
-
Dosage Calculation: The recommended dose is 0.2 mcg/kg of body weight.[5][6]
-
Reconstitution: Dissolve the lyophilized this compound® powder in Sodium Chloride Injection USP to the appropriate concentration as per the vial size (e.g., 16 mcg vial in 8 mL to yield 2 mcg/mL).[5]
-
Administration: Administer the calculated dose via intravenous injection over a period of 1 minute.[5][6]
-
Sample Collection: Pancreatic fluid is collected for analysis. For an endoscopic pancreatic function test (ePFT), samples may be collected at 30 and 45 minutes after administration.[12]
Protocol 2: Stimulation of Gastrin Secretion for Diagnosis of Gastrinoma
-
Patient Preparation: The patient must have fasted for a minimum of 12 hours.[12]
-
Baseline Measurement: Draw two blood samples before this compound® administration to determine baseline fasting serum gastrin levels.[12]
-
Dosage and Administration: Administer this compound® at a dose of 0.4 mcg/kg of body weight via intravenous injection over 1 minute.
-
Post-injection Sampling: Collect blood samples at 1, 2, 5, 10, and 30 minutes after the injection to measure serum gastrin concentrations.[12]
-
Interpretation: An increase in serum gastrin of more than 110 pg/mL from the baseline level is considered a positive test for gastrinoma.[6][10]
Visualizations
Caption: Signaling pathway of this compound® in pancreatic ductal cells.
Caption: Experimental workflow for gastrinoma diagnosis using this compound®.
References
- 1. Secretin Human - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. drugs.com [drugs.com]
- 4. chirhoclin.com [chirhoclin.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. This compound (Human Secretin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. drugs.com [drugs.com]
- 8. drugs.com [drugs.com]
- 9. reference.medscape.com [reference.medscape.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. ChiRhoClin Release: this compound (Human Secretin For Injection) ChiRhoClin Approved Labeling Update And 5-Year Shelf Life Approval - BioSpace [biospace.com]
- 12. chirhoclin.com [chirhoclin.com]
Technical Support Center: Interpreting Chirhostim® Stimulation Test Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting results from the Chirhostim® (human secretin) stimulation test.
Frequently Asked Questions (FAQs)
General
Q1: What is the this compound® stimulation test?
A1: The this compound® stimulation test is a diagnostic procedure that uses synthetic human secretin to assess the function of the pancreas and to aid in the diagnosis of certain conditions, primarily pancreatic exocrine insufficiency and gastrinoma (Zollinger-Ellison Syndrome).[1][2][3][4]
Q2: How does this compound® work?
A2: this compound®, a synthetic form of the hormone secretin, is administered intravenously.[1] It stimulates the pancreas to secrete a fluid rich in bicarbonate.[1][2][4] In patients with a gastrin-secreting tumor (gastrinoma), this compound® paradoxically causes a significant increase in the level of the hormone gastrin in the blood.[1]
Interpreting Results for Pancreatic Exocrine Insufficiency
Q3: What is a normal response when testing for pancreatic exocrine function?
A3: A normal response is generally characterized by a peak bicarbonate concentration of 80 mEq/L or greater in the duodenal fluid collected after this compound® administration.[5]
Q4: What is considered an abnormal or hyporesponse?
A4: A peak bicarbonate concentration of less than 80 mEq/L is consistent with impaired pancreatic function or exocrine insufficiency.[5][6]
Q5: What constitutes an equivocal result for pancreatic function?
A5: While a strict range is not universally defined, peak bicarbonate concentrations that are close to the 80 mEq/L cutoff, for instance in the range of 75-85 mEq/L, may be considered equivocal or borderline.[6] Some studies suggest that values between 60 and 80 mEq/L may be seen in early chronic pancreatitis.[5] Such results warrant careful consideration of the patient's clinical context and may require further investigation.
Interpreting Results for Gastrinoma
Q6: What is a positive result for gastrinoma?
A6: A positive test for gastrinoma is indicated by a paradoxical increase in serum gastrin levels after this compound® administration. Various thresholds have been proposed, with a rise in gastrin of greater than 120 pg/mL above the baseline level being a commonly used and specific indicator for gastrinoma.[1][7][8]
Q7: What is a negative result for gastrinoma?
A7: In individuals without a gastrinoma, this compound® administration typically causes minimal to no change in serum gastrin levels.
Q8: What is considered an equivocal gastrin response?
A8: An increase in serum gastrin that is close to the diagnostic cutoff (e.g., an increase of 100-130 pg/mL) can be considered equivocal.[1][7] In such cases, repeating the test or using alternative diagnostic methods may be necessary.
Troubleshooting Equivocal Results
An equivocal result from a this compound® stimulation test is one that is neither clearly positive nor negative, falling into a borderline range. This can be due to a variety of factors related to the patient, the procedure, or sample handling.
Table 1: Troubleshooting Guide for Equivocal Results
| Potential Cause | Troubleshooting Steps & Recommendations |
| Patient-Related Factors | |
| Concurrent Medications | - Anticholinergics: May cause a hyporesponse. Discontinue at least 5 half-lives before the test. - H2-receptor antagonists & Proton Pump Inhibitors (PPIs): Can cause a false-positive gastrin response. Discontinue H2-receptor antagonists for at least 2 days and PPIs for at least one week prior to testing.[1][3][9][10] |
| Underlying Medical Conditions | - Vagotomy or Inflammatory Bowel Disease: May lead to a hyporesponsive test. Interpret results with caution in these patients. - Achlorhydria/Hypochlorhydria: Can cause false-positive secretin stimulation tests for gastrinoma.[3] Gastric pH should be assessed. - Alcoholic or other liver disease: May result in a greater than normal volume response, potentially masking coexisting pancreatic disease. |
| Procedural & Technical Issues | |
| Incomplete Sample Collection | - Wide variations in the volume of aspirated duodenal fluid can indicate incomplete collection. Ensure proper tube placement and consistent aspiration. |
| Incorrect Sample Handling | - Duodenal fluid samples for bicarbonate analysis should be placed on ice immediately.[6] - Ensure blood samples for gastrin are collected at the specified time points (baseline, and typically at 2, 5, 10, 15, and 20 minutes post-injection).[1] |
| Biological Variability | |
| Individual Patient Response | - Some patients may have a biological response that naturally falls in the borderline range. In such cases, consider the overall clinical picture, including symptoms and other diagnostic findings. |
| Follow-up Actions for Equivocal Results | |
| Repeat Testing | - If technical or medication-related issues are suspected, repeat the test after addressing the potential cause. |
| Alternative Diagnostic Methods | - For suspected pancreatic insufficiency, consider other pancreatic function tests or imaging studies. - For suspected gastrinoma, a calcium infusion test may be an alternative if the secretin stimulation test is inconclusive.[[“]] |
| Clinical Correlation | - Always interpret the test results in the context of the patient's full clinical presentation, including symptoms, medical history, and other laboratory and imaging results. |
Experimental Protocols
This compound® Stimulation Test for Pancreatic Exocrine Dysfunction
-
Patient Preparation: The patient should fast for at least 12-15 hours prior to the test.
-
Tube Placement: A tube is inserted through the nose, into the stomach, and then advanced into the duodenum.
-
Baseline Collection: A baseline sample of duodenal fluid is collected.
-
This compound® Administration: Administer this compound® at a dose of 0.2 mcg/kg of body weight intravenously over 1 minute.
-
Sample Collection: Collect duodenal fluid for 60 minutes following the injection, typically in four 15-minute intervals.
-
Sample Analysis: The collected fluid is analyzed for bicarbonate concentration.
This compound® Stimulation Test for Gastrinoma
-
Patient Preparation: The patient should fast for at least 12 hours before the test.
-
Baseline Collection: Two baseline blood samples are drawn to determine the fasting serum gastrin level.
-
This compound® Administration: Administer this compound® at a dose of 0.4 mcg/kg of body weight intravenously over 1 minute.
-
Sample Collection: Collect blood samples at 2, 5, 10, 15, and 20 minutes after the injection.[1]
-
Sample Analysis: The serum from each blood sample is analyzed for gastrin concentration.
Data Presentation
Table 2: Interpretation of this compound® Stimulation Test Results
| Test | Parameter Measured | Normal Result | Equivocal/Borderline Result | Abnormal Result |
| Pancreatic Exocrine Function | Peak Bicarbonate Concentration | ≥ 80 mEq/L | 75-85 mEq/L | < 80 mEq/L |
| Gastrinoma Diagnosis | Increase in Serum Gastrin | Minimal to no change | ~100-130 pg/mL increase | > 120 pg/mL increase |
Visualization of Signaling Pathway
The following diagram illustrates the signaling pathway activated upon this compound® (secretin) binding to its receptor on pancreatic ductal cells.
Caption: this compound® signaling pathway in a pancreatic ductal cell.
Experimental Workflow
The following diagram outlines the general workflow for conducting a this compound® stimulation test and interpreting the results, particularly in the case of an equivocal finding.
Caption: Workflow for this compound® testing and result interpretation.
References
- 1. Secretin Stimulation Test – My Endo Consult [myendoconsult.com]
- 2. Secretin Stimulation Test - UF Health [ufhealth.org]
- 3. Hypo- and achlorhydria are associated with false-positive secretin stimulation testing for Zollinger-Ellison syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Secretin stimulation test: MedlinePlus Medical Encyclopedia Image [medlineplus.gov]
- 5. Update on endoscopic pancreatic function testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Defining the Accuracy of Secretin Pancreatic Function Testing in Patients With Suspected Early Chronic Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Secretin Stimulation Test and Early Diagnosis of Gastrinoma in MEN1 Syndrome: Survey on the MEN1 Florentine Database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gastrinoma - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. False-positive secretin stimulation test for gastrinoma associated with the use of proton pump inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
Technical Support Center: ChiRhoStim® Pancreatic Fluid Collection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor pancreatic fluid yield following administration of ChiRhoStim® (synthetic human secretin).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the expected pancreatic fluid and bicarbonate response after this compound® administration in a healthy individual?
In healthy subjects, intravenous administration of this compound® stimulates the pancreatic ductal cells to secrete a large volume of bicarbonate-rich fluid.[1][2][3] The expected response is a mean total volume of approximately 260.7 mL over one hour and a mean peak bicarbonate concentration of 100 mEq/L.[2][3] A peak bicarbonate concentration greater than or equal to 80 mEq/L is considered normal.[2][3]
Q2: We are experiencing a significantly lower than expected pancreatic fluid yield after administering this compound®. What are the potential causes?
Several factors can contribute to a poor pancreatic fluid yield. These can be broadly categorized into patient-related factors, procedural issues during collection, and pharmacological interferences. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Poor Pancreatic Fluid Yield
Caption: A stepwise logical diagram for troubleshooting poor pancreatic fluid yield.
Patient-Related Factors
Q3: Could the patient's underlying condition be the cause of the low fluid yield?
Yes, certain pancreatic diseases can lead to a diminished response to this compound®.
-
Advanced Chronic Pancreatitis: Patients with advanced chronic pancreatitis may have significant fibrosis and loss of functional pancreatic tissue, leading to a reduced secretory capacity.[4] In such cases, fluid secretion can be less voluminous.[4]
-
Pancreatic Duct Obstruction: A known complete obstruction of the pancreatic duct will prevent the secreted fluid from reaching the duodenum for collection.
-
Vagotomy: Patients who have undergone a vagotomy may exhibit a hyporesponsive to secretin stimulation, which could falsely suggest pancreatic disease.[2]
| Condition | Expected Impact on Pancreatic Fluid Yield |
| Healthy Individual | Normal to high volume |
| Early Chronic Pancreatitis | May be normal or slightly reduced |
| Advanced Chronic Pancreatitis | Significantly reduced volume |
| Pancreatic Duct Obstruction | Severely reduced to no fluid collected |
Procedural Issues
Q4: How can we optimize our endoscopic fluid collection technique to improve yield?
Proper endoscopic technique is critical for successful pancreatic fluid collection. Inadequate collection methods can be a primary reason for low fluid volume.
-
Endoscope Positioning: The tip of the endoscope should be positioned in the post-bulbar duodenum, at the junction of the second and third portions of the duodenum, to effectively aspirate the secreted pancreatic fluid.[3][4]
-
Gastric Fluid Aspiration: It is crucial to completely aspirate all gastric fluid and discard it before collecting the duodenal sample.[3][4][5] This prevents contamination and ensures you are collecting pancreatic secretions.
-
Rinsing the Suction Channel: After aspirating gastric fluid, suction approximately 3-5 cc of fluid from the post-bulbar duodenum and discard it to rinse any residual gastric fluid from the suction channel.[4]
-
Patient Positioning: If fluid is scarce, placing the patient in a supine, reverse-trendelenburg position can help maximize the pooling of fluid in the second part of the duodenum.[4]
-
Suction Technique: Use low to intermediate suction to minimize trauma to the duodenal mucosa.[4] Blood in the collected fluid can affect the bicarbonate concentration measurement.[4]
-
Incomplete Aspiration: Wide variations in the volume of aspirates between collection time points can be indicative of incomplete aspiration.[5][6] Ensure the duodenal lumen is cleared with an injection of air after each sample collection.[3][6]
Experimental Protocol: Endoscopic Pancreatic Function Test (ePFT)
-
Patient Preparation: The patient should fast for at least 12-15 hours prior to the test.[1][2]
-
Sedation and Anesthesia: Administer appropriate sedation and a topical anesthetic spray to the posterior pharynx.
-
Endoscopy: Perform a standard upper endoscopy, passing the endoscope into the stomach.
-
Gastric Fluid Removal: Aspirate all gastric fluid completely and discard it.[3][4]
-
Endoscope Placement: Advance the endoscope through the pylorus and position the tip at the junction of the second and third portion of the duodenum.[3]
-
Baseline Collection: Aspirate and discard the initial 3-5 mL of duodenal fluid to clear the suction channel.[4] Then, collect a baseline sample of 3-5 mL of duodenal fluid (Time 0).[3][4]
-
This compound® Administration: Administer this compound® at a dose of 0.2 mcg/kg of body weight via intravenous injection over 1 minute.[1][6][7]
-
Timed Collections: Collect duodenal fluid aspirates (3-5 mL each) at 15, 30, 45, and 60 minutes after this compound® administration.[4][8]
-
Sample Handling: Place each collected sample immediately on ice.[4]
Pharmacological Interferences
Q5: Can medications interfere with the patient's response to this compound®?
Yes, certain medications can lead to a hyporesponse to secretin stimulation, potentially confounding the test results.
-
Anticholinergic Drugs: These drugs can cause a reduced response to secretin stimulation.[1][2] It is recommended to discontinue anticholinergic drugs for at least 5 half-lives before the test.[1][2]
-
H2-Receptor Antagonists and Proton Pump Inhibitors (PPIs): While these are more noted for causing a hyperresponse in gastrin secretion, it is best practice to review all medications.[1][2]
| Drug Class | Effect on Secretin Stimulation | Recommendation |
| Anticholinergics | Hyporesponse (decreased fluid yield) | Discontinue for at least 5 half-lives prior to testing.[1][2] |
Understanding the Mechanism
Q6: How does this compound® stimulate pancreatic fluid secretion?
This compound® is a synthetic form of human secretin, a naturally occurring hormone.[4][7][9] When administered, it binds to secretin receptors on pancreatic ductal cells.[2][9][10] This binding activates a signaling pathway that ultimately opens the cystic fibrosis transmembrane conductance regulator (CFTR) channel, leading to the secretion of bicarbonate-rich pancreatic fluid.[2][3][10] Secretin may also act through vagal-vagal neural pathways to stimulate bicarbonate secretion.[2][9][10]
This compound® Signaling Pathway in Pancreatic Ductal Cells
Caption: The intracellular signaling cascade initiated by this compound® in pancreatic ductal cells.
References
- 1. This compound (secretin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound (Human Secretin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. chirhoclin.com [chirhoclin.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. drugs.com [drugs.com]
- 7. Articles [globalrx.com]
- 8. Update on endoscopic pancreatic function testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Secretin Human - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
impact of patient fasting times on Chirhostim test accuracy
Chirhostim® Technical Support Center
This technical support guide is intended for researchers, scientists, and drug development professionals using the this compound® (human secretin) stimulation test. It provides answers to frequently asked questions and troubleshooting guidance related to experimental protocols, with a specific focus on the impact of patient fasting on test accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the mandatory fasting period for the this compound® test and why is it critical?
A1: A minimum 12-hour fast is required before administering the this compound® test for diagnosing either pancreatic exocrine dysfunction or gastrinoma.[1][2] For certain protocols, a fast of 12 to 15 hours may be specified.[2] Fasting is essential to establish a baseline metabolic state, ensuring that the test results are not influenced by recent food or drink intake.[3][4] Nutrients and metabolites from food can significantly alter the levels of substances being measured, such as gastrin, leading to inaccurate or misleading results.[3][5]
Q2: How does a non-fasted state interfere with this compound® test results?
A2: Consuming food or beverages before the test can interfere with results in several ways:
-
Altered Baseline Levels: Food intake can affect baseline levels of gastrin, bicarbonate, and pancreatic fluid volume, making it difficult to accurately assess the stimulatory effect of this compound®.[3][4]
-
Physiological Stimulation: The natural presence of gastric acid, fatty acids, and amino acids in the duodenum stimulates the release of endogenous secretin.[2][6][7] This can mask the specific response to the administered this compound®, leading to a false interpretation of pancreatic function or gastrin release.
Q3: Can a patient drink water during the fasting period?
A3: Yes, patients are typically allowed and encouraged to drink plain water during the fasting period.[8][9][10] Proper hydration is important and does not interfere with the test results. However, other beverages such as coffee, tea, juice, or soda are strictly prohibited as they contain substances that can alter test accuracy.[10]
Q4: Which medications should be discontinued (B1498344) prior to the this compound® test?
A4: To prevent incorrect test results, certain medications must be discontinued:
-
Anticholinergic drugs: These can cause a hyporesponse (a smaller than expected response) to the test. They should be discontinued at least 5 half-lives before the test.[2]
-
H2-receptor antagonists: Discontinue at least 2 days prior to testing.[2]
-
Proton pump inhibitors (PPIs): These may cause a hyperresponse in gastrin secretion, falsely suggesting gastrinoma. The discontinuation period is specific to the individual PPI, and its prescribing information should be consulted.[2]
Troubleshooting Guide
Issue 1: High variability in baseline gastrin or pancreatic bicarbonate levels across subjects.
-
Possible Cause: Inconsistent fasting times among the patient cohort. Even small deviations can alter baseline metabolic states.
-
Solution: Strictly enforce a standardized 12-hour fasting protocol for all subjects. Provide clear, written instructions to patients emphasizing the importance of avoiding all food, beverages (except water), chewing gum, and smoking during the fasting window.[8][10] Schedule tests in the morning to make overnight fasting more manageable for patients.[9]
Issue 2: Test results show a hyporesponse (blunted peak) in bicarbonate or gastrin levels in a patient expected to be healthy.
-
Possible Cause: The patient may have failed to discontinue medications that interfere with the test, such as anticholinergic drugs.[2]
-
Solution: Before starting the protocol, verbally confirm with the patient which medications they have taken and verify compliance with the required discontinuation periods. Maintain a detailed log of patient medication history.
Issue 3: In a gastrinoma stimulation test, the gastrin level increase is borderline (e.g., close to the 110 pg/mL cutoff).
-
Possible Cause: The patient may have recently discontinued H2-receptor antagonists or PPIs, but their system has not yet returned to a true baseline, leading to an ambiguous hyperresponse.[2]
-
Solution: Ensure the washout period for these medications was adequate according to prescribing information. If results are equivocal, consider re-testing after a more extended washout period, in consultation with the supervising physician.
Impact of Fasting Duration on Test Accuracy
Adherence to the recommended 12-hour fasting protocol is crucial for reliable results. The following table summarizes the expected outcomes and potential issues associated with different fasting durations.
| Fasting Duration (Hours) | Expected Impact on Accuracy | Potential Issues Encountered |
| < 8 Hours | Very Low Accuracy | High risk of false positives/negatives. Significant interference from food metabolites. Elevated and variable baseline levels.[5] |
| 8 - 11 Hours | Moderate to Low Accuracy | Risk of incomplete return to baseline. Postprandial effects may still be present, potentially masking the true response to this compound®. |
| 12 - 15 Hours | High Accuracy (Recommended) | Optimal fasting window. Ensures a stable, true baseline for measuring stimulated gastrin and pancreatic secretions.[1][2] |
| > 16 Hours | Potential for Reduced Accuracy | Prolonged fasting can induce physiological stress and alter metabolic states, which may introduce variability. Do not fast for longer than 14 hours.[10] |
Experimental Protocols
Protocol 1: Stimulation of Gastrin Secretion for Gastrinoma Diagnosis
This protocol is used to assess for gastrinoma by measuring the gastrin response to this compound®.
-
Patient Preparation:
-
Baseline Sample Collection:
-
This compound® Administration:
-
Post-Injection Sample Collection:
-
Sample Interpretation:
Protocol 2: Stimulation of Pancreatic Secretions for Exocrine Dysfunction Diagnosis
This protocol assesses pancreatic function by measuring bicarbonate concentration in duodenal fluid.
-
Patient Preparation:
-
Instruct the patient to fast for 12 to 15 hours prior to the test.[2]
-
-
Sample Collection Setup (Endoscopic Method):
-
This compound® Administration:
-
Post-Injection Sample Collection:
-
Sample Interpretation:
-
A peak bicarbonate concentration of less than 80 mEq/L is consistent with impaired pancreatic function.[2]
-
Visualizations
Signaling Pathway
Caption: this compound® signaling pathway and interference from a non-fasted state.
Experimental Workflow
Caption: Standardized experimental workflow for the this compound® stimulation test.
References
- 1. chirhoclin.com [chirhoclin.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. The Impact Of Fasting On The Accuracy Of Lab Tests [needle.tube]
- 4. The Impact of Fasting on Laboratory Test Results [needle.tube]
- 5. needle.tube [needle.tube]
- 6. chirhoclin.com [chirhoclin.com]
- 7. drugs.com [drugs.com]
- 8. Fasting Instructions for Lab Testing | Salinas Valley Medical Clinic Lab [salinasvalleyhealth.com]
- 9. precisionlabtesting.com [precisionlabtesting.com]
- 10. Why do I need to fast before lab tests? | Parkview Health [parkview.com]
Navigating Pancreatic Duct Cannulation with Chirhostim: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Chirhostim (synthetic human secretin) to facilitate pancreatic duct cannulation during experimental procedures. While this compound is a valuable tool for enhancing ductal access, challenges can still arise. This guide offers insights into overcoming these obstacles and proceeding with your research effectively.
Troubleshooting Guide: Overcoming Cannulation Challenges After this compound Administration
Even after the administration of this compound, successful cannulation of the pancreatic duct is not always guaranteed. The following table outlines potential issues, their possible causes, and recommended troubleshooting steps.
| Observed Problem | Potential Causes | Recommended Action(s) | Success Rate of Subsequent Technique (General Population) | Potential Complications |
| No visible increase in pancreatic fluid flow from the papilla. | - Inadequate this compound dosage.- Individual patient variation in response.- Obstruction of the pancreatic duct orifice (e.g., fibrosis, small tumor). | - Verify correct dosage and administration.- Wait an additional 1-2 minutes for effect.- Consider gentle probing of the papillary orifice with a guidewire to clear potential minor obstructions.- If cannulation remains impossible, proceed to advanced techniques. | N/A | Minor trauma to the papilla. |
| Visible fluid flow, but the papillary orifice remains too small or stenotic for cannulation. | - Papillary stenosis.- Edema from prior manipulation. | - Attempt cannulation with a smaller caliber catheter or guidewire.- Consider performing a minor papillotomy or pancreatic sphincterotomy to widen the orifice. | Pancreatic Sphincterotomy: High success rate.[1] | Pancreatitis, bleeding, perforation.[1] |
| Guidewire repeatedly enters the bile duct instead of the pancreatic duct. | - Anatomical variation of the papilla.- Angulation of the endoscope and catheter. | - Adjust the angle of the catheter to aim more towards the pancreatic duct (typically in the 10-11 o'clock position).- Utilize the Double-Guidewire Technique : Leave the first guidewire in the bile duct to act as a landmark and slightly straighten the papilla, then attempt cannulation of the pancreatic duct with a second guidewire. | Double-Guidewire Technique: 47% - 94.8%[2][3][4] | Increased risk of post-ERCP pancreatitis (PEP).[3] |
| Guidewire will not advance despite apparent entry into the pancreatic duct orifice. | - Pancreatic duct stricture near the orifice.- Tortuous ductal anatomy. | - Use a hydrophilic or angled-tip guidewire to navigate the stricture or tortuosity.- Gently inject a small amount of contrast to visualize the anatomy and identify the point of obstruction. Caution: Minimize contrast injection to reduce the risk of pancreatitis. | N/A | Pancreatitis, ductal perforation. |
| Complete failure to cannulate the pancreatic duct despite this compound and standard techniques. | - Severe papillary stenosis.- Impacted stone or tumor at the orifice.- Pancreas divisum (major pancreatic drainage through the minor papilla). | - Proceed to advanced cannulation techniques such as Needle-Knife Sphincterotomy or Transpancreatic Sphincterotomy .[5][6]- If pancreas divisum is suspected, attempt to locate and cannulate the minor papilla. This compound can also aid in identifying the minor papilla by stimulating fluid flow. | Needle-Knife Sphincterotomy: 67% (immediate), 93% (with repeat ERCP)[5] | Pancreatitis, bleeding, perforation.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in aiding pancreatic duct cannulation?
A1: this compound is a synthetic form of human secretin. Its primary action is to stimulate the pancreatic ductal cells to secrete a large volume of bicarbonate-rich fluid.[7] This increased fluid flow helps to identify the pancreatic duct orifice and can also relax the Sphincter of Oddi, making the papilla more amenable to cannulation.[7]
Q2: What is the recommended dosage of this compound for facilitating pancreatic duct cannulation?
A2: The standard dosage of this compound for this application is 0.2 mcg/kg of body weight, administered as an intravenous injection.
Q3: How long should I wait to see the effects of this compound before attempting cannulation?
A3: The stimulation of pancreatic fluid secretion typically begins within one minute of this compound administration.[7] It is recommended to observe the papilla for visible fluid flow before proceeding with cannulation attempts.
Q4: Are there any contraindications for using this compound?
A4: this compound should not be used in patients with known hypersensitivity to secretin or any of its components. Caution should be exercised in patients with a history of acute pancreatitis.
Q5: What is the reported success rate of pancreatic duct cannulation with the assistance of secretin in difficult cases?
A5: One study reported a 96% success rate for facilitating cannulation of either the major or minor pancreatic orifice in patients with difficult cannulation using synthetic porcine secretin.
Q6: If initial cannulation attempts after this compound administration fail, what is the recommended next step?
A6: If standard techniques fail after using this compound, a systematic approach is recommended. This involves reassessing the papillary anatomy, trying different guidewires and catheters, and then moving to advanced techniques such as the double-guidewire technique or pancreatic sphincterotomy if necessary. The choice of technique depends on the specific anatomical challenge and the endoscopist's expertise.
Experimental Protocols & Methodologies
This compound Administration Protocol
-
Dosage Calculation: Calculate the appropriate dose of this compound based on the subject's body weight (0.2 mcg/kg).
-
Reconstitution: Reconstitute the lyophilized this compound powder with sterile saline according to the manufacturer's instructions.
-
Administration: Administer the calculated dose as a slow intravenous injection over 1 minute.
-
Observation: Visually monitor the duodenal papilla through the endoscope for the efflux of pancreatic fluid, which typically commences within 60 seconds.
Double-Guidewire Technique (for inadvertent bile duct cannulation)
-
Initial Guidewire Placement: If the guidewire repeatedly enters the common bile duct, leave the guidewire in place.
-
Second Guidewire Introduction: While keeping the first guidewire in the bile duct, introduce a second, separate sphincterotome or catheter pre-loaded with another guidewire.
-
Pancreatic Duct Cannulation: Position the tip of the second catheter at the papillary orifice, aiming towards the pancreatic duct (superior and slightly to the patient's right, often at the 10-11 o'clock position).
-
Guidewire Advancement: Gently advance the second guidewire into the pancreatic duct. The first guidewire in the bile duct can help to stabilize the papilla and provide a landmark.
Visualizing the Path to Successful Cannulation
The following diagrams illustrate the mechanism of this compound and the logical workflow for troubleshooting difficult pancreatic duct cannulation.
Caption: Mechanism of Action of this compound in Facilitating Pancreatic Duct Cannulation.
Caption: Troubleshooting Workflow for Difficult Pancreatic Duct Cannulation After this compound.
References
- 1. Pancreatic sphincterotomy: Technique, indications, and complications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Double-guidewire technique for selective biliary cannulation does not increase the rate of post-endoscopic retrograde cholangiopancreatography pancreatitis in patients with naïve papilla - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Double-guidewire technique for difficult bile duct cannulation: a multicenter randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Double guide-wire technique versus transpancreatic biliary sphincterotomy for difficult biliary cannulation: Real life experience from a referral center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Needle-knife sphincterotomy in a tertiary referral center: efficacy and complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Needle knife sphincterotomy does not increase the risk of pancreatitis in patients with difficult biliary cannulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chirhoclin.com [chirhoclin.com]
Technical Support Center: Enhancing Gastrinoma Detection with ChiRhoStim®
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ChiRhoStim® (synthetic human secretin) for the sensitive detection of gastrinomas.
Frequently Asked Questions (FAQs)
Q1: What is this compound® and how does it aid in the diagnosis of gastrinoma?
A1: this compound® is a synthetic form of human secretin, a hormone that stimulates pancreatic secretions.[1][2] In the context of gastrinoma diagnosis, this compound® is used in the secretin stimulation test.[3] While secretin typically inhibits gastrin release in healthy individuals, it paradoxically stimulates gastrin secretion from gastrinoma cells.[4][5] This differential response is the cornerstone of its diagnostic utility.
Q2: What is the primary mechanism of action of this compound® in stimulating gastrin release from gastrinoma cells?
A2: In gastrinoma cells, secretin is believed to directly stimulate gastrin secretion by modulating adenylate cyclase activation, likely through guanine (B1146940) nucleotide-binding proteins (G-proteins).[6] This is in contrast to its effect on normal antral G-cells, where its stimulatory effect is inhibited by the paracrine release of somatostatin (B550006) from nearby D-cells.[7]
Q3: What are the common side effects associated with this compound® administration?
A3: Common adverse reactions are generally mild and may include nausea, flushing, abdominal pain, and vomiting.[8][9]
Q4: Are there any contraindications for the secretin stimulation test?
A4: The test should not be performed in patients with acute pancreatitis until the episode has subsided.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| False-Positive Result (Elevated gastrin response in a non-gastrinoma patient) | Concomitant use of H2-receptor antagonists or proton pump inhibitors (PPIs) can cause a hyperresponse in gastrin secretion.[1][10] Achlorhydria or chronic atrophic gastritis can also lead to elevated baseline gastrin and a positive secretin test.[11] | Discontinue H2-receptor antagonists at least 2 days before the test.[10] For PPIs, consult the specific drug's prescribing information for appropriate discontinuation times.[1] Measure gastric pH to rule out achlorhydria; a pH <2 is suggestive of gastrinoma in the presence of hypergastrinemia.[11] |
| False-Negative Result (Lack of significant gastrin increase in a patient with gastrinoma) | Approximately 10% of patients with gastrinoma may not show a diagnostic elevation in gastrin levels.[12] Patients who have undergone a vagotomy or have inflammatory bowel disease may have a hyporesponsive reaction to secretin stimulation.[8] The density of secretin receptors on the gastrinoma can vary, potentially affecting the response.[13] | If there is a strong clinical suspicion of gastrinoma despite a negative secretin stimulation test, a calcium stimulation test may be considered as an alternative.[14][15] |
| Inconclusive or Equivocal Results | Baseline gastrin levels are only moderately elevated (e.g., 200-1000 pg/mL).[14] | The secretin stimulation test is particularly recommended for patients with indeterminate fasting serum gastrin levels to help confirm the diagnosis.[14] |
| Difficulty in Administering the Test | Patient anxiety or discomfort during the procedure. | Ensure the patient is well-informed about the procedure. A test dose may be administered to check for allergic reactions.[16] |
Data Presentation
Table 1: Interpretation of Secretin Stimulation Test Results
| Patient Group | Typical Gastrin Response to this compound® | Diagnostic Interpretation |
| Healthy Individuals | Minimal or no change in serum gastrin levels.[12] | Negative for gastrinoma. |
| Patients with Ordinary Peptic Ulcers | Minimal changes in gastrin levels.[12] | Negative for gastrinoma. |
| Patients with Gastrinoma | A marked increase in serum gastrin.[12] | Positive for gastrinoma. |
Table 2: Diagnostic Criteria for Gastrinoma using this compound®
| Parameter | Value | Reference |
| Dosage of this compound® | 0.4 mcg/kg of body weight administered intravenously over 1 minute. | [10][17] |
| Positive Test Criterion (NIH) | Increase in serum gastrin concentration of ≥ 110 pg/mL over baseline. | [18][19] |
| Positive Test Criterion (ARUP) | Increase in serum gastrin by ≥ 120 pg/mL. | [14] |
| Positive Test Criterion (Labcorp) | Increase in gastrin > 200 ng/L. | [12] |
Experimental Protocols
Detailed Methodology for the Secretin Stimulation Test for Gastrinoma Diagnosis
1. Patient Preparation:
-
The patient must fast for a minimum of 12 hours prior to the test.[4][18]
-
Discontinue medications that can interfere with the test results. H2-receptor antagonists should be stopped for at least 2 days, and the discontinuation period for proton pump inhibitors (PPIs) varies by the specific drug.[10] Anticholinergic drugs should also be discontinued.[10]
2. Baseline Sample Collection:
-
Draw two baseline blood samples to determine the fasting serum gastrin levels.[18][20] These are typically taken at -15 and -1 minutes before this compound® administration.[14]
3. This compound® Administration:
-
Administer this compound® at a dose of 0.4 mcg/kg of body weight.[17][20]
-
The injection should be given intravenously over a period of 1 minute.[18]
4. Post-Injection Sample Collection:
-
Collect blood samples at multiple time points after the injection to measure serum gastrin concentrations.
-
Commonly recommended time points are 1, 2, 5, 10, and 30 minutes post-injection.[16][18] Some protocols may also include 15 and 20-minute samples.[4][12]
5. Sample Handling:
-
Serum samples should be processed promptly. If there is a delay, samples should be appropriately stored, for example, by freezing at -70°C.[21]
6. Interpretation of Results:
-
A positive test, strongly indicative of gastrinoma, is generally defined as an increase in serum gastrin concentration of at least 110 pg/mL over the baseline level in any of the post-injection samples.[18][19] Other sources suggest a cutoff of ≥120 pg/mL.[14][22]
Mandatory Visualizations
Caption: Experimental workflow for the this compound®-enhanced secretin stimulation test.
Caption: Signaling pathways of secretin in gastrinoma versus normal G-cells.
References
- 1. This compound (Human Secretin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. This compound® Secretin Acetate, Human 16 mcg - McKesson [mms.mckesson.com]
- 3. chirhoclin.com [chirhoclin.com]
- 4. Secretin Stimulation Test – My Endo Consult [myendoconsult.com]
- 5. Physiology, Secretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Mechanism for increase of gastrin release by secretin in Zollinger-Ellison syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. drugs.com [drugs.com]
- 10. reference.medscape.com [reference.medscape.com]
- 11. droracle.ai [droracle.ai]
- 12. labcorp.com [labcorp.com]
- 13. Secretin-receptor and secretin-receptor-variant expression in gastrinomas: Correlation with clinical and tumoral features and secretin and calcium provocative test results - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Zollinger-Ellison Syndrome - Gastrinoma | Choose the Right Test [arupconsult.com]
- 15. emedicine.medscape.com [emedicine.medscape.com]
- 16. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 17. emedz.net [emedz.net]
- 18. chirhoclin.com [chirhoclin.com]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. This compound Dosage Guide - Drugs.com [drugs.com]
- 21. nrl.testcatalog.org [nrl.testcatalog.org]
- 22. Gastrinoma - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Managing Chirhostim Hypersensitivity in a Laboratory Setting
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential hypersensitivity reactions to Chirhostim® in a laboratory environment. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Troubleshooting Guide
This guide provides systematic steps to identify, manage, and prevent hypersensitivity reactions to this compound.
| Problem/Observation | Potential Cause | Recommended Action(s) |
| Respiratory Irritation (e.g., sneezing, coughing, runny nose) | Inhalation of lyophilized this compound powder during handling or reconstitution. | 1. Immediately move to a well-ventilated area or fresh air. 2. If symptoms persist or worsen, seek medical attention. 3. Review and reinforce proper handling procedures, including the use of a certified chemical fume hood or a biological safety cabinet. 4. Ensure appropriate respiratory protection (e.g., N95 respirator) is used when handling the powder form.[1] |
| Skin Irritation (e.g., redness, itching, rash) | Direct skin contact with this compound solution or powder. | 1. Immediately wash the affected area with copious amounts of water for at least 15 minutes.[2] 2. Remove any contaminated clothing. 3. If irritation persists, seek medical attention. 4. Review and enforce the use of appropriate personal protective equipment (PPE), including gloves and a lab coat.[1][3] |
| Systemic Symptoms (e.g., flushing, nausea, abdominal pain, vomiting, dizziness) | Systemic exposure to this compound, potentially through accidental ingestion, injection, or significant inhalation/skin absorption. While rare, this could indicate a systemic hypersensitivity or adverse reaction.[4][5][6] | 1. Immediately cease all work with the agent. 2. Seek immediate medical attention. Inform medical personnel about the potential exposure to synthetic human secretin (this compound). 3. Report the incident to the laboratory supervisor and the institution's environmental health and safety (EHS) office. 4. Conduct a thorough investigation of the incident to identify the route of exposure and prevent recurrence. |
| Anaphylaxis (Severe Allergic Reaction - rare) | Severe, systemic allergic reaction to this compound. Signs include difficulty breathing, swelling of the face or throat, rapid heartbeat, and a drop in blood pressure. | 1. This is a medical emergency. Call for emergency medical services immediately. [7] 2. If the individual has a prescribed epinephrine (B1671497) auto-injector and is trained to use it, assist them in its administration.[7] 3. Lay the person flat and elevate their legs, unless they are having trouble breathing, in which case they should be in a comfortable position to ease breathing.[7] 4. Do not administer anything by mouth. 5. Stay with the individual until emergency medical personnel arrive. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a sterile, lyophilized powder that contains synthetic human secretin.[8][9] It is chemically identical to the naturally occurring human secretin, a 27-amino acid peptide hormone.[8][10] In a research context, it is used to stimulate pancreatic and gastrin secretions to study various physiological processes. Its primary mechanism of action involves binding to secretin receptors on ductal cells, which leads to the secretion of bicarbonate-rich fluids.[4][11]
Q2: What are the known hypersensitivity reactions to this compound?
A2: In clinical trials involving 584 patients, no allergic reactions were observed after administration of this compound.[4] However, as with any peptide-based agent, there is a potential for allergic reactions. The most common adverse reactions reported in clinical use are nausea, flushing, abdominal pain, and vomiting.[4][5][6] While a true IgE-mediated allergic reaction is not documented, chemical sensitivities can present with allergy-like symptoms such as a scratchy throat, watery eyes, and runny nose.[12]
Q3: What are the primary routes of exposure to this compound in a lab setting?
A3: In a laboratory setting, researchers may be exposed to this compound through:
-
Inhalation: Breathing in the lyophilized powder during weighing or reconstitution.
-
Dermal Contact: Skin contact with the powder or the reconstituted solution.
-
Accidental Ingestion or Injection: Less common, but possible through poor laboratory practices.
Q4: What immediate steps should be taken in case of a suspected hypersensitivity reaction?
A4: The immediate response depends on the severity of the reaction. For mild skin or respiratory irritation, move to a safe, well-ventilated area and wash the affected skin. For any systemic symptoms or signs of a severe allergic reaction, seek immediate medical attention. Refer to the Troubleshooting Guide for detailed actions.
Q5: What engineering controls and personal protective equipment (PPE) should be used when working with this compound?
A5: To minimize exposure, the following should be implemented:
-
Engineering Controls: Handle the lyophilized powder in a certified chemical fume hood or a biological safety cabinet to prevent inhalation.[1][12]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat should be worn to protect street clothes and skin.
-
Respiratory Protection: If working outside of a ventilated enclosure is unavoidable, a NIOSH-approved respirator (e.g., N95) may be necessary.[1]
-
Q6: Are there any medical surveillance recommendations for personnel regularly working with this compound?
A6: While there are no specific medical surveillance guidelines for this compound in a research setting, it is good practice for personnel to be aware of the signs and symptoms of hypersensitivity. Individuals with a history of allergies or chemical sensitivities may be at a higher risk.[12] Any researcher who develops symptoms should report them to their supervisor and may need to be evaluated by an occupational health professional.
Experimental Protocols
Protocol 1: Safe Handling and Reconstitution of Lyophilized this compound
-
Preparation:
-
Don appropriate PPE: lab coat, safety glasses, and nitrile gloves.
-
Perform all manipulations of the lyophilized powder within a certified chemical fume hood or biological safety cabinet.
-
-
Reconstitution:
-
Carefully remove the cap from the vial of this compound.
-
Using a sterile syringe and needle, slowly inject the required volume of the appropriate solvent (e.g., sterile water for injection) as specified in your experimental protocol.
-
To avoid aerosolization, direct the stream of solvent against the side of the vial.
-
Gently swirl the vial to dissolve the powder. Do not shake vigorously, as this can cause foaming and denaturation of the peptide.
-
-
Post-Reconstitution:
-
Visually inspect the solution for any particulate matter or discoloration.
-
Properly label the vial with the concentration and date of reconstitution.
-
Store the reconstituted solution as recommended by the manufacturer or your protocol.
-
Dispose of all sharps and waste in accordance with institutional guidelines.
-
Protocol 2: Emergency Response for a Suspected Hypersensitivity Reaction
-
Immediate Action:
-
Minor Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. For eye contact, use an emergency eyewash station.
-
Inhalation: Move the affected individual to fresh air immediately.
-
Systemic Symptoms: Cease all work and call for medical assistance.
-
-
Notification:
-
Notify the laboratory supervisor and at least one other person in the vicinity.
-
For severe reactions, activate the institutional emergency response system.
-
-
Medical Attention:
-
Provide the Safety Data Sheet (SDS) for this compound to the responding medical personnel.
-
Describe the nature of the experiment and the potential route of exposure.
-
-
Documentation:
-
Following the incident, document the details, including the date, time, personnel involved, a description of the event, and the response taken.
-
Submit an incident report to the institutional EHS office.
-
Visualizations
Caption: Signaling pathway of this compound (synthetic secretin) in a pancreatic ductal cell.
Caption: Workflow for responding to a suspected hypersensitivity reaction in the laboratory.
References
- 1. Biological Safety Fact Sheets - Environmental Health & Safety - Enterprise Risk Management - Carnegie Mellon University [cmu.edu]
- 2. ompj.org [ompj.org]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound (Human Secretin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. redcross.org [redcross.org]
- 8. Secretin Human - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. chirhoclin.com [chirhoclin.com]
- 11. drugs.com [drugs.com]
- 12. safetypartnersinc.com [safetypartnersinc.com]
stability and storage issues of reconstituted Chirhostim solution
Welcome to the technical support center for Chirhostim®. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of reconstituted this compound® solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity and efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized (unreconstituted) this compound® vial?
A1: The unreconstituted product should be stored in a freezer at -20°C.[1][2] It should also be protected from light.[1][2] The expiration date on the label applies to the product stored under these conditions.
Q2: What is the recommended diluent for reconstituting this compound®?
A2: this compound® must be reconstituted with 0.9% Sodium Chloride Injection, USP.[1][3]
Q3: What is the stability of this compound® solution after reconstitution?
A3: The prescribing information explicitly states to use the reconstituted solution immediately .[1][2][4] Any unused portion should be discarded.[1][2] There is no manufacturer-provided data to support the stability of the solution for any length of time after reconstitution.
Q4: Why is immediate use of reconstituted this compound® so critical?
A4: this compound® is a peptide hormone.[5] Like many reconstituted protein and peptide solutions, it is susceptible to various degradation pathways once in a liquid state.[6] These can include proteolysis, aggregation, and adsorption to the vial surface, all of which can lead to a rapid loss of biological activity. The formulation is not designed for long-term stability in solution.
Q5: Can I store the reconstituted solution at 2-8°C or freeze it for later use?
A5: No. The manufacturer does not provide any data to support storing the reconstituted solution. It must be used immediately.[1][4] Storing the solution, even at cold temperatures, can lead to unpredictable degradation and loss of efficacy. Freezing and thawing can introduce physical stresses that cause aggregation and precipitation.[7]
Troubleshooting Guide
This guide addresses specific issues that users may encounter during the handling and use of this compound®.
Issue 1: Visible Particulates or Discoloration After Reconstitution
-
Possible Cause: This may indicate protein aggregation, precipitation, or contamination. Aggregation can occur if the protein is not properly solubilized or if it has begun to denature.[6]
-
Solution:
-
Do not use the solution. The presence of particulates or discoloration indicates that the product is compromised.[1][2]
-
Visually inspect the solution immediately after reconstitution.[3] If any particulate matter is observed, the vial should be discarded.
-
Review your reconstitution technique. Ensure you are using the correct volume of 0.9% Sodium Chloride Injection and are shaking the vial vigorously to ensure complete dissolution as per the protocol.[1][8]
-
Issue 2: Lower-Than-Expected Biological Activity
-
Possible Cause 1: Improper Reconstitution or Handling. Incomplete dissolution or vigorous vortexing can lead to protein denaturation and loss of activity.[7] Using a diluent other than the recommended 0.9% NaCl can also affect the protein's stability due to incorrect pH or ionic strength.[9]
-
Solution: Adhere strictly to the reconstitution protocol. After adding the saline, shake the vial vigorously to dissolve the contents completely.[1][3] Do not vortex. Ensure the solution is used immediately after preparation.
-
Possible Cause 2: Adsorption to Surfaces. At low concentrations, peptides can adsorb to the surfaces of vials and syringes, reducing the effective concentration of the administered dose.[9]
-
Solution: While the this compound® protocol does not specify the use of carrier proteins, this is a known issue for peptide solutions. To minimize this, ensure all of the reconstituted volume intended for the dose is drawn from the vial. Work swiftly from reconstitution to administration to reduce contact time with surfaces.
-
Possible Cause 3: Degradation Due to Delayed Use. The biological activity of the secretin peptide can decline rapidly in solution. Any delay between reconstitution and administration can lead to a significant loss of potency.
-
Solution: The experimental workflow must be organized to allow for immediate administration of the solution after it is prepared.[1][4]
Issue 3: Difficulty Dissolving the Lyophilized Powder
-
Possible Cause: The lyophilized cake may not be dissolving due to insufficient mixing or an incorrect reconstitution volume. In some cases, high concentrations of protein can be challenging to reconstitute.[10]
-
Solution:
-
Ensure the correct volume of 0.9% Sodium Chloride Injection is added (8 mL for the 16 mcg vial, 10 mL for the 40 mcg vial).[2][3]
-
Shake the vial vigorously as instructed in the prescribing information.[1][8] This is a critical step to ensure the energy required for dissolution is provided.
-
Allow the vial to sit at room temperature for a few minutes before reconstitution to avoid dissolving a very cold powder.[7]
-
Data and Protocols
Storage and Stability Data Summary
| Product Form | Storage Temperature | Shelf Life | Special Instructions |
| Lyophilized Powder | -20°C (Freezer) | As indicated by expiration date[11] | Protect from light[1][2] |
| Reconstituted Solution | Not Applicable | Use Immediately [1][2][4] | Discard any unused portion[1][2] |
Experimental Protocol: Reconstitution of this compound®
This protocol is based on the FDA-approved prescribing information.[3]
-
Preparation: Before opening, centrifuge the vial for 20-30 seconds to ensure any lyophilized powder in the cap or on the sides is collected at the bottom.[7] Allow the vial to come to room temperature.
-
Select Vial: Choose the appropriate vial size (16 mcg or 40 mcg) based on the required dose.
-
Add Diluent:
-
Dissolution: Cap the vial and shake it vigorously until the powder is completely dissolved.[3][8]
-
Inspection: Visually inspect the solution for any particulate matter or discoloration. The solution should be clear. If not, discard the vial.[3]
-
Administration: Use the reconstituted solution immediately for intravenous injection.
Visualizations
Caption: Workflow for the correct reconstitution of this compound®.
Caption: Simplified signaling pathway of this compound® in pancreatic duct cells.
Caption: Decision tree for troubleshooting loss of this compound® activity.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. reference.medscape.com [reference.medscape.com]
- 3. drugs.com [drugs.com]
- 4. chirhoclin.com [chirhoclin.com]
- 5. This compound® Secretin Acetate, Human 16 mcg - McKesson [mms.mckesson.com]
- 6. researchgate.net [researchgate.net]
- 7. Recombinant Proteins Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. This compound (Human Secretin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. Common problems of Abbkine recombinant protein dissolution - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. chirhoclin.com [chirhoclin.com]
addressing variability in patient response to Chirhostim
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Chirhostim. This compound is a stereospecific small molecule activator of the Wnt/β-catenin signaling pathway, designed for in vitro and in vivo research applications. Variability in cellular response can occur, and this guide is intended to help you navigate potential challenges in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Low or No Observed Activity (e.g., in a reporter assay)
-
Question: I am not observing the expected increase in Wnt pathway activation after treating my cells with this compound. What could be the cause?
-
Answer: Several factors could contribute to a lack of response.
-
Cell Line Suitability: Ensure your chosen cell line has a functional Wnt/β-catenin pathway. Some cell lines, like those with mutations in key pathway components (e.g., APC or β-catenin itself), may not respond to upstream activators. We recommend using well-characterized reporter cell lines such as HEK293T or specific cancer cell lines known to have an intact pathway.
-
Reagent Integrity: this compound is sensitive to repeated freeze-thaw cycles. Ensure the compound has been stored correctly at -20°C or below and aliquot it upon first use to minimize degradation.
-
Assay Sensitivity: The dynamic range of your assay may not be sufficient to detect changes. Verify the responsiveness of your reporter system using a known Wnt pathway activator, such as Wnt3a conditioned media or another GSK3β inhibitor.
-
Concentration and Incubation Time: The optimal concentration and incubation time can vary significantly between cell types. We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Issue 2: High Well-to-Well or Experiment-to-Experiment Variability
-
Question: My results with this compound are inconsistent across wells and between experiments. How can I improve reproducibility?
-
Answer: High variability can obscure true biological effects. Consider the following:
-
Cellular Confluence: Cell density can significantly impact Wnt signaling. Ensure you are plating cells consistently and that confluence is uniform across all wells at the time of treatment. We recommend seeding cells 24 hours before treatment to allow for attachment and recovery.
-
Serum Effects: Components in fetal bovine serum (FBS) can influence the Wnt pathway. For sensitive assays, consider reducing the serum concentration or using a serum-free medium during the treatment period.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound. Use calibrated pipettes and pre-wet the tips.
-
Edge Effects: In multi-well plates, wells on the outer edges can be prone to evaporation, leading to changes in reagent concentration. To mitigate this, avoid using the outermost wells or ensure proper humidification in the incubator.
-
Frequently Asked Questions (FAQs)
-
Question: What is the recommended starting concentration for this compound in cell culture?
-
Answer: For most cell lines, a starting concentration range of 1-10 µM is recommended. However, the optimal concentration should be determined empirically for your specific experimental system by performing a dose-response curve.
-
Question: Is this compound soluble in aqueous media?
-
Answer: this compound is poorly soluble in aqueous media. It should be dissolved in a polar aprotic solvent such as DMSO to create a concentrated stock solution (e.g., 10 mM). This stock can then be diluted in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment does not exceed 0.1% to avoid solvent-induced artifacts.
-
Question: Which Wnt target genes are recommended for qPCR validation of this compound activity?
-
Answer: The most robust and commonly used Wnt target genes for qPCR validation are AXIN2 and LEF1. Their expression levels typically show a significant increase upon pathway activation.
-
Question: Can this compound be used in animal models?
-
Answer: Yes, this compound has been formulated for in vivo use. However, formulation and dosage will depend on the animal model and route of administration. Please consult our in vivo protocols or contact technical support for specific guidance.
Quantitative Data Summary
The following tables provide a summary of this compound's activity in various common cell lines.
Table 1: EC50 Values of this compound in Wnt Reporter Cell Lines
| Cell Line | Assay Type | EC50 (µM) | Incubation Time (hours) |
|---|---|---|---|
| HEK293-STF | SuperTopFlash Luciferase | 2.5 | 24 |
| HT-29 | SuperTopFlash Luciferase | 5.8 | 24 |
| SW480 | Endogenous AXIN2 Expression | > 50 (non-responsive) | 24 |
Note: The SW480 cell line has a mutation in the APC gene, rendering it largely unresponsive to upstream Wnt pathway activators like this compound.
Table 2: Recommended Concentration Ranges for Common Cell Types
| Cell Type | Recommended Range (µM) | Notes |
|---|---|---|
| Human Embryonic Kidney (HEK293T) | 1 - 5 | Highly responsive to Wnt stimulation. |
| Human Colon Carcinoma (HT-29) | 2 - 10 | Moderately responsive. |
| Mouse Embryonic Fibroblasts (MEFs) | 5 - 15 | Response can be variable; requires optimization. |
Experimental Protocols
Protocol 1: Wnt/β-catenin Reporter Assay using SuperTopFlash (STF) Luciferase
-
Cell Plating: Seed HEK293-STF cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM + 10% FBS.
-
Incubation: Culture the cells for 24 hours at 37°C and 5% CO2.
-
This compound Preparation: Prepare a 2X serial dilution of this compound in culture medium.
-
Treatment: Carefully remove the old medium and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for an additional 24 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity according to the manufacturer's protocol (e.g., using Promega's ONE-Glo™ Luciferase Assay System).
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo® assay) and plot the dose-response curve to determine the EC50.
Protocol 2: qPCR Analysis of Wnt Target Gene Expression
-
Cell Plating: Seed cells in a 12-well plate at a density that will result in 70-80% confluence after 24 hours.
-
Treatment: Treat cells with this compound at the desired concentration (and a vehicle control) for 12-24 hours.
-
RNA Extraction: Wash the cells with PBS, then lyse them and extract total RNA using a column-based kit (e.g., RNeasy Kit from Qiagen).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
qPCR: Perform quantitative PCR using a SYBR Green-based master mix and primers for your target genes (e.g., AXIN2, LEF1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treatment group to the vehicle control.
Visualizations
Caption: Wnt/β-catenin signaling pathway with this compound's mechanism of action.
Caption: General experimental workflow for assessing this compound activity.
Caption: Troubleshooting decision tree for low experimental activity.
Validation & Comparative
A Comparative Guide to Secretin Formulations: Chirhostim® vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Chirhostim® (synthetic human secretin) with other secretin formulations, primarily synthetic porcine secretin and biologically derived porcine secretin. The information presented is supported by experimental data to aid in the selection of the most appropriate agent for diagnostic and research applications.
Secretin and its analogues are critical tools in the diagnosis of pancreatic exocrine dysfunction and gastrinoma, and for facilitating endoscopic retrograde cholangiopancreatography (ERCP). While different formulations are available, their bioequivalence is a key consideration for clinical and research applications.
Efficacy Comparison of Secretin Formulations
Clinical studies have demonstrated that synthetic human secretin (this compound®), synthetic porcine secretin, and biologically derived porcine secretin are bioequivalent and can be used interchangeably in pancreatic function testing.[1]
Pancreatic Exocrine Function
The primary measure of efficacy in pancreatic function tests is the peak bicarbonate concentration in duodenal fluid following secretin stimulation. A normal response is generally considered a peak bicarbonate concentration of ≥ 80 mEq/L.[2]
| Formulation | Peak Bicarbonate Concentration (mEq/L) in Chronic Pancreatitis Patients (Mean +/- SD) | Diagnostic Accuracy for Pancreatic Insufficiency | Reference |
| Biologically Derived Porcine Secretin | 70 +/- 25 | 100% | [3] |
| Synthetic Porcine Secretin | 68 +/- 31 | 100% | [3] |
| Synthetic Human Secretin (this compound®) | Comparable to synthetic porcine and biologically derived secretin | 100% | [1] |
In a study involving 12 patients with chronic pancreatitis, the peak bicarbonate concentrations obtained with biologic and synthetic porcine secretin were not significantly different (p = 0.58), with a high correlation (R = 0.964).[3] Another comparative study confirmed the interchangeability of synthetic human, synthetic porcine, and biologic porcine secretin for pancreatic function testing.[1]
Gastrinoma Diagnosis
Secretin stimulation testing is a key diagnostic tool for gastrinoma (Zollinger-Ellison Syndrome). A positive test is indicated by a significant increase in serum gastrin levels after secretin administration. An increase of >110 pg/mL from baseline is a widely accepted criterion for a positive test.[2][4]
A three-way crossover study in six patients with confirmed gastrinoma demonstrated complete agreement between biologically derived porcine secretin, synthetic porcine secretin, and synthetic human secretin (this compound®) in diagnosing the condition using the FDA-approved criterion of a >110 pg/mL increase in serum gastrin.[2][5]
| Formulation | Efficacy in Gastrinoma Diagnosis | Reference |
| Biologically Derived Porcine Secretin | Positive test in all 6/6 patients | [5] |
| Synthetic Porcine Secretin | Positive test in all 6/6 patients | [5] |
| Synthetic Human Secretin (this compound®) | Positive test in all 6/6 patients | [5] |
Experimental Protocols
Secretin Stimulation Test for Pancreatic Function
This test measures the exocrine function of the pancreas by analyzing the volume and bicarbonate concentration of pancreatic fluid collected from the duodenum after intravenous administration of secretin.
Patient Preparation:
-
Patients should fast for at least 12-15 hours before the test.[6][7]
-
Medications that can interfere with the test, such as anticholinergics, H2-receptor antagonists, and proton pump inhibitors, should be discontinued (B1498344) for an appropriate period before the test.[7]
Procedure:
-
A tube is inserted through the patient's nose and guided into the duodenum.[8]
-
A baseline duodenal fluid sample is collected.
-
Secretin (e.g., this compound® at a dose of 0.2 mcg/kg) is administered as an intravenous bolus over 1 minute.[7]
-
Duodenal fluid is collected, often in 15-minute intervals, for a total of 60 to 120 minutes.[8][9]
-
The collected fluid is analyzed for bicarbonate concentration and volume.
Secretin Stimulation Test for Gastrinoma Diagnosis
This provocative test is used to differentiate gastrinoma from other causes of hypergastrinemia.
Patient Preparation:
-
Patients should fast for at least 12 hours before the test.[4]
Procedure:
-
Two baseline blood samples are drawn to determine the fasting serum gastrin level.[4]
-
Secretin (e.g., this compound® at a dose of 0.4 mcg/kg) is administered intravenously over 1 minute.[7]
-
Blood samples are collected at 1, 2, 5, 10, and 30 minutes after the injection.[4]
-
Serum gastrin levels in the post-injection samples are compared to the baseline levels.
Signaling Pathways and Experimental Workflows
Secretin Signaling Pathway
Secretin exerts its effects by binding to the secretin receptor (SCTR), a G protein-coupled receptor (GPCR).[10] This interaction primarily activates the adenylyl cyclase signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP).[11] In pancreatic ductal cells, this cascade results in the activation of Protein Kinase A (PKA), which in turn phosphorylates and opens the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. The subsequent efflux of chloride ions drives the secretion of bicarbonate-rich fluid.
Caption: Secretin signaling pathway in a pancreatic ductal cell.
Experimental Workflow for Comparative Efficacy Study
The following diagram outlines a typical workflow for a clinical trial comparing the efficacy of different secretin formulations.
Caption: Crossover study design for comparing secretin formulations.
References
- 1. Comparison of biologic porcine secretin, synthetic porcine secretin, and synthetic human secretin in pancreatic function testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (Human Secretin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Synthetic porcine secretin is highly accurate in pancreatic function testing in individuals with chronic pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chirhoclin.com [chirhoclin.com]
- 5. A randomized controlled crossover study comparing synthetic porcine and human secretins with biologically derived porcine secretin to diagnose Zollinger-Ellison Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound (secretin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. ucsfbenioffchildrens.org [ucsfbenioffchildrens.org]
- 9. Update on endoscopic pancreatic function testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling mechanisms of secretin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The physiological roles of secretin and its receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ChiRhoStim® (Human Secretin) Based Diagnostic Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ChiRhoStim®-based diagnostic assays with alternative methods for the assessment of pancreatic exocrine insufficiency and the diagnosis of gastrinoma. The information is supported by experimental data to aid in the selection of the most appropriate diagnostic tools for clinical research and drug development.
Introduction to this compound®
This compound®, a synthetic human secretin, is a peptide hormone that plays a crucial role in gastrointestinal physiology.[1] Its primary mechanism of action involves stimulating pancreatic ductal cells to secrete a large volume of bicarbonate-rich fluid.[2][3][4] This physiological response forms the basis of its use in diagnostic testing. When administered intravenously, this compound® mimics the action of endogenous secretin, allowing for the functional assessment of the pancreas and aiding in the diagnosis of specific neuroendocrine tumors.[5]
I. Diagnosis of Pancreatic Exocrine Insufficiency
Pancreatic exocrine insufficiency (PEI) is a condition characterized by a deficiency in the production or secretion of pancreatic enzymes, leading to maldigestion. Direct pancreatic function tests (PFTs) using secretin stimulation are considered a gold standard for diagnosing PEI, especially in its early stages.[6][7]
A. This compound®-Based Assay: The Secretin Stimulation Test
The secretin stimulation test directly measures the bicarbonate-producing capacity of the pancreas. A reduced bicarbonate output is a hallmark of pancreatic exocrine dysfunction.
Experimental Protocol: Endoscopic Pancreatic Function Test (ePFT) with this compound®
-
Patient Preparation: The patient should fast for at least 12-15 hours prior to the test.[4] Certain medications that may interfere with the test, such as anticholinergics, should be discontinued (B1498344).[4]
-
Endoscopic Procedure: An endoscope is passed through the stomach into the duodenum.
-
Baseline Sample Collection: A baseline sample of duodenal fluid is collected.
-
This compound® Administration: A test dose of this compound® (0.2 mcg) is administered intravenously to check for any allergic reactions. If no reaction occurs within one minute, the full dose of 0.2 mcg/kg of body weight is injected intravenously over 1 minute.[8]
-
Duodenal Fluid Collection: Duodenal fluid is aspirated continuously for 60 minutes, with samples collected at 15-minute intervals.[6][8] A shortened two-sample collection method at 30 and 45 minutes has also been validated and shown to have high sensitivity for detecting pancreatic exocrine insufficiency.[5][7][9]
-
Sample Analysis: The collected samples are analyzed for bicarbonate concentration. A peak bicarbonate concentration of less than 80 mEq/L is generally considered indicative of impaired pancreatic function.[6][9]
Diagram: this compound® Signaling Pathway in Pancreatic Ductal Cells
Caption: this compound® binds to its receptor on pancreatic ductal cells, initiating a signaling cascade that leads to bicarbonate secretion.
Diagram: Experimental Workflow for Secretin Stimulation Test
Caption: Workflow of the secretin stimulation test for diagnosing pancreatic exocrine insufficiency.
B. Comparison with Alternative Assays for PEI
While the secretin stimulation test is highly sensitive, several non-invasive alternatives are available, each with its own advantages and limitations.
| Assay | Principle | Performance | Advantages | Disadvantages |
| This compound® (Secretin) Stimulation Test | Direct measurement of pancreatic bicarbonate secretion after hormonal stimulation. | Sensitivity: 82-94%[10], Specificity: 86-95%[10] | Gold standard for early diagnosis; high sensitivity. | Invasive; requires endoscopy and specialized centers; time-consuming.[6] |
| Fecal Elastase-1 (FE-1) | Measures the concentration of pancreatic-specific elastase-1 in the stool. | Pooled Sensitivity: 77%, Pooled Specificity: 88% (compared to secretin stimulation test).[11] High sensitivity (73-100%) and specificity (80-100%) for moderate to severe PEI.[12] | Non-invasive; widely available; not affected by pancreatic enzyme replacement therapy (PERT).[12] | Lower sensitivity for mild PEI; can be affected by watery stool.[12] |
| 13C-Mixed Triglyceride (13C-MTG) Breath Test | Measures the rate of 13CO2 exhalation after ingestion of a 13C-labeled triglyceride meal, reflecting fat digestion. | Sensitivity: 90-100%, Specificity: 90-92% (compared to endoscopic secretin studies and 72-h fecal fat measurement).[11] | Non-invasive; accurate for assessing fat maldigestion. | Not widely available in all countries.[11] |
| Secretin-Enhanced Magnetic Resonance Cholangiopancreatography (S-MRCP) | MRI imaging of the pancreatic ductal system before and after secretin administration to assess ductal filling and morphology. | Sensitivity: 69-72%, Specificity: 87-90% for predicting PEI.[11][13] | Non-invasive; provides both functional and morphological information. | Lack of robust evidence to be a standalone diagnostic test for PEI.[11] |
II. Diagnosis of Gastrinoma (Zollinger-Ellison Syndrome)
Gastrinomas are neuroendocrine tumors that secrete excessive amounts of gastrin, leading to Zollinger-Ellison syndrome (ZES), characterized by severe peptic ulcer disease. The secretin stimulation test is a key provocative test used to differentiate gastrinoma from other causes of hypergastrinemia.
A. This compound®-Based Assay: The Secretin Stimulation Test for Gastrinoma
In patients with gastrinoma, secretin paradoxically stimulates the release of gastrin from the tumor cells. This response is the basis for the diagnostic test.
Experimental Protocol: Secretin Stimulation Test for Gastrinoma
-
Patient Preparation: The patient must fast for at least 12 hours. Proton pump inhibitors (PPIs) should be discontinued for at least one week, and H2 receptor antagonists for 48 hours prior to the test.[4][14]
-
Baseline Blood Samples: Two baseline blood samples are drawn to measure fasting serum gastrin levels.[14]
-
This compound® Administration: A test dose of this compound® is administered intravenously. If no adverse reaction is observed, a dose of 0.4 mcg/kg of body weight is injected intravenously over 1 minute.[14]
-
Post-Injection Blood Samples: Blood samples for serum gastrin measurement are collected at 2, 5, 10, 15, and 20 minutes after the injection.[15]
-
Sample Analysis and Interpretation: An increase in serum gastrin of ≥110 pg/mL or ≥120 pg/mL from baseline is considered a positive test and is highly suggestive of a gastrinoma.[8][15][16]
Diagram: Rationale of the Secretin Stimulation Test in Gastrinoma
Caption: Secretin inhibits gastrin release from normal G-cells but paradoxically stimulates it from gastrinoma cells.
B. Comparison with Alternative Assays for Gastrinoma
The diagnosis of gastrinoma often involves a combination of biochemical tests and imaging studies.
| Assay | Principle | Performance | Advantages | Disadvantages |
| This compound® (Secretin) Stimulation Test | Measures the paradoxical increase in serum gastrin after secretin administration. | Sensitivity: 94%, Specificity: 100% (with a cut-off of ≥120 pg/mL increase).[16] | Highly specific for gastrinoma; helps differentiate from other causes of hypergastrinemia.[4] | Requires discontinuation of acid-suppressing medications; false-negative results can occur in a small percentage of patients.[16] |
| Fasting Serum Gastrin Level | Measures the basal level of gastrin in the blood. | Sensitivity: 99%.[4] A level >1000 pg/mL with a gastric pH <2 is considered diagnostic.[4] | Simple initial screening test. | Less specific; elevated levels can be seen in other conditions like atrophic gastritis and with PPI use.[4] |
| Calcium Gluconate Injection Test | Measures the gastrin response to an intravenous infusion of calcium. | Can be used as an alternative provocative test. | May be useful when the secretin test is equivocal. | Less potent and may have more side effects than the secretin test.[2] |
| Imaging Studies (EUS, CT, MRI, SRS) | Anatomic localization of the primary tumor and any metastases. | Endoscopic Ultrasound (EUS) has a sensitivity of up to 83% for pancreatic gastrinomas.[4] Somatostatin Receptor Scintigraphy (SRS) is the most sensitive noninvasive localization method.[3] | Essential for tumor localization and staging. | May not detect very small or extrapancreatic tumors.[4] |
Conclusion
This compound®-based diagnostic assays, particularly the secretin stimulation test, remain a valuable and often essential tool in the diagnostic workup of pancreatic exocrine insufficiency and gastrinoma. For PEI, it serves as a gold standard for detecting early functional changes. For gastrinoma, its high specificity is crucial for confirming the diagnosis. While non-invasive alternatives offer convenience and are suitable for initial screening or for patients with contraindications to endoscopy, the direct physiological challenge provided by this compound® often provides the most definitive functional information. The choice of diagnostic assay should be guided by the clinical context, the suspected diagnosis, and the availability of specialized testing facilities.
References
- 1. Evaluation of Possible Gastrinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of four provocative tests for the diagnosis of gastrinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. All you need to know about gastrinoma today | Gastrinoma and Zollinger-Ellison syndrome: A thorough update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Secretin Stimulation Test and Early Diagnosis of Gastrinoma in MEN1 Syndrome: Survey on the MEN1 Florentine Database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Update on endoscopic pancreatic function testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chirhoclin.com [chirhoclin.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. chirhoclin.com [chirhoclin.com]
- 10. Defining the Accuracy of Secretin Pancreatic Function Testing in Patients With Suspected Early Chronic Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Challenges in the management of pancreatic exocrine insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. radiologie-uni-frankfurt.de [radiologie-uni-frankfurt.de]
- 14. droracle.ai [droracle.ai]
- 15. Secretin Stimulation Test – My Endo Consult [myendoconsult.com]
- 16. Gastrinoma and Zollinger Ellison syndrome: A roadmap for the management between new and old therapies - PMC [pmc.ncbi.nlm.nih.gov]
Chirhostim® vs. Placebo: A Comparative Review of Controlled Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Chirhostim® (synthetic human secretin) and placebo based on available data from controlled clinical trials. This compound® is a diagnostic agent used to stimulate pancreatic secretions, aiding in the diagnosis of exocrine pancreatic dysfunction and gastrinoma, and to facilitate cannulation during endoscopic retrograde cholangiopancreatography (ERCP). This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to support research and development efforts.
Data Presentation
The following tables summarize the quantitative outcomes from placebo-controlled clinical trials investigating the efficacy of this compound®. It is important to note that publicly available data from placebo-controlled trials of this compound® is limited. The results of a key placebo-controlled, double-blind, multicenter study (NCT01087801) designed to evaluate this compound® for stimulating exocrine pancreas fluid secretion for DNA analysis have not been published.
Efficacy in Facilitating Minor Duct Cannulation in Pancreas Divisum during ERCP
| Outcome | This compound® (0.2 mcg/kg) | Placebo |
| Number of Patients | 24 | 24 |
| Successful Cannulations | 16 | 2 |
| Success Rate | 66.7% | 8.3% |
| Data from a randomized, placebo-controlled crossover study. |
Efficacy of Endoscopic Therapy in Pancreatitis associated with Pancreas Divisum (Stent vs. Control)
A prospective, randomized, controlled clinical trial by Lans et al. (1992) evaluated the efficacy of endoscopic stent placement in patients with pancreas divisum and recurrent pancreatitis. While this trial does not directly compare this compound® to a placebo, it provides valuable context for intervention in this patient population.
| Outcome (during follow-up) | Endoscopic Stent Placement (n=10) | Control (n=9) | p-value |
| Documented Pancreatitis Episodes | 1 | 7 | < 0.05 |
| Hospitalizations for Abdominal Pain | 0 | 5 | < 0.05 |
| Emergency Room Visits for Abdominal Pain | 0 | 2 | < 0.05 |
Experimental Protocols
Stimulation of Pancreatic Secretions for Diagnosis of Exocrine Dysfunction
The following protocol is a general guideline for a secretin stimulation test.
-
Patient Preparation: Patients are required to fast for a minimum of 12-15 hours prior to the procedure.[1]
-
Tube Placement: A double-lumen gastroduodenal tube is inserted through the mouth or nose and positioned in the duodenum under fluoroscopic guidance.
-
Baseline Collection: A baseline sample of duodenal fluid is collected for 15 minutes. The pH of the aspirate should be ≥6 to ensure correct tube placement.[1]
-
This compound® Administration: this compound® is administered intravenously at a dose of 0.2 mcg/kg over 1 minute.[1][2]
-
Post-stimulation Collection: Duodenal fluid is collected in four consecutive 15-minute intervals for a total of 60 minutes.[1]
-
Sample Handling: Collected samples are placed on ice immediately and analyzed for bicarbonate concentration.[3]
Facilitation of Cannulation during ERCP in Pancreas Divisum
-
Patient Preparation: Standard pre-ERCP preparations are followed.
-
This compound® Administration: When cannulation of the minor papilla is difficult, this compound® is administered intravenously at a dose of 0.2 mcg/kg over 1 minute.[2]
-
Visualization and Cannulation: The increased flow of pancreatic fluid from the minor papilla orifice aids in its identification and subsequent cannulation.
Signaling Pathways and Experimental Workflows
This compound® (Secretin) Signaling Pathway in Pancreatic Ductal Cells
Caption: Signaling pathway of this compound® in pancreatic ductal cells.
Experimental Workflow for Secretin Stimulation Test
Caption: Experimental workflow of a secretin stimulation test.
Conclusion
The available data from a placebo-controlled crossover study demonstrates that this compound® is significantly more effective than placebo in facilitating successful cannulation of the minor pancreatic duct in patients with pancreas divisum undergoing ERCP. However, a comprehensive comparison of this compound® and placebo across all its indications is hampered by the lack of publicly available data from other key clinical trials, most notably the NCT01087801 study. Further publication of placebo-controlled trial results is necessary to fully elucidate the comparative efficacy and safety profile of this compound®. Researchers and clinicians should consider the available evidence while acknowledging these data gaps.
References
A Comparative Analysis of Chirhostim and Caerulein for Pancreatic Stimulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Chirhostim (synthetic human secretin) and caerulein (B1668201), two potent agents used for pancreas stimulation in clinical diagnostics and experimental research. We will delve into their mechanisms of action, present quantitative data from relevant studies, and provide detailed experimental protocols and signaling pathway diagrams to facilitate a comprehensive understanding of their respective roles and effects.
At a Glance: this compound vs. Caerulein
| Feature | This compound (Secretin) | Caerulein |
| Primary Target | Pancreatic Ductal Cells | Pancreatic Acinar Cells |
| Primary Effect | Stimulation of bicarbonate and water secretion | Stimulation of digestive enzyme secretion |
| Mechanism | Activates the secretin receptor, leading to increased intracellular cAMP | Activates the cholecystokinin (B1591339) (CCK) receptor, leading to increased intracellular Ca²⁺ |
| Primary Use | Diagnosis of exocrine pancreatic insufficiency and gastrinoma in humans | Induction of experimental pancreatitis in animal models |
| Administration | Intravenous injection | Intraperitoneal or subcutaneous injections (animal models) |
Mechanism of Action and Signaling Pathways
This compound and caerulein exert their effects on the pancreas through distinct receptors and intracellular signaling cascades, leading to different physiological responses.
This compound (Secretin) primarily targets the secretin receptors (SCTR) on the basolateral membrane of pancreatic ductal cells.[1] Binding of secretin to its G-protein coupled receptor activates adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This rise in cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel and the Na+-HCO3- cotransporter.[2] The opening of the CFTR channel allows chloride ions to exit into the ductal lumen, which then drives the secretion of bicarbonate ions into the lumen via a chloride-bicarbonate exchanger. This process results in the secretion of a large volume of bicarbonate-rich pancreatic fluid.[3]
Caerulein , a decapeptide analogue of cholecystokinin (CCK), acts on the CCK receptors (primarily CCK1) on pancreatic acinar cells.[4] This interaction activates a Gq-protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺ is a key signal for the fusion of zymogen granules with the apical membrane and the subsequent secretion of digestive enzymes like amylase and lipase (B570770).[5][6] DAG, in conjunction with Ca²⁺, activates Protein Kinase C (PKC), which also plays a role in modulating enzyme secretion.
Quantitative Comparison of Pancreatic Secretion
The distinct mechanisms of this compound and caerulein result in markedly different profiles of pancreatic secretion. The following tables summarize quantitative data from human and animal studies.
Table 1: Effect on Pancreatic Fluid Volume and Bicarbonate Concentration (Human Studies)
| Stimulant | Dose | Peak Fluid Output | Peak Bicarbonate Concentration | Reference |
| This compound (Secretin) | 0.2 µg/kg IV | ~2-4 mL/kg/hr | >80 mEq/L | [7] |
| Caerulein | 75 ng/kg/hr IV (with secretin) | N/A (potentiates secretin effect) | N/A (primarily stimulates enzymes) | [8] |
Table 2: Effect on Pancreatic Enzyme Secretion (Various Species)
| Stimulant | Species | Dose | Amylase Secretion | Lipase Secretion | Reference |
| This compound (Secretin) | Human | 0.078-2.1 U/kg/hr | Modest increase | Modest increase | [9] |
| Caerulein | Rat | 10 pM - 0.1 nM | Dose-dependent increase | Dose-dependent increase | [10] |
| Caerulein | Dog | 6.25-400 pmol/kg/hr | Dose-dependent increase | N/A | [11] |
| Caerulein | Mouse | 50 µg/kg IP (4-6 injections) | Significant increase | Significant increase | [12] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable results.
This compound (Secretin) Stimulation Test in Humans
This test is primarily used for the diagnosis of pancreatic exocrine insufficiency.
Patient Preparation:
-
Patients should fast for at least 12 hours prior to the test.[13]
-
Medications that may interfere with the test, such as proton pump inhibitors and antacids, should be discontinued (B1498344) for an appropriate period before the test.[13]
Procedure:
-
A double-lumen tube is inserted through the nose or mouth, under fluoroscopic guidance, into the duodenum.[14][15]
-
One lumen is used for aspiration of duodenal contents, and the other for instillation of a non-absorbable marker if desired.
-
Baseline duodenal fluid is collected for a specified period.
-
This compound is administered as an intravenous bolus at a dose of 0.2 mcg/kg body weight.[16]
-
Duodenal fluid is collected continuously in timed intervals (e.g., every 15 minutes) for 1-2 hours.[14][15]
-
The collected samples are analyzed for volume, bicarbonate concentration, and enzyme activity.
Caerulein-Induced Pancreatitis in Mice
This is a widely used experimental model to study the pathophysiology of acute pancreatitis.
Animal Preparation:
-
Male C57BL/6 mice (8-10 weeks old) are commonly used.
-
Mice are fasted for 12-18 hours before the experiment with free access to water.[17]
Procedure for Mild Acute Pancreatitis:
-
Caerulein is dissolved in sterile 0.9% saline.
-
Mice receive hourly intraperitoneal (IP) injections of caerulein at a dose of 50 µg/kg.[18][19][20]
-
A total of 6-12 injections are typically administered.[20]
-
Control animals receive saline injections.
-
Animals are sacrificed at various time points after the final injection (e.g., 1, 6, 12, 24 hours) for sample collection.
-
Blood is collected for serum amylase and lipase measurement.
-
The pancreas is harvested for histological analysis and other molecular assays.
Comparative Discussion
This compound and caerulein are powerful tools for investigating pancreatic function, but their applications are distinct due to their different mechanisms of action.
This compound is the secretagogue of choice for assessing the function of pancreatic ductal cells. Its primary utility lies in the clinical setting for diagnosing exocrine pancreatic insufficiency, where a diminished bicarbonate output is a key indicator of disease.[21] It is also used to enhance visualization of the pancreatic ducts during magnetic resonance cholangiopancreatography (MRCP).[22]
Caerulein , on the other hand, is predominantly a research tool. Its ability to induce a reproducible, dose-dependent pancreatitis in animal models has been invaluable for studying the cellular and molecular events that initiate and propagate this disease.[17][18] Supramaximal stimulation with caerulein leads to premature intracellular activation of digestive enzymes, acinar cell injury, and inflammation, mimicking key features of human acute pancreatitis.[17]
Synergistic Effects: It is important to note that secretin and CCK (and its analogue caerulein) can have synergistic effects. In some studies, the combination of secretin and a CCK analogue has been used to achieve maximal stimulation of both bicarbonate and enzyme secretion.[8][23] However, in a diagnostic context for chronic pancreatitis, the addition of CCK to a secretin stimulation test did not improve diagnostic accuracy over measuring bicarbonate concentration alone.[24]
Adverse Effects: In the context of the secretin stimulation test, adverse effects are generally mild and may include nausea, flushing, and abdominal discomfort.[7] Caerulein, when used to induce pancreatitis in animal models, is intended to cause pancreatic injury. In humans, supramaximal doses of CCK analogues can cause abdominal pain and cramping.
Conclusion
This compound and caerulein are both essential for the study of pancreatic physiology and pathophysiology, but they are not interchangeable. This compound is a diagnostic agent that probes the function of the pancreatic ductal system by stimulating bicarbonate secretion. Caerulein is a research agent that models pancreatic injury by overstimulating acinar cell enzyme secretion. A thorough understanding of their distinct mechanisms, effects, and appropriate experimental contexts is critical for researchers and clinicians working in the field of pancreatology.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Mechanisms of Pancreatic Bicarbonate Secretion | Pancreapedia [pancreapedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Caerulein | Pancreapedia [pancreapedia.org]
- 5. Progressive disruption of acinar cell calcium signaling is an early feature of cerulein-induced pancreatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium signalling in the acinar environment of the exocrine pancreas: physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uclahealth.org [uclahealth.org]
- 8. Use of caerulein with submaximal doses of secretin as a test of pancreatic function in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Secretin dose-response in health and chronic pancreatic inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of caerulein on the apical cytoskeleton of the pancreatic acinar cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative effects of caerulein on food intake and pancreatic secretion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Secretin Stimulation Test – My Endo Consult [myendoconsult.com]
- 14. Secretin stimulation test: MedlinePlus Medical Encyclopedia Image [medlineplus.gov]
- 15. Secretin Stimulation Test - UF Health [ufhealth.org]
- 16. Effects of secretin and caerulein on pancreatic digestive enzymes in cultured rat acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Secretagogue (Caerulein) induced pancreatitis in rodents | Pancreapedia [pancreapedia.org]
- 19. A mouse model of severe acute pancreatitis induced with caerulein and lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis of Pain and Analgesia Protocols in Acute Cerulein-Induced Pancreatitis in Male C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. wjgnet.com [wjgnet.com]
- 22. Secretin-enhanced MR Imaging of the Pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The secretin-CCK test and a modified Lundh test. A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Endoscopic Pancreatic Function Test using Combined Secretin and Cholecystokinin Stimulation for the Evaluation of Chronic Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of different Chirhostim administration protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different administration protocols for ChiRhoStim® (synthetic human secretin), a diagnostic agent for assessing pancreatic function and aiding in the diagnosis of gastrinoma. The information presented is intended to assist researchers and clinicians in selecting the most appropriate protocol for their specific diagnostic needs.
This compound® is a synthetic version of human secretin, a hormone that stimulates the pancreas to release a fluid rich in bicarbonate.[1] This physiological action is harnessed for several diagnostic applications, including the evaluation of pancreatic exocrine insufficiency, the diagnosis of gastrinoma (a tumor that secretes excess gastrin), and to facilitate endoscopic retrograde cholangiopancreatography (ERCP) procedures.[2][3][4]
Mechanism of Action
This compound® exerts its effects by binding to secretin receptors, which are primarily located on pancreatic ductal cells.[2] This binding event triggers a signaling cascade that ultimately leads to the secretion of a large volume of bicarbonate-rich pancreatic fluid.[2] This mechanism effectively mimics the natural physiological response to secretin.
Administration Protocols: A Comparative Overview
The administration of this compound® varies depending on the diagnostic objective. The primary differences lie in the dosage and the subsequent sample collection and analysis procedures.
Diagnosis of Pancreatic Exocrine Dysfunction
Two main protocols are utilized for the diagnosis of pancreatic exocrine dysfunction: a standard 1-hour collection protocol and a shortened 2-sample collection method.
| Feature | Standard 1-Hour Protocol | Shortened 2-Sample Protocol |
| This compound® Dose | 0.2 mcg/kg body weight, IV injection over 1 minute[2][3][4] | 0.2 mcg/kg body weight, IV injection over 1 minute[1] |
| Sample Collection | Duodenal fluid collected at baseline and at 15, 30, 45, and 60 minutes post-injection.[1][2] | Duodenal fluid collected at 30 and 45 minutes post-injection.[1] |
| Primary Endpoint | Peak bicarbonate concentration in any sample.[2] | Bicarbonate concentration in the collected samples. |
| Diagnostic Cutoff | Peak bicarbonate concentration < 80 mEq/L is indicative of pancreatic exocrine dysfunction.[2] | A normal bicarbonate level (typically >80 mEq/L) suggests normal function.[5][6] |
| Reported Efficacy | Considered a sensitive method for detecting pancreatic exocrine insufficiency.[7] | High sensitivity for detecting pancreatic exocrine insufficiency, ideal for screening in low-suspicion cases.[1] |
Diagnosis of Gastrinoma
The protocol for gastrinoma diagnosis involves a higher dose of this compound® and the measurement of serum gastrin levels.
| Feature | Standard Protocol | Alternative Provocative Test |
| This compound® Dose | 0.4 mcg/kg body weight, IV injection over 1 minute[2][3][4][8] | N/A |
| Sample Collection | Blood samples for serum gastrin collected at baseline and at 1, 2, 5, 10, and 30 minutes post-injection.[2][8] | N/A |
| Primary Endpoint | Increase in serum gastrin concentration over baseline. | N/A |
| Diagnostic Cutoff | An increase in serum gastrin of >110 pg/mL over baseline is strongly indicative of gastrinoma.[2][8] | N/A |
| Comparative Note | A study comparing provocative tests for gastrinoma found that a combination of rapid calcium infusion followed by secretin provoked the greatest increase in serum gastrin.[9] | The secretin stimulation test is considered highly sensitive and specific for gastrinoma.[[“]] |
Facilitation of ERCP
For aiding in the identification of the ampulla of Vater and accessory papilla during ERCP, a lower dose of this compound® is used to induce visible fluid flow.
| Feature | Standard Protocol |
| This compound® Dose | 0.2 mcg/kg body weight, IV injection over 1 minute[2][3][4] |
| Procedure | Administered during the ERCP procedure when cannulation is difficult. |
| Endpoint | Visible excretion of pancreatic fluid from the papillary orifices.[11] |
| Outcome | Facilitates successful cannulation of the pancreatic duct. |
Experimental Protocols
Below are detailed methodologies for the key experiments involving this compound® administration.
Protocol for Diagnosis of Pancreatic Exocrine Dysfunction (Standard 1-Hour Method)
-
Patient Preparation: The patient should fast for at least 12 hours prior to the procedure.[2]
-
Endoscopic Procedure:
-
An upper endoscopy is performed with conscious sedation.
-
All gastric fluid is aspirated and discarded.
-
The endoscope is advanced to the second or third portion of the duodenum.[2]
-
-
Baseline Sample Collection: A baseline sample of duodenal fluid is collected.[1]
-
This compound® Administration: A dose of 0.2 mcg/kg of body weight is injected intravenously over 1 minute.[2]
-
Post-Injection Sample Collection: Duodenal fluid is aspirated at 15, 30, 45, and 60 minutes after the injection.[1][2] Each sample should be immediately placed on ice.
-
Sample Analysis: The bicarbonate concentration of each sample is measured.
Protocol for Diagnosis of Gastrinoma
-
Patient Preparation: The patient must fast for a minimum of 12 hours before the test.[2]
-
Baseline Sample Collection: Two baseline blood samples are drawn to determine the fasting serum gastrin level.[2][8]
-
This compound® Administration: A dose of 0.4 mcg/kg of body weight is injected intravenously over 1 minute.[2][8]
-
Post-Injection Sample Collection: Blood samples are collected at 1, 2, 5, 10, and 30 minutes after the injection.[2][8]
-
Sample Analysis: The serum gastrin concentration of each sample is determined.
Visualizing the Pathways and Workflows
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Caption: Secretin signaling pathway in a pancreatic ductal cell.
Caption: General experimental workflow for this compound® administration.
References
- 1. chirhoclin.com [chirhoclin.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. drugs.com [drugs.com]
- 4. reference.medscape.com [reference.medscape.com]
- 5. Comparison of the secretin stimulated endoscopic pancreatic function test to retrograde pancreatogram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Update on endoscopic pancreatic function testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Defining the Accuracy of Secretin Pancreatic Function Testing in Patients With Suspected Early Chronic Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chirhoclin.com [chirhoclin.com]
- 9. Comparison of four provocative tests for the diagnosis of gastrinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. drugs.com [drugs.com]
Unveiling Novel Diagnostic Frontiers: A Comparative Guide to Chirhostim®
For Researchers, Scientists, and Drug Development Professionals
In the landscape of diagnostic medicine, precision and reliability are paramount. This guide provides an objective comparison of Chirhostim® (synthetic human secretin) against other diagnostic modalities for pancreatic exocrine insufficiency and gastrinoma. The information presented herein is supported by experimental data to empower informed decisions in research and clinical settings.
Diagnosing Pancreatic Exocrine Insufficiency: this compound® vs. Alternatives
This compound®, a synthetic human secretin, is a cornerstone of direct pancreatic function tests (PFTs). These tests are considered the gold standard for assessing pancreatic exocrine function, particularly in the early stages of chronic pancreatitis.[1][2] The primary action of this compound® is to stimulate pancreatic ductal cells to secrete a large volume of bicarbonate-rich fluid.[3]
Comparative Analysis of Diagnostic Tests for Pancreatic Exocrine Insufficiency
| Test | Principle | Sensitivity | Specificity | Advantages | Disadvantages |
| This compound® (Secretin) Endoscopic Pancreatic Function Test (ePFT) | Direct stimulation of pancreatic bicarbonate secretion.[1][3] | High (e.g., 94% vs. ERCP)[4] | Good (e.g., 79% vs. ERCP)[4] | High sensitivity for early disease, allows for direct measurement of pancreatic function.[1] | Invasive, requires endoscopy and sedation, more expensive than indirect tests.[5] |
| Fecal Elastase-1 (FE-1) Test | Indirect test measuring the concentration of pancreatic elastase-1 in the stool.[6][7] | Lower for mild to moderate insufficiency (pooled sensitivity of 0.77 vs. secretin stimulation test).[8] | Good (pooled specificity of 0.88 vs. secretin stimulation test).[8] | Non-invasive, simple to perform, and relatively inexpensive.[5] | Low sensitivity in mild cases, can be affected by watery stool.[5] |
| 72-Hour Fecal Fat Test | Indirect test quantifying the amount of fat in the stool over a 72-hour period.[9] | Considered a gold standard for malabsorption but cumbersome.[10] | High | Directly measures fat malabsorption. | Impractical for routine clinical use, requires strict dietary adherence and stool collection.[5] |
| Secretin-Enhanced Magnetic Resonance Cholangiopancreatography (S-MRCP) | Combines secretin stimulation with MRI to visualize pancreatic ductal filling and morphology. | Variable, correlation with ePFT has been studied.[1] | Variable | Non-invasive imaging of pancreatic ducts. | Does not directly measure bicarbonate output. |
| Cholecystokinin (B1591339) (CCK) Stimulation Test | Direct stimulation of pancreatic acinar cells to secrete digestive enzymes.[1] | Measures acinar function, can be combined with secretin. | Measures acinar function, can be combined with secretin. | Assesses a different aspect of pancreatic function (enzyme secretion). | The addition of CCK to a secretin ePFT has not been shown to enhance the diagnosis of chronic pancreatitis.[11] |
Experimental Protocol: this compound® Endoscopic Pancreatic Function Test (ePFT)
-
Patient Preparation: The patient must fast for at least 12-15 hours prior to the procedure.[12]
-
Sedation: The procedure is performed under conscious sedation.
-
Endoscopy: An endoscope is passed into the second part of the duodenum.
-
Gastric Aspiration: All gastric fluid is aspirated and discarded to prevent contamination.
-
This compound® Administration: A dose of 0.2 mcg/kg of this compound® is administered intravenously over 1 minute.[1]
-
Duodenal Fluid Collection: Duodenal fluid is aspirated at timed intervals, typically 15, 30, 45, and 60 minutes after this compound® injection.[1]
-
Sample Analysis: The collected fluid is analyzed for bicarbonate concentration using a standard autoanalyzer.[1]
-
Interpretation: A peak bicarbonate concentration of less than 80 mEq/L is indicative of pancreatic exocrine insufficiency.[1][7]
ePFT Workflow
Diagnosing Gastrinoma (Zollinger-Ellison Syndrome): this compound® vs. Alternatives
This compound® is a key diagnostic tool for gastrinoma, a neuroendocrine tumor that secretes excess gastrin, leading to Zollinger-Ellison Syndrome (ZES).[9] In patients with gastrinoma, secretin paradoxically stimulates the release of gastrin.[13]
Comparative Analysis of Diagnostic Tests for Gastrinoma
| Test | Principle | Sensitivity | Specificity | Advantages | Disadvantages |
| This compound® (Secretin) Stimulation Test | Paradoxical stimulation of gastrin release from gastrinoma cells.[13] | High (≥90%)[14] | High (≥90%)[14] | Considered the provocative test of first choice, safe and quick to perform.[15] | Can have false-negative results in a small percentage of patients.[15][16] |
| Calcium Stimulation Test | Intravenous calcium infusion stimulates gastrin release from gastrinoma cells. | Less sensitive than the secretin test.[17] | Highly specific.[18] | Useful in patients with a negative secretin test but strong clinical suspicion of ZES.[17][18] | More side effects and less convenient than the secretin test.[3] |
| Fasting Serum Gastrin (FSG) | Measurement of basal gastrin levels. | High for levels >10x the upper limit of normal. | Can be elevated in other conditions (e.g., proton pump inhibitor use, atrophic gastritis).[13] | Simple initial screening test.[18] | Not definitive for diagnosis, especially with moderately elevated levels.[19] |
| Somatostatin (B550006) Receptor Scintigraphy (SRS) | Imaging technique using a radiolabeled somatostatin analog to detect tumors expressing somatostatin receptors. | High (~85%)[14] | High | Most sensitive imaging modality for localizing primary and metastatic gastrinomas.[18] | May not detect very small tumors. |
| Endoscopic Ultrasound (EUS) | Ultrasound imaging performed via an endoscope to visualize the pancreas and surrounding structures. | Good (67%)[14] | Operator-dependent | Can detect small tumors in the pancreas and duodenal wall. | Invasive. |
Experimental Protocol: this compound® Stimulation Test for Gastrinoma
-
Patient Preparation: The patient must fast for at least 12 hours. Antacids and proton pump inhibitors should be discontinued (B1498344) for an appropriate period before the test (e.g., at least 72 hours for H2-receptor antagonists and potentially longer for PPIs).[13]
-
Baseline Samples: Two baseline blood samples are drawn to determine fasting serum gastrin levels.[13]
-
This compound® Administration: A dose of 0.4 mcg/kg of this compound® is administered intravenously over 1 minute.
-
Post-Injection Samples: Blood samples are collected at 1, 2, 5, 10, and 30 minutes after the injection.
-
Sample Analysis: Serum gastrin concentrations are measured in all collected samples.
-
Interpretation: A positive test, strongly suggestive of gastrinoma, is indicated by an increase in serum gastrin of ≥120 pg/mL from the baseline level.[13][14]
References
- 1. Update on endoscopic pancreatic function testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of four provocative tests for the diagnosis of gastrinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the secretin stimulated endoscopic pancreatic function test to retrograde pancreatogram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. droracle.ai [droracle.ai]
- 7. gastrotraining.com [gastrotraining.com]
- 8. Diagnostic Performance of Measurement of Fecal Elastase-1 in Detection of Exocrine Pancreatic Insufficiency – Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exocrine Pancreatic Insufficiency (EPI) Diagnosis - EPI Tests [identifyepi.com]
- 10. Diagnosis and treatment of pancreatic exocrine insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endoscopic pancreatic function test using combined secretin and cholecystokinin stimulation for the evaluation of chronic pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A randomized crossover study of secretin-stimulated endoscopic and dreiling tube pancreatic function test methods in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Secretin Stimulation Test – My Endo Consult [myendoconsult.com]
- 14. Zollinger-Ellison Syndrome - Gastrinoma | Choose the Right Test [arupconsult.com]
- 15. Comparative study of the value of the calcium, secretin, and meal stimulated increase in serum gastrin to the diagnosis of the Zollinger-Ellison syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. labcorp.com [labcorp.com]
- 17. acpjournals.org [acpjournals.org]
- 18. Zollinger-Ellison Syndrome Workup: Approach Considerations, Laboratory Studies, Imaging Studies [emedicine.medscape.com]
- 19. karger.com [karger.com]
A Comparative Analysis of Chirhostim® (Synthetic Human Secretin) in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical analysis and comparison of Chirhostim® (synthetic human secretin) with alternative diagnostic agents based on available clinical trial data. The information is intended to offer an objective overview of its performance and utility in diagnosing pancreatic exocrine dysfunction and gastrinoma.
I. Diagnosis of Gastrinoma (Zollinger-Ellison Syndrome)
This compound® is utilized as a provocative agent in the diagnosis of gastrinoma. It stimulates gastrin release from gastrinoma cells, a response not typically seen in healthy individuals. A key clinical trial compared the efficacy of synthetic human secretin (this compound®), synthetic porcine secretin, and biologically-derived porcine secretin.
Data Presentation
| Parameter | This compound® (Synthetic Human Secretin) | Synthetic Porcine Secretin | Biologically-Derived Porcine Secretin |
| Dosage | 0.4 mcg/kg | 0.4 mcg/kg | 0.4 mcg/kg |
| Positive Test Threshold | Increase in serum gastrin ≥ 110 pg/mL from baseline | Increase in serum gastrin ≥ 110 pg/mL from baseline | Increase in serum gastrin ≥ 110 pg/mL from baseline |
| Efficacy in Gastrinoma Patients (n=6) | All 6 patients had a positive test result (>110 pg/mL increase) | All 6 patients had a positive test result (>110 pg/mL increase) | All 6 patients had a positive test result (>110 pg/mL increase) |
| Efficacy in Healthy Subjects (n=12) | All 12 subjects had negative test results | Not explicitly stated in the provided results | Not explicitly stated in the provided results |
| Time to Peak Gastrin Concentration | Within 15 minutes (77% by 5 min, 94% by 10 min) | Within 15 minutes (77% by 5 min, 94% by 10 min) | Within 15 minutes (77% by 5 min, 94% by 10 min) |
Experimental Protocols
The comparative study was a three-way crossover design involving 6 patients with tissue-confirmed gastrinoma. Each patient received 0.4 mcg/kg of synthetic human secretin (this compound®), synthetic porcine secretin, and biologically derived porcine secretin on separate occasions. Serum gastrin levels were measured at baseline and at various time points post-injection to determine the peak increase.
A separate study involving 12 healthy subjects was conducted to establish the negative response to this compound® stimulation.
Mandatory Visualization
II. Diagnosis of Pancreatic Exocrine Dysfunction
This compound® is used to stimulate pancreatic secretions to aid in the diagnosis of exocrine pancreatic dysfunction. A common, non-invasive alternative for assessing pancreatic function is the fecal elastase-1 test. While not a direct drug-to-drug comparison, the following table contrasts the diagnostic performance of the secretin stimulation test (using an agent like this compound®) with the fecal elastase-1 test.
Data Presentation
| Parameter | Secretin Stimulation Test (with this compound®) | Fecal Elastase-1 Test |
| Methodology | Intravenous administration of secretin followed by collection and analysis of duodenal fluid for bicarbonate concentration. | Enzyme-linked immunosorbent assay (ELISA) on a stool sample. |
| Normal Value | Peak bicarbonate concentration ≥ 80 mEq/L | Elastase-1 concentration > 200 µg/g of stool |
| Sensitivity for Pancreatic Insufficiency | Considered a highly sensitive "gold standard" | Pooled sensitivity of 0.77 (95% CI, 0.58-0.89) compared to the secretin stimulation test.[1][2] |
| Specificity for Pancreatic Insufficiency | Considered a highly specific "gold standard" | Pooled specificity of 0.88 (95% CI, 0.78-0.93) compared to the secretin stimulation test.[1][2] |
Experimental Protocols
Secretin Stimulation Test:
-
A tube is inserted through the patient's nose, through the stomach, and into the duodenum.
-
A baseline sample of duodenal fluid is collected.
-
This compound® is administered intravenously at a dose of 0.2 mcg/kg.
-
Duodenal fluid is collected over a period of 60-90 minutes.
-
The collected fluid is analyzed for bicarbonate concentration and volume. A peak bicarbonate concentration of less than 80 mEq/L is indicative of pancreatic exocrine insufficiency.
Fecal Elastase-1 Test:
-
A single stool sample is collected from the patient.
-
The concentration of pancreatic elastase-1 is measured using an ELISA kit.
-
A concentration below 200 µg/g of stool is considered indicative of pancreatic exocrine insufficiency.
Mandatory Visualization
References
A Comparative Guide to Pancreatic Stimulation Tests: Evaluating the Long-Term Reproducibility of Chirhostim®
For researchers, scientists, and drug development professionals engaged in gastroenterological research and the development of therapies for pancreatic disorders, the accurate and reproducible assessment of pancreatic function is paramount. The Chirhostim® (synthetic human secretin) stimulation test is a widely utilized method for evaluating pancreatic exocrine function. This guide provides an objective comparison of the this compound® stimulation test with alternative methods, focusing on the critical aspect of long-term reproducibility and supported by experimental data.
Overview of Pancreatic Stimulation Tests
Direct pancreatic function tests (PFTs) remain the gold standard for assessing the pancreas's secretory capacity. These tests involve the administration of a secretagogue to stimulate the pancreas, followed by the collection and analysis of pancreatic fluid. The primary endpoints are typically the volume of secretion and the concentration of bicarbonate and digestive enzymes.
This compound® (Secretin) Stimulation Test: This test evaluates the function of pancreatic ductal cells. Secretin stimulates the release of a bicarbonate-rich fluid, and a reduced bicarbonate concentration is indicative of exocrine insufficiency, often associated with conditions like chronic pancreatitis.
Cholecystokinin (B1591339) (CCK) Stimulation Test: CCK stimulates pancreatic acinar cells to release digestive enzymes such as amylase and lipase (B570770). This test assesses the enzyme-secreting capacity of the pancreas.
Combined Secretin-CCK Stimulation Test: This approach aims to provide a more comprehensive assessment of both ductal and acinar cell function by administering both hormones.
Fecal Elastase-1 Test: A non-invasive alternative, this test measures the concentration of pancreatic elastase-1 in the stool. It is an indirect measure of pancreatic exocrine function.
Long-Term Reproducibility: A Comparative Analysis
While direct studies on the long-term test-retest reproducibility of the this compound® stimulation test are limited, insights can be drawn from related methodologies and comparisons with alternative tests.
| Test | Parameter | Reproducibility Data | Key Considerations |
| This compound® (Secretin) Stimulation Test | Peak Bicarbonate Concentration | Direct long-term reproducibility data is not readily available. However, studies on secretin-enhanced Magnetic Resonance Cholangiopancreatography (s-MRCP) show high inter-rater reproducibility for secreted fluid volume measurements (r = 0.922). | Results can be influenced by factors such as the collection method (endoscopic vs. Dreiling tube) and patient medications[1][2]. |
| Cholecystokinin (CCK) Stimulation Test | Enzyme Output (Amylase, Lipase) | Significant variability in gallbladder ejection fraction has been noted with different doses and infusion rates, which can lead to false-positive results[2]. | The response to CCK can show substantial variation among individuals[3]. |
| Combined Secretin-CCK Test | Bicarbonate and Enzyme Output | The addition of CCK to the secretin test may not significantly improve the diagnosis of chronic pancreatitis compared to secretin alone[4][5]. The secretin-induced increase in fluid volume can dilute enzyme concentrations, potentially affecting the reliability of enzyme measurements. | Provides a more comprehensive assessment of pancreatic function in a single test. |
| Fecal Elastase-1 Test | Elastase-1 Concentration | Good analytical agreement with a low relative bias (6.9%) has been reported. However, watery stool samples can dilute elastase and lead to false-positive results[6][7]. | Non-invasive and widely available. Sensitivity is lower for mild to moderate pancreatic insufficiency compared to severe cases[8][9]. |
Diagnostic Accuracy
| Test | Sensitivity | Specificity | Reference |
| Secretin Stimulation Test (for Chronic Pancreatitis) | 82% | 86% | [1] |
| Fecal Elastase-1 Test (vs. Secretin Stimulation Test) | 77% | 88% | [10][11][12] |
| Fecal Elastase-1 Test (vs. Quantitative Fecal Fat) | 96% | 88% | [10][11] |
Experimental Protocols
This compound® (Secretin) Stimulation Test (Endoscopic Pancreatic Function Test - ePFT)
-
Patient Preparation: The patient should fast for at least 12 hours prior to the test. Certain medications that can interfere with the test, such as anticholinergics and proton pump inhibitors, should be discontinued (B1498344) for an appropriate period.
-
Procedure:
-
An upper endoscopy is performed with the patient under conscious sedation.
-
A baseline sample of duodenal fluid is collected.
-
This compound® is administered intravenously at a dose of 0.2 mcg/kg body weight over 1 minute.
-
Duodenal fluid is collected continuously for 60 minutes, typically in 15-minute intervals.
-
-
Analysis: The collected fluid is analyzed for bicarbonate concentration. A peak bicarbonate concentration below 80 mEq/L is generally considered indicative of pancreatic exocrine insufficiency.
Cholecystokinin (CCK) Stimulation Test
-
Patient Preparation: The patient should be fasting for at least 4 hours to avoid endogenous CCK secretion[2].
-
Procedure:
-
Intravenous access is established.
-
CCK (or a synthetic analog like sincalide) is infused. Dosing and infusion rates can vary, with a common protocol being 40 ng/kg/hour for a specified duration[2].
-
Pancreatic fluid is collected via a duodenal tube or endoscope.
-
-
Analysis: The collected fluid is analyzed for enzyme concentrations, primarily lipase and amylase.
Combined Secretin-CCK Stimulation Test
-
Patient Preparation: Same as for the individual tests.
-
Procedure:
-
A double-lumen tube is typically passed to allow for separate collection of gastric and duodenal secretions[13].
-
A baseline duodenal fluid sample is collected.
-
Secretin is administered intravenously, followed by the collection of duodenal fluid.
-
CCK is then administered intravenously, and duodenal fluid collection continues.
-
-
Analysis: The collected samples are analyzed for volume, pH, bicarbonate, and enzyme concentrations[13][14].
Fecal Elastase-1 Test
-
Patient Preparation: No specific dietary restrictions are required. Pancreatic enzyme replacement therapy does not need to be discontinued.
-
Procedure: A single, solid or semi-solid stool sample is collected. Watery samples are not suitable as they can dilute the elastase concentration.
-
Analysis: The concentration of elastase-1 in the stool is measured using an enzyme-linked immunosorbent assay (ELISA). A concentration below 200 µg/g of stool is typically considered abnormal.
Signaling Pathways and Experimental Workflows
Conclusion
The this compound® stimulation test is a valuable tool for the direct assessment of pancreatic ductal cell function. While direct long-term reproducibility data is scarce, related imaging studies suggest good short-term reproducibility. The choice of a pancreatic function test depends on the specific research question, the required level of sensitivity and specificity, and practical considerations such as invasiveness and cost. For a non-invasive approach, the fecal elastase-1 test offers a convenient alternative, particularly for identifying severe exocrine insufficiency. However, for a detailed and direct assessment of pancreatic secretory capacity, the this compound® test, alone or in combination with CCK, remains a cornerstone of pancreatic function testing. Further longitudinal studies are warranted to definitively establish the long-term reproducibility of the this compound® stimulation test.
References
- 1. Defining the Accuracy of Secretin Pancreatic Function Testing in Patients With Suspected Early Chronic Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholecystokinin Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Involvement of endogenous CCK and CCK1 receptors in colonic motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endoscopic Pancreatic Function Test using Combined Secretin and Cholecystokinin Stimulation for the Evaluation of Chronic Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endoscopic pancreatic function test using combined secretin and cholecystokinin stimulation for the evaluation of chronic pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preanalytical and analytical factors affecting elastase quantitation in stool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pancreatic elastase faeces | Pathology Tests Explained [pathologytestsexplained.org.au]
- 8. Comparison of fecal elastase-1 determination with the secretin-cholecystokinin test in patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Understanding Fecal Elastase Test Results Including Sensitivity And Specificity And What It Means For Exocrine Pancreatic Insufficiency (EPI or PEI) | DIYPS.org [diyps.org]
- 10. Diagnostic Performance of Measurement of Fecal Elastase-1 in Detection of Exocrine Pancreatic Insufficiency – Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diagnostic Performance of Measurement of Fecal Elastase-1 in Detection of Exocrine Pancreatic Insufficiency: Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. gpnotebook.com [gpnotebook.com]
- 14. youtube.com [youtube.com]
Safety Operating Guide
A Guide to the Proper Disposal of Chirhostim® in a Laboratory Setting
For researchers and scientists utilizing Chirhostim® (human secretin for injection), adherence to proper disposal protocols is paramount for maintaining laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the safe handling and disposal of unused and residual this compound® in a research environment.
The Safety Data Sheet (SDS) for this compound® indicates that the product is stable under normal circumstances and does not have specific GHS disposal statements. However, it expressly warns that waste should not be released into sewers and must be disposed of in accordance with all federal, state, and local regulations[1]. Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides[1].
Quantitative Data on this compound® Disposal
| Parameter | Lyophilized Powder | Reconstituted Solution | Empty Vials |
| Waste Category | Non-hazardous pharmaceutical waste (pending institutional verification) | Non-hazardous pharmaceutical waste (pending institutional verification) | Non-hazardous laboratory waste or as per institutional policy for pharmaceutical glass |
| Primary Disposal Container | Designated pharmaceutical waste container (typically blue or as specified by institutional EHS) | Designated pharmaceutical waste container for liquids (typically blue or as specified by institutional EHS) | Sharps container or designated glass waste container |
| Disposal Method | Incineration via a licensed professional waste disposal service | Incineration via a licensed professional waste disposal service | As per institutional protocol for non-hazardous lab glass |
| PPE Requirement | Standard laboratory PPE (gloves, safety glasses, lab coat) | Standard laboratory PPE (gloves, safety glasses, lab coat) | Standard laboratory PPE (gloves, safety glasses, lab coat) |
Experimental Protocols: Step-by-Step Disposal Procedures
Researchers must consult with their institution's Environmental Health and Safety (EHS) department to ensure compliance with specific on-site protocols. The following are general best-practice procedures for the disposal of this compound®.
1. Disposal of Unused Lyophilized this compound® Powder
In the event that a vial of lyophilized this compound® powder is unused and requires disposal (e.g., expired or compromised), follow these steps:
-
Personal Protective Equipment (PPE): Don standard laboratory PPE, including chemically resistant gloves, safety goggles, and a lab coat.
-
Container Labeling: Ensure the vial is clearly labeled with the product name and any other identifiers required by your institution's waste management plan.
-
Waste Segregation: Place the entire unopened vial into a designated container for non-hazardous pharmaceutical waste. These containers are often color-coded (e.g., blue) to distinguish them from other waste streams[2].
-
Do Not Reconstitute: Do not reconstitute the powder for the purpose of disposal.
-
Waste Pickup: Arrange for the collection of the pharmaceutical waste container by your institution's licensed waste management vendor.
2. Disposal of Reconstituted this compound® Solution and Unused Portions
The prescribing information for this compound® specifies that the solution should be used immediately after reconstitution, and any unused portion must be discarded[3][4][5][6].
-
Personal Protective Equipment (PPE): Wear appropriate PPE as described above.
-
Containment of Unused Solution: Following administration or use in an experiment, any remaining reconstituted solution should be immediately prepared for disposal.
-
Waste Collection: Aspirate the remaining solution from the vial using a syringe.
-
Transfer to Waste Container: Dispense the solution into a designated container for non-hazardous liquid pharmaceutical waste. Do not discharge the solution down the drain[1].
-
Empty Vial Disposal: Dispose of the now-empty vial as described in the next section.
3. Disposal of Empty this compound® Vials and Packaging
Proper disposal of empty containers is crucial to prevent cross-contamination and ensure a safe laboratory environment.
-
Segregation: After dispensing the reconstituted solution for disposal, the empty vial should be treated as pharmaceutical glass waste.
-
Container Placement: Place the empty vial, along with any needles and syringes used, into a designated sharps container to prevent accidental punctures. If no sharps were used, the empty vial may be placed in a designated container for laboratory glass waste, as per your institution's policy.
-
Outer Packaging: The outer paper-based packaging that has not come into contact with the chemical can typically be disposed of in the regular recycling stream, provided it is free of any contamination.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound®.
Caption: Workflow for the proper disposal of this compound® waste in a laboratory setting.
References
- 1. easyrxcycle.com [easyrxcycle.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. rxdestroyer.com [rxdestroyer.com]
- 4. Pharmaceutical Drug Waste | Office of Clinical and Research Safety [vumc.org]
- 5. deterrasystem.com [deterrasystem.com]
- 6. US20150265867A1 - System and Method for Deactivation and Disposal of a Pharmaceutical Dosage Form - Google Patents [patents.google.com]
Personal protective equipment for handling Chirhostim
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Chirhostim® (synthetic human secretin). The following procedures are designed to ensure the safe handling, use, and disposal of this product in a laboratory setting.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound®, particularly in its powdered form, to minimize exposure and ensure personal safety.[1]
| PPE Category | Recommendation |
| Eye Protection | Protective safety glasses are recommended. |
| Hand Protection | Protective gloves are recommended. While the specific type is not detailed, nitrile gloves are a standard for handling chemical powders. |
| Respiratory Protection | If ventilation is not sufficient to maintain particulate concentrations below exposure limits, suitable, certified respirators must be worn. |
| General Hygiene | Use good personal hygiene practices. Wash hands before eating, drinking, smoking, or using the toilet. Promptly remove and wash soiled clothing.[1] |
Occupational Exposure Limits
The Safety Data Sheet (SDS) for this compound® refers to the exposure limits for nuisance dust, as the product is a solid powder.
| Regulatory Body | Exposure Limit (Time-Weighted Average) |
| OSHA PEL | 15 mg/m³ |
| ACGIH TLV | 10 mg/m³ |
Operational and Disposal Plan
A systematic approach to handling and disposal is critical for safety and compliance.
1. Receiving and Storage:
-
Handle containers carefully to prevent damage and spillage.[1]
-
Store below -20°C in a desiccated and light-protected environment.[1]
2. Handling and Reconstitution:
-
Engineering Controls: Use local exhaust ventilation and good general extraction to maintain low concentrations of particulates.[1]
-
Reconstitution (for 16 mcg vial): Dissolve the contents in 8 mL of Sodium Chloride Injection USP to a final concentration of 2 mcg/mL.[2][3]
-
Reconstitution (for 40 mcg vial): Dissolve the contents in 10 mL of Sodium Chloride Injection USP to a final concentration of 4 mcg/mL.[3][4]
-
Visually inspect the reconstituted solution for particulate matter or discoloration before use. Discard if either is observed.[2][4]
-
Use the reconstituted product immediately and discard any unused portion.[2][4][5]
3. Spill Management:
-
Wear appropriate personal protective equipment (see PPE table).[1]
-
Sweep up or pick up spilled solid material.[1]
-
Prevent spills from entering drains or waterways.[1]
4. Disposal:
-
Observe all warnings and precautions listed for the product, as empty containers may retain product residues.[1]
-
Dispose of unused product and contaminated materials in accordance with local, state, and federal regulations. The product is not regulated for transportation.[1]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound®.
Caption: Workflow for safe handling and disposal of this compound®.
Experimental Protocols
The provided documentation for this compound® focuses on its clinical use for diagnosing pancreatic exocrine dysfunction and gastrinoma, rather than preclinical experimental research.[2][3][4][6] The primary "experimental" procedures described are clinical diagnostic protocols.
Secretin Stimulation Test for Pancreatic Exocrine Dysfunction:
-
The patient should fast for 12-15 hours.[2]
-
A test dose of 0.2 mcg (from a 16 mcg vial) or 0.4 mcg (from a 40 mcg vial) is injected intravenously to check for allergies.[4]
-
If no allergic reaction occurs after one minute, a dose of 0.2 mcg/kg of body weight is injected intravenously over 1 minute.[4]
-
Duodenal fluid is collected for 60 minutes, divided into four 15-minute collection periods.[4]
Secretin Stimulation Test for Gastrinoma:
-
The patient should fast for at least 12 hours.[2]
-
A test dose is administered as above.
-
If no allergic reaction, a dose of 0.4 mcg/kg of body weight is injected intravenously over 1 minute.[2]
-
Blood samples are collected post-injection at 1, 2, 5, 10, and 30 minutes to measure serum gastrin concentrations.[4]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
